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Allyl alpha-ionone

Cat. No.: B1235873
CAS No.: 79-78-7
M. Wt: 232.36 g/mol
InChI Key: FXCYGAGBPZQRJE-UHFFFAOYSA-N
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Description

1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1, 6-heptadien-3-one, also known as allyl alpha-ionone or cetone V, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1, 6-heptadien-3-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-(2, 6, 6-trimethyl-2-cyclohexen-1-yl)-1, 6-heptadien-3-one is primarily located in the membrane (predicted from logP) and cytoplasm. 1-(2, 6, 6-Trimethyl-2-cyclohexen-1-yl)-1, 6-heptadien-3-one has a floral, green, and leather taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O B1235873 Allyl alpha-ionone CAS No. 79-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6,6-trimethylcyclohex-2-en-1-yl)hepta-1,6-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-5-6-9-14(17)10-11-15-13(2)8-7-12-16(15,3)4/h5,8,10-11,15H,1,6-7,9,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCYGAGBPZQRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(=O)CCC=C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047591
Record name Allyl-alpha-ionone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to yellow liquid with a fruity, woody odour
Record name Allyl-alpha-ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/668/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol; insoluble in water, 1 ml in 1 ml 90% alcohol; 1 ml in 8 ml 70% alcohol (in ethanol)
Record name Allyl-alpha-ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/668/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.926-0.935
Record name Allyl-alpha-ionone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/668/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

79-78-7
Record name Allyl-α-ionone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl-alpha-ionone
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Allyl Alpha-Ionone (B122830): Chemical Structure, Properties, and Biological Activities

This technical guide provides a comprehensive overview of allyl alpha-ionone, a synthetic fragrance ingredient with potential applications beyond the perfume industry. This document consolidates its chemical and physical properties, outlines its synthesis, and explores its potential biological activities based on current scientific understanding of related ionone (B8125255) compounds.

Chemical Identity and Structure

This compound, a member of the ionone family, is a cyclic ketone.[1][2] Its chemical structure is characterized by a trimethylcyclohexenyl ring.[2]

Chemical Structure:

  • IUPAC Name: (1E)-1-(2,6,6-trimethyl-1-cyclohex-2-enyl)hepta-1,6-dien-3-one[3]

  • Synonyms: Allyl ionone, Cetone V, Tropical ionone, Hexalon[4][5]

  • CAS Number: 79-78-7[1][3][4]

  • Molecular Formula: C₁₆H₂₄O[3][4][6]

  • Molecular Weight: 232.36 g/mol [1][4][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Appearance Colorless to yellow clear liquid[3][4]
Boiling Point 265 °C (509 °F)[4]
Density 0.928 - 0.931 g/mL at 25 °C[4][8]
Refractive Index 1.503 - 1.507 at 20°C[4]
Flash Point >100 °C (>230 °F)[4]
Vapor Pressure 0.0003 hPa @ 20°C[7]
Solubility Soluble in alcohol; insoluble in water[6][7]
Log P 4.0 - 5.3[3][4]

Olfactory Profile

This compound is primarily used in the fragrance industry for its unique scent profile.

Olfactory NoteDescription
Primary Fruity, Tropical
Secondary Floral (Violet), Green
Tertiary Woody, Sweet

Synthesis

The industrial synthesis of this compound is a two-step process.[2] It begins with an aldol (B89426) condensation of citral (B94496) with allyl acetone (B3395972), catalyzed by a base, to form pseudo-allyl-ionone.[2] This intermediate is then subjected to an acid-catalyzed cyclization to yield this compound.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Citral Citral Condensation Aldol Condensation (Base-catalyzed) Citral->Condensation AllylAcetone Allyl Acetone AllylAcetone->Condensation PseudoIonone Pseudo-allyl-ionone Condensation->PseudoIonone Intermediate Cyclization Cyclization (Acid-catalyzed) AllylAlphaIonone This compound Cyclization->AllylAlphaIonone Final Product PseudoIonone->Cyclization

Synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While direct research on the biological activities of this compound is limited, studies on related ionones, such as alpha-ionone and beta-ionone, suggest potential areas for investigation. These compounds have been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. The proposed mechanisms often involve the modulation of key cellular signaling pathways.

It is important to note that the following information is based on studies of alpha- and beta-ionone, and the activity of this compound should be experimentally verified.

Anticancer Activity and Associated Signaling Pathways

Beta-ionone has been reported to induce apoptosis and inhibit proliferation in various cancer cell lines. These effects are thought to be mediated through the PI3K-AKT and MAPK signaling pathways.[4] Alpha-ionone has been shown to activate the Hippo pathway in squamous cell carcinoma, leading to suppressed tumorigenesis.

Anticancer_Signaling cluster_ionone Ionones (e.g., beta-ionone) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Ionone β-Ionone PI3K PI3K Ionone->PI3K inhibits MAPK MAPK (Erk, p38, JNK) Ionone->MAPK modulates AKT AKT PI3K->AKT activates Proliferation Inhibition of Cell Proliferation AKT->Proliferation MAPK->Proliferation Apoptosis Induction of Apoptosis MAPK->Apoptosis

Potential anticancer signaling pathways of ionones.
Anti-inflammatory Activity

Beta-ionone has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways, which are crucial in regulating the expression of pro-inflammatory mediators.[4]

Antimicrobial and Other Activities

Some studies have suggested that ionones possess antifungal and insecticidal properties, although further research is needed to confirm these findings and elucidate the mechanisms of action.[6]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, based on standard methodologies for similar compounds, the following outlines can be adapted for research purposes.

Synthesis of this compound

This protocol is a generalized procedure based on the known synthesis of ionones.[2][9]

  • Aldol Condensation:

    • Dissolve citral and allyl acetone in a suitable solvent (e.g., ethanol).

    • Add a base catalyst (e.g., sodium ethoxide) dropwise at a controlled temperature.

    • Stir the reaction mixture until completion, monitored by TLC or GC.

    • Neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the resulting pseudo-allyl-ionone by vacuum distillation.

  • Cyclization:

    • Dissolve the purified pseudo-allyl-ionone in an inert solvent.

    • Add an acid catalyst (e.g., phosphoric acid or boron trifluoride etherate) at a low temperature.

    • Monitor the reaction for the formation of this compound.

    • Quench the reaction, wash with a basic solution, and extract the product.

    • Purify the final product by vacuum distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This is a general procedure for the analysis of volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5ms).

    • Injector: Set to a temperature of ~250°C in split or splitless mode.

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a controlled rate.

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: ~230°C.

    • Quadrupole Temperature: ~150°C.

  • Data Analysis: Identify this compound based on its retention time and comparison of its mass spectrum with a reference library.

GCMS_Workflow Sample Sample Preparation (Dilution in Solvent) Injection Injection into GC Sample->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Analysis (Retention Time & Mass Spectrum) Detection->Data

General workflow for GC-MS analysis.
Antifungal Susceptibility Assay (Broth Microdilution)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of this compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI 1640).

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no fungus) controls.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific fungal species.

  • MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth.

Insect Repellent Assay (Arm-in-Cage Method)

This is a standard method for evaluating the efficacy of insect repellents.

  • Test Subjects: Recruit human volunteers and obtain informed consent.

  • Repellent Application: Apply a known amount of this compound (formulated in a suitable carrier) to a defined area on the volunteer's forearm.

  • Insect Exposure: At set time intervals after application, expose the treated arm to a cage containing a known number of host-seeking mosquitoes.

  • Data Collection: Record the time until the first confirmed bite.

  • Efficacy Determination: The duration of protection is the time from application until the first bite.

Conclusion

This compound is a well-characterized fragrance ingredient with a defined chemical structure and known physicochemical properties. While its biological activities have not been extensively studied, research on related ionone compounds suggests a potential for this molecule in areas such as oncology and anti-inflammatory drug development. The experimental protocols and potential signaling pathways outlined in this guide provide a foundation for future research into the therapeutic applications of this compound. Further investigation is warranted to fully elucidate its biological mechanisms and potential for drug development.

References

Synthesis of Allyl α-Ionone from Citral: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl α-ionone, a valuable fragrance ingredient, starting from citral (B94496). The synthesis is a two-step process involving an initial aldol (B89426) condensation to form allyl pseudoionone (B86502), followed by an acid-catalyzed cyclization to yield the target compound. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathways and workflows.

Overall Synthesis Pathway

The synthesis of allyl α-ionone from citral mirrors the classic synthesis of ionones. The key difference lies in the substitution of acetone (B3395972) with allyl acetone in the initial condensation step.[1] This leads to the formation of an allyl-substituted pseudoionone intermediate, which is subsequently cyclized to allyl α-ionone.

The overall reaction can be summarized as follows:

Step 1: Aldol Condensation Citral reacts with allyl acetone in the presence of a base catalyst to form allyl pseudoionone.

Step 2: Cyclization Allyl pseudoionone undergoes an acid-catalyzed intramolecular cyclization to form allyl α-ionone. The use of specific acid catalysts, such as boron trifluoride or phosphoric acid, favors the formation of the α-isomer.[1]

Experimental Protocols

Synthesis of Allyl Acetone (Starting Material)

A common method for the synthesis of allyl acetone is the acetoacetic ester synthesis. This involves the alkylation of an acetoacetic ester with an allyl halide, followed by hydrolysis and decarboxylation.

Reaction: Ethyl acetoacetate (B1235776) + Allyl Chloride → Ethyl α-allylacetoacetate → Allyl Acetone

Materials:

  • Ethyl acetoacetate

  • Allyl chloride

  • Sodium methoxide (B1231860) (25% in methanol)

  • Glacial acetic acid

  • Aqueous sodium hydroxide

Procedure:

  • A solution of 25% sodium methoxide in methanol (B129727) is cooled to 20°C in a reaction flask equipped with a stirrer, condenser, and addition funnel.

  • Ethyl acetoacetate is added over a 30-minute period, maintaining the temperature between 20-25°C with external cooling.

  • The mixture is stirred at 20°C for another 30 minutes.

  • Allyl chloride is then added dropwise over 30 minutes, allowing the temperature to rise gradually.

  • The reaction mixture is heated to reflux (62-68°C) and maintained for two hours.

  • After cooling to 60°C, the reaction is quenched with glacial acetic acid.

  • The resulting allyl ethyl acetoacetate is hydrolyzed by heating with aqueous sodium hydroxide.

  • The crude allyl acetone is then purified by distillation.

Step 1: Aldol Condensation of Citral with Allyl Acetone to form Allyl Pseudoionone

This procedure is adapted from standard protocols for the aldol condensation of citral with acetone, substituting acetone with allyl acetone. A basic catalyst is employed to facilitate the reaction.

Materials:

  • Citral

  • Allyl acetone

  • Sodium ethoxide in ethanol (B145695) (or other suitable base like NaOH or KOH)

  • Ethanol (solvent)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve citral in an excess of allyl acetone and ethanol.

  • Cool the mixture to -5°C to 0°C in an ice-salt bath.

  • Slowly add a solution of sodium ethoxide in ethanol dropwise to the cooled mixture while stirring vigorously. Maintain the temperature below 5°C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Neutralize the reaction mixture by the slow addition of dilute hydrochloric acid until the pH is neutral.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude allyl pseudoionone. The product can be further purified by vacuum distillation.

Step 2: Cyclization of Allyl Pseudoionone to Allyl α-Ionone

This protocol describes the acid-catalyzed cyclization of allyl pseudoionone. To favor the formation of the α-isomer, a Lewis acid like boron trifluoride or a milder protic acid like phosphoric acid is recommended.

Method A: Using Boron Trifluoride

Materials:

  • Allyl pseudoionone (crude or purified)

  • Boron trifluoride gas or boron trifluoride etherate

  • Benzene (B151609) or other inert solvent

  • Aqueous sodium hydroxide

Procedure:

  • Dissolve the allyl pseudoionone in an anhydrous, inert solvent such as benzene in a reaction vessel equipped for gas inlet and cooling.

  • Cool the solution to a temperature between -25°C and 30°C.

  • Pass dry boron trifluoride gas into the solution until it is saturated. Alternatively, add at least one molecular equivalent of boron trifluoride etherate dropwise.

  • Maintain the reaction at the chosen temperature until the cyclization is substantially complete. The reaction progress can be monitored by techniques like TLC or GC.

  • Decompose the resulting boron trifluoride addition compound by treating the reaction mixture with an aqueous caustic solution (e.g., sodium hydroxide).

  • Perform a solvent extraction to isolate the crude allyl α-ionone.

  • The organic layer is then washed, dried, and the solvent is removed.

  • The final product is purified by vacuum distillation.

Method B: Using Phosphoric Acid

Materials:

Procedure:

  • In a round-bottom flask, prepare a solution of allyl pseudoionone in toluene. A molar ratio of approximately 1:7 (allyl pseudoionone:toluene) is suggested based on analogous reactions.[1]

  • Add 85% phosphoric acid to the solution with vigorous stirring. The amount of acid should be catalytic, for instance, around 0.2 molar equivalents relative to the pseudoionone.[1]

  • Heat the mixture to approximately 80°C and maintain this temperature with stirring for several hours, monitoring the reaction progress.[1]

  • After cooling, wash the reaction mixture with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure.

  • Purify the resulting crude allyl α-ionone by vacuum distillation.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Allyl Acetone

ParameterValueReference
Starting MaterialsEthyl acetoacetate, Allyl chlorideUS Patent 4,245,122
Catalyst/ReagentSodium methoxide, Sodium hydroxideUS Patent 4,245,122
Reaction ConditionsReflux, followed by hydrolysisUS Patent 4,245,122
Yield53.6%US Patent 4,245,122

Table 2: Quantitative Data for the Cyclization of Allyl Pseudoionone

ParameterValueReference
Starting MaterialAllyl pseudoionone (99.2% purity)US Patent 2,517,576
CatalystBoron trifluorideUS Patent 2,517,576
Temperature-25°C to 30°CUS Patent 2,517,576
ProductAllyl α-iononeUS Patent 2,517,576
Purity97.1%US Patent 2,517,576
Specific Gravity (25/25°C)0.9294US Patent 2,517,576
Refractive Index (20°C)1.5045US Patent 2,517,576

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway Citral Citral Condensation Aldol Condensation (Base Catalyst) Citral->Condensation Allyl_Acetone Allyl Acetone Allyl_Acetone->Condensation Allyl_Pseudoionone Allyl Pseudoionone Cyclization Cyclization (Acid Catalyst) Allyl_Pseudoionone->Cyclization Allyl_alpha_Ionone Allyl α-Ionone Condensation->Allyl_Pseudoionone Cyclization->Allyl_alpha_Ionone

Caption: Overall synthesis pathway of Allyl α-Ionone from Citral.

Experimental_Workflow Start Start: Citral & Allyl Acetone Step1 Step 1: Aldol Condensation - Base Catalyst - Low Temperature Start->Step1 Neutralization Neutralization & Extraction Step1->Neutralization Purification1 Purification of Allyl Pseudoionone (Vacuum Distillation) Neutralization->Purification1 Step2 Step 2: Cyclization - Acid Catalyst (e.g., BF3) - Controlled Temperature Purification1->Step2 Workup Aqueous Workup & Extraction Step2->Workup Purification2 Final Purification (Vacuum Distillation) Workup->Purification2 End End: Allyl α-Ionone Purification2->End

Caption: Experimental workflow for the synthesis of Allyl α-Ionone.

References

Spectroscopic Profile of Allyl α-Ionone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Allyl α-ionone (CAS No. 79-78-7), a significant fragrance and flavor compound. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This information is crucial for quality control, structural elucidation, and the development of new applications for this versatile molecule.

Introduction

Allyl α-ionone, with the chemical formula C₁₆H₂₄O, is a derivative of ionone (B8125255), a class of cyclic ketones known for their characteristic floral and woody scents.[1] Its molecular weight is approximately 232.36 g/mol .[1][2] The presence of an allyl group introduces additional structural complexity and modifies its sensory properties, making its detailed spectroscopic characterization essential for researchers in various fields.

Spectroscopic Data

The following sections present the available spectroscopic data for Allyl α-ionone in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Key proton resonances help in identifying the main structural features of Allyl α-ionone.

Proton Type Chemical Shift (δ) in ppm Description
Allyl Group Protons5.1 – 5.3Multiplet, characteristic of the vinyl protons in the allyl moiety.[1]
Methyl Substituents1.0 – 1.3Resonances corresponding to the methyl groups on the ionone backbone.[1]

¹³C NMR (Carbon-13 NMR): Detailed experimental ¹³C NMR data for Allyl α-ionone is not currently available in public spectral databases. However, analysis of related compounds such as α-ionone can provide an estimation of the expected chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies for Allyl α-ionone are summarized below.

Functional Group Wavenumber (cm⁻¹) Description
C=C (Allyl)~1640Stretching vibration of the carbon-carbon double bond in the allyl group.[1]
C=O (Conjugated Ketone)~1680Stretching vibration of the carbonyl group conjugated with a double bond.[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Electron Ionization Mass Spectrum (EI-MS): The mass spectrum of Allyl α-ionone shows a molecular ion peak corresponding to its molecular weight.

m/z Relative Intensity (%) Assignment
41100.0Base Peak
12185.8
13662.5
17741.7
19135.4
23222.9Molecular Ion [M]⁺

(Data sourced from NIST WebBook)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Allyl α-ionone are not publicly available. However, the following are generalized methodologies commonly employed for the analysis of terpenoids and fragrance compounds.

NMR Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of a terpenoid like Allyl α-ionone would involve:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

    • Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

A typical procedure for acquiring an FTIR spectrum of a liquid sample such as Allyl α-ionone is as follows:

  • Sample Preparation: A small drop of the neat liquid is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum.

    • The instrument's software automatically subtracts the background to produce the final spectrum of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of volatile compounds like Allyl α-ionone.

  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector, typically in split mode.

    • Oven Program: A temperature gradient is used to separate the components of the sample.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A suitable mass range to detect the molecular ion and fragments (e.g., m/z 40-400).

Visualizations

Synthesis of Allyl α-Ionone

Allyl α-ionone is typically synthesized via a condensation reaction followed by cyclization.[3]

Synthesis Synthesis of Allyl α-Ionone Citral Citral Pseudoionone Allyl Pseudoionone Citral->Pseudoionone Base-catalyzed condensation AllylAcetone Allyl Acetone AllylAcetone->Pseudoionone AllylAlphaIonone Allyl α-Ionone Pseudoionone->AllylAlphaIonone Acid-catalyzed cyclization

Caption: Synthesis pathway of Allyl α-Ionone.

General Spectroscopic Analysis Workflow

The logical flow for the characterization of a chemical compound like Allyl α-ionone using spectroscopic methods is outlined below.

Workflow Spectroscopic Analysis Workflow Sample Purified Sample (Allyl α-Ionone) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Spectra, Peaks, Fragments) NMR->Data IR->Data MS->Data Analysis Data Analysis and Structure Elucidation Data->Analysis Report Final Report Analysis->Report

Caption: General workflow for spectroscopic analysis.

Conclusion

This guide provides a summary of the currently available spectroscopic data for Allyl α-ionone. While a complete set of assigned NMR data remains to be published in accessible databases, the provided information on characteristic NMR shifts, IR absorptions, and the mass spectrum serves as a valuable resource for researchers. The generalized experimental protocols offer a starting point for the in-house acquisition of more detailed spectroscopic information. Further research to fully characterize the NMR spectra of Allyl α-ionone would be a valuable contribution to the fields of fragrance chemistry, natural product analysis, and chemical synthesis.

References

The Scent of Life: A Technical Guide to Ionone Derivatives in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

Ionone (B8125255) derivatives, a class of C13-norisoprenoid volatile organic compounds, are pivotal to the interaction of plants with their environment. Arising from the oxidative cleavage of carotenoids, these compounds are not merely responsible for the characteristic floral and fruity scents of many species but also serve as crucial signaling molecules in plant defense, allelopathy, and stress response. Their potent biological activities, including antimicrobial and anti-inflammatory properties, have positioned them as promising scaffolds for drug development. This technical guide provides an in-depth exploration of the natural occurrence of ionone derivatives in the plant kingdom, detailing their biosynthesis, physiological functions, and quantitative distribution. Furthermore, it supplies comprehensive experimental protocols for their analysis and visualizes key biochemical and experimental pathways to facilitate advanced research and application.

Introduction

Ionones are a group of cyclic terpenoid ketones renowned for their intense and pleasant aromas, most famously the scent of violets.[1][2] They are found widely in flowers, fruits, and vegetables, where they contribute significantly to the overall flavor and fragrance profile.[3] Beyond their sensory appeal, ionones and their derivatives are functional apocarotenoids—products of the enzymatic degradation of carotenoids like β-carotene.[1] In plants, these molecules act as versatile chemical messengers, mediating interactions with pollinators, herbivores, and pathogens.[3] Recent research has highlighted their role in priming plant immune responses and modulating hormone signaling pathways, underscoring their ecological and physiological importance.[4] For drug development professionals, the diverse bioactivities of ionones, ranging from anticancer to antimicrobial, make them a compelling area of study.[5] This guide serves as a core technical resource, consolidating current knowledge on their natural occurrence and providing the methodological foundation for future investigation.

Biosynthesis of Ionone Derivatives

The primary pathway for ionone biosynthesis in plants is the oxidative cleavage of carotenoids, catalyzed by a family of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1] The most common precursors are β-carotene and α-carotene.

  • β-Carotene Cleavage: The enzyme CCD1 facilitates the symmetrical cleavage of β-carotene at the 9,10 and 9',10' positions to yield two molecules of the C13 compound, β-ionone .[3]

  • α-Carotene Cleavage: Similarly, cleavage of α-carotene at the 9,10 position by CCD1 produces α-ionone .[6]

The expression of CCD genes and the availability of carotenoid substrates are tightly regulated by developmental cues and environmental stimuli, such as light and stress, leading to dynamic changes in ionone emission.[6]

Ionone Biosynthesis Pathway cluster_0 Carotenoid Precursors cluster_1 Enzymatic Cleavage cluster_2 Ionone Derivatives b_carotene β-Carotene CCD1 CCD1 / CCD4 b_carotene->CCD1 Cleavage at 9,10 & 9',10' a_carotene α-Carotene a_carotene->CCD1 Cleavage at 9,10 b_ionone β-Ionone CCD1->b_ionone a_ionone α-Ionone CCD1->a_ionone

Figure 1: Biosynthesis of α- and β-ionone from carotenoid precursors.

Quantitative Occurrence in Plants

The concentration of ionone derivatives varies significantly across different plant species, cultivars, tissues, and developmental stages. While they are often present at trace levels (ng/g to µg/g), their extremely low odor thresholds (as low as 0.007 ppb for β-ionone) mean they can have a profound impact on aroma.[3] The following tables summarize quantitative data from various studies.

Table 1: Absolute Concentration of Ionone Derivatives in Plant Tissues

Plant SpeciesCultivar/VarietyTissueCompoundConcentrationReference
Peach (Prunus persica)-PeelDihydro-β-ionone50 - 250 ng/g FW[7]
Black Cherry Tomato (Solanum lycopersicum)F1:001Whole FruitLycopene (precursor)42.11 µg/g[8]
Black Cherry Tomato (Solanum lycopersicum)OGWhole FruitLycopene (precursor)40.12 µg/g[8]

Note: FW denotes Fresh Weight. Data on direct absolute concentrations of ionones are limited in the literature; precursor concentrations are provided for context where available.

Table 2: Relative Concentration of Ionone Derivatives in Plant Tissues

Plant SpeciesCultivar/VarietyTissueCompoundRelative Conc. (% of total volatiles)Reference
Raspberry (Rubus idaeus)'K 81/6'Fruitβ-Ionone26.79%[9]
Raspberry (Rubus idaeus)'Tulameen'Fruitβ-Ionone19.41%[9]
Raspberry (Rubus idaeus)'Willamette'Fruitβ-Ionone16.09%[9]
Raspberry (Rubus idaeus)'Meeker'Fruitβ-Ionone13.94%[9]
Raspberry (Rubus idaeus)'Latham'Fruitβ-Ionone4.50%[9]
Raspberry (Rubus idaeus)'Meeker'Fruitα-Ionone11.43%[9]
Musk Rose (Rosa moschata)-Flower EOβ-Ionone~2.0%
Violet (Viola tricolor)-Aerial Parts EOβ-Ionone~2.0%
Medicago marina-Flower EOβ-Ionone6.0%
Medicago marina-Vegetative EOβ-Ionone14.0%

Note: EO denotes Essential Oil. Relative concentrations are useful for comparing cultivars but may not reflect absolute amounts.

Physiological Roles and Signaling

Ionone derivatives are potent signaling molecules involved in a variety of physiological processes, most notably plant defense.

4.1. Defense Signaling Exogenous application of β-ionone has been shown to induce a global reprogramming of gene expression in plants like Arabidopsis thaliana, leading to enhanced resistance against necrotrophic fungi such as Botrytis cinerea.[4] This response is mediated through the modulation of key phytohormone signaling pathways:

  • Hormonal Crosstalk: β-ionone treatment alters the endogenous levels of abscisic acid (ABA), jasmonic acid (JA), and salicylic (B10762653) acid (SA).

  • Transcriptional Reprogramming: The change in hormonal balance triggers a cascade affecting thousands of transcripts related to stress tolerance, pathogen defense, and growth.[4]

  • Inter-plant Communication: As volatile compounds, ionones can act as airborne signals, priming the defenses of neighboring plants against impending threats.[2]

Ionone-Induced Defense Signaling cluster_0 Stimulus cluster_1 Phytohormone Modulation cluster_2 Downstream Response b_ionone β-Ionone (Exogenous Application or Pathogen-Induced) ABA Abscisic Acid (ABA) b_ionone->ABA modulates levels JA Jasmonic Acid (JA) b_ionone->JA modulates levels SA Salicylic Acid (SA) b_ionone->SA modulates levels Trans_Rep Global Transcriptional Reprogramming ABA->Trans_Rep JA->Trans_Rep SA->Trans_Rep Def_Genes Activation of Defense-Related Genes Trans_Rep->Def_Genes Resistance Enhanced Resistance (e.g., to Botrytis cinerea) Def_Genes->Resistance

Figure 2: Simplified signaling cascade of β-ionone in plant defense.

4.2. Other Roles Beyond defense, ionones function as:

  • Attractants: For pollinators like orchid bees.[3]

  • Repellents/Deterrents: Against herbivores such as the cabbage butterfly and red-legged earth mites.[3]

  • Allelopathic Agents: Exhibiting phytotoxic effects that can inhibit the growth of competing plant species.

Experimental Protocols: Analysis of Ionone Derivatives

The analysis of volatile ionone derivatives from complex plant matrices requires sensitive and robust analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method.

5.1. Detailed Protocol: HS-SPME-GC-MS Analysis

This protocol provides a generalized methodology adaptable for various plant tissues.

1. Sample Preparation:

  • Weigh approximately 1-2 g of fresh plant material (e.g., petals, homogenized fruit pulp, leaf discs) into a 20 mL glass headspace vial.
  • For quantitative analysis, add a known amount of an appropriate internal standard (e.g., 2-hexadecanone, deuterated ionone).
  • To enhance volatile release, add 1 g of NaCl to the vial to increase the ionic strength of the sample matrix.
  • Immediately seal the vial with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber for broad-range volatile analysis.
  • Pre-incubation/Equilibration: Place the vial in a heating block or water bath set to 50-60°C. Allow the sample to equilibrate for 15-30 minutes with gentle agitation.
  • Extraction: Expose the pre-conditioned SPME fiber to the headspace of the vial for 30-45 minutes at the same temperature (50-60°C). Do not let the fiber touch the sample matrix.
  • Desorption: After extraction, retract the fiber and immediately insert it into the heated GC injector port (250°C) for thermal desorption for 3-5 minutes in splitless mode.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • GC System: A standard GC system equipped with a mass selective detector.
  • Column: Use a nonpolar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40-50°C, hold for 2-5 minutes.
  • Ramp 1: Increase at 5-10°C/min to 180°C.
  • Ramp 2: Increase at 15-25°C/min to 250-280°C.
  • Final hold: Hold at 250-280°C for 5-10 minutes.
  • MS Parameters:
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Scan Range: m/z 40-350.

4. Data Analysis:

  • Identification: Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by comparing their retention indices (RI) with literature values.
  • Quantification: Calculate the concentration of each ionone derivative based on the peak area relative to the internal standard and a previously established calibration curve.

Sample [label="1. Sample Preparation\n(Weighing, Internal Standard, NaCl)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; SPME [label="2. HS-SPME\n(Equilibration & Headspace Extraction)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desorption [label="3. Thermal Desorption\n(in GC Injector)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GC [label="4. GC Separation\n(Capillary Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="5. MS Detection\n(Mass Spectra Acquisition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="6. Data Analysis\n(Identification & Quantification)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> SPME [label="Vial sealed"]; SPME -> Desorption [label="Fiber transfer"]; Desorption -> GC [label="Analytes released"]; GC -> MS [label="Separated compounds"]; MS -> Analysis [label="Raw data"]; }

Figure 3: General workflow for HS-SPME-GC-MS analysis of plant volatiles.

Conclusion and Future Perspectives

Ionone derivatives are integral to the chemical ecology and physiology of plants. Their formation via carotenoid cleavage represents a key metabolic node that links primary metabolism (photosynthesis) with specialized secondary metabolism crucial for survival and communication. While their roles as aroma and flavor compounds are well-established, ongoing research continues to unveil their complex functions as signaling molecules in plant defense and stress acclimation. For drug development, the proven biological activities of ionones offer a rich source of natural scaffolds for creating novel therapeutic agents. Future research should focus on elucidating the specific receptors and downstream targets of ionone signaling in plant cells, as well as expanding quantitative studies across a broader range of species to better understand their distribution and ecological significance. The methodologies and data presented in this guide provide a robust framework to support these future endeavors.

References

The Biosynthesis of Ionones: A Deep Dive into Plant Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ionones are a group of C13-norisoprenoid volatile compounds that play a crucial role in the aroma and flavor of many fruits, flowers, and vegetables.[1][2] Beyond their sensory appeal, ionones and other apocarotenoids function as signaling molecules in plant development, defense mechanisms, and interactions with the environment.[1][3] Their potential applications in the pharmaceutical and cosmetic industries have garnered significant interest, driving research into their biosynthesis and regulation in plants. This technical guide provides an in-depth exploration of the metabolic pathways leading to ionone (B8125255) synthesis, complete with quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Biosynthesis Pathway of Ionones

The primary route for ionone biosynthesis in plants begins with the production of carotenoid precursors through the Methylerythritol 4-Phosphate (MEP) pathway, which is localized in the plastids.[4][5] The central enzyme in this upstream pathway is Phytoene Synthase (PSY), which catalyzes the first committed step in carotenoid biosynthesis.[6] Subsequent enzymatic reactions lead to the formation of various carotenoids, with β-carotene being the principal precursor for β-ionone.[1]

The key step in ionone formation is the oxidative cleavage of these carotenoid substrates by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[2][7] Specifically, CCD1 and CCD4 are the main enzymes responsible for the cleavage of the 9,10 and 9',10' double bonds of β-carotene to yield one molecule of β-ionone and a C27-apocarotenal.[1][3][8] While CCD1 is primarily located in the cytosol, CCD4 is found in the plastids.[7][9]

Below is a diagram illustrating the core biosynthetic pathway.

Ionone_Biosynthesis_Pathway cluster_plastid Plastid cluster_cytosol Cytosol Pyruvate_G3P Pyruvate + G3P MEP MEP Pathway Pyruvate_G3P->MEP GGPP Geranylgeranyl pyrophosphate (GGPP) MEP->GGPP PSY Phytoene Synthase (PSY) GGPP->PSY Phytoene Phytoene PDS_ZDS PDS / ZDS Phytoene->PDS_ZDS Lycopene Lycopene LCYB Lycopene β-cyclase (LCYB) Lycopene->LCYB beta_Carotene β-Carotene CCD4 CCD4 beta_Carotene->CCD4 CCD1 CCD1 beta_Carotene->CCD1 PSY->Phytoene PDS_ZDS->Lycopene LCYB->beta_Carotene beta_Ionone_plastid β-Ionone CCD4->beta_Ionone_plastid beta_Ionone_cytosol β-Ionone CCD1->beta_Ionone_cytosol

Core biosynthetic pathway of β-ionone in plants.

Quantitative Data on Ionone Biosynthesis

The efficiency of ionone biosynthesis is dependent on various factors, including the concentration of precursors and the kinetic properties of the involved enzymes. Below are tables summarizing available quantitative data.

Table 1: Concentration of Key Metabolites in Plant Tissues

Plant SpeciesTissueMetaboliteConcentration (µg/g Fresh Weight)Reference
Iris pallidaRhizomeβ-Ionone20,000[6]
Transgenic Eggplant (Solanum melongena)Fruitβ-Carotene8.83[10][11]
Peach (Prunus persica)PeelTotal Carotenoids1.2 - 1.5[12]
Peach (Prunus persica)Peelβ-Ionone~0.25 (after 48h storage)[12]

Table 2: Enzyme Kinetic Parameters of Carotenoid Cleavage Dioxygenases (CCDs)

EnzymeSource OrganismSubstrateKm (µM)Vmax (pmol/mg/h)Reference
AtCCD1Arabidopsis thalianaβ-CaroteneData not availableData not available[9]
AtCCD4Arabidopsis thalianatrans-β-Carotene15.613.9[9]
AtCCD7Arabidopsis thaliana9-cis-β-CaroteneData not availableData not available[9]

Note: Comprehensive enzyme kinetic data for plant CCDs is still an active area of research, and published values are limited.

Experimental Protocols

Carotenoid Extraction from Plant Tissues

This protocol describes a general method for extracting carotenoids from plant tissues for subsequent analysis.[13][14][15][16]

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., a mixture of chloroform (B151607) and dichloromethane, or ethyl lactate)[13][15]

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge

  • Rotary evaporator

  • HPLC-grade solvents for resuspension

Procedure:

  • Weigh a known amount of fresh or freeze-dried plant tissue.

  • If using fresh tissue, immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grind the tissue to a fine powder using a mortar and pestle with liquid nitrogen.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add the extraction solvent to the tube. The volume will depend on the amount of tissue.

  • Vortex the mixture vigorously for 1-2 minutes and then incubate in the dark (carotenoids are light-sensitive) at a controlled temperature (e.g., 30-45°C, depending on the solvent and target carotenoid) for a specified time (e.g., 1 hour).[15]

  • Centrifuge the mixture to pellet the tissue debris.

  • Carefully transfer the supernatant to a new tube.

  • Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.

  • Evaporate the solvent to dryness using a rotary evaporator under reduced pressure and at a low temperature (e.g., 30-40°C).

  • Resuspend the dried carotenoid extract in a known volume of an appropriate HPLC-grade solvent (e.g., a mixture of methanol, methyl-tert-butyl ether, and water) for analysis.

In Vitro Carotenoid Cleavage Dioxygenase (CCD) Assay

This protocol outlines a general procedure for measuring the activity of a purified CCD enzyme in vitro.[17]

Materials:

  • Purified CCD enzyme

  • Assay Buffer (e.g., 100 mM Sodium Phosphate buffer, pH 7.2)

  • Cofactor Stock (e.g., 10 mM FeSO₄ in water, freshly prepared)

  • Substrate Stock (e.g., 10 mM β-apo-8'-carotenal in 100% ethanol)

  • Microcentrifuge tubes

  • Water bath or incubator

  • Extraction solvent (e.g., hexane (B92381) or ethyl acetate)

  • HPLC or GC-MS for product analysis

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer, cofactor stock, and purified CCD enzyme.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-35°C) for 5 minutes.

  • Initiate the reaction by adding the substrate stock to the reaction mixture.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.

  • Stop the reaction by adding an equal volume of an extraction solvent (e.g., ethyl acetate).

  • Vortex vigorously to extract the cleavage products into the organic phase.

  • Centrifuge to separate the aqueous and organic phases.

  • Carefully collect the organic phase containing the ionone products.

  • Analyze the extracted products by HPLC or GC-MS to quantify the amount of ionone produced.

GC-MS Quantification of β-Ionone

This protocol provides a general workflow for the quantification of β-ionone in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS).[18][19]

Materials:

  • Plant extract containing β-ionone

  • GC-MS system equipped with an appropriate capillary column (e.g., DB-5ms)

  • Helium carrier gas

  • Internal standard (e.g., deuterated β-ionone)

  • Syringe for injection

Procedure:

  • Prepare a calibration curve using a series of known concentrations of a β-ionone standard.

  • Add a known amount of the internal standard to the plant extract to be analyzed.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Set the GC oven temperature program to effectively separate β-ionone from other volatile compounds. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.

  • Set the MS to operate in Selected Ion Monitoring (SIM) mode to increase sensitivity and selectivity for β-ionone. Select characteristic ions for β-ionone (e.g., m/z 192, 177, 136) and the internal standard.

  • Identify β-ionone in the sample by comparing its retention time and mass spectrum to that of the standard.

  • Quantify the amount of β-ionone in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Regulation of Ionone Biosynthesis

The biosynthesis of ionones is a tightly regulated process, influenced by developmental cues and environmental stimuli. This regulation occurs at multiple levels, from the transcriptional control of biosynthetic genes to the modulation of enzyme activity.

Transcriptional Regulation: The expression of genes encoding key enzymes in the carotenoid and ionone biosynthesis pathways is controlled by various transcription factors. For instance, members of the WRKY and MADS-box families have been shown to regulate the expression of CCD genes.[14][20]

Environmental Factors: Light and temperature are critical environmental factors that influence ionone production.[21][22][23] For example, the expression of some CCD genes is light-inducible and can follow a circadian rhythm. Temperature can also affect the rate of enzymatic reactions and the volatility of ionones.

Hormonal Crosstalk: Plant hormones such as abscisic acid (ABA) and strigolactones, which are themselves apocarotenoids, can influence the carotenoid biosynthetic pathway, creating a complex network of feedback and feed-forward regulation.

The diagram below illustrates the regulatory network influencing ionone biosynthesis.

Ionone_Regulation Light Light Transcription_Factors Transcription Factors (e.g., WRKY, MADS) Light->Transcription_Factors Temperature Temperature Temperature->Transcription_Factors Developmental_Cues Developmental Cues Developmental_Cues->Transcription_Factors Biotic_Abiotic_Stress Biotic/Abiotic Stress Biotic_Abiotic_Stress->Transcription_Factors PSY_Gene PSY Gene Expression Transcription_Factors->PSY_Gene LCYB_Gene LCYB Gene Expression Transcription_Factors->LCYB_Gene CCD_Gene CCD Gene Expression Transcription_Factors->CCD_Gene Carotenoid_Pathway Carotenoid Biosynthesis (MEP Pathway) PSY_Gene->Carotenoid_Pathway regulates LCYB_Gene->Carotenoid_Pathway regulates Ionone_Production Ionone Production CCD_Gene->Ionone_Production regulates Carotenoid_Pathway->Ionone_Production provides substrate

Regulatory network of ionone biosynthesis in plants.

Conclusion

The biosynthesis of ionones in plants is a complex and highly regulated process that is integral to plant biology and of significant interest for various industries. This technical guide has provided a comprehensive overview of the core metabolic pathways, quantitative data, and detailed experimental protocols relevant to the study of these fascinating compounds. Further research, particularly in elucidating the complete set of enzyme kinetic parameters and the intricate details of the regulatory networks, will undoubtedly open up new avenues for the metabolic engineering of ionone production in both plants and microbial systems.

References

Olfactory properties of Allyl alpha-ionone isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Olfactory Properties of Allyl Alpha-Ionone (B122830) Isomers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl alpha-ionone is a widely utilized fragrance ingredient prized for its complex fruity and floral scent profile. Commercially, it is available as a racemic mixture of cis and trans diastereomers. While the olfactory properties of this mixture are well-documented, a significant knowledge gap exists regarding the specific sensory attributes of its individual stereoisomers. This technical guide synthesizes the current understanding of the olfactory characteristics of the this compound mixture, outlines detailed experimental protocols for the synthesis, separation, and sensory evaluation of its isomers, and presents a general overview of the olfactory signaling pathway. The provided methodologies and visualizations serve as a comprehensive resource for researchers aiming to elucidate the structure-odor relationships of these important fragrance molecules.

Introduction to this compound

This compound, a synthetic ketone, is a key component in perfumery, valued for its ability to impart rich, tropical, and fruity notes to fragrance compositions.[1][2][3][4] It belongs to the ionone (B8125255) family, which is known for characteristic floral and woody scents.[5] The commercially available form of this compound is a racemic mixture of cis and trans diastereomers.[1][5] Understanding the distinct olfactory contributions of each isomer is crucial for fine-tuning fragrance profiles and for investigating the specific interactions with olfactory receptors, a key aspect of sensory science and potential drug development applications where chemosensory pathways are relevant.

Quantitative Olfactory and Physicochemical Data

PropertyValueReference
Odor Detection Threshold 15.53 ng/L in air[1]
Molecular Formula C₁₆H₂₄O[1]
Molecular Weight 232.37 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 265°C[1]
Vapor Pressure 0.000566 mmHg @ 23°C[1]
Log P 5.3[1]

Odor Profile of the Racemic Mixture: The scent of the this compound mixture is consistently described as having multiple facets:

  • Fruity: Predominantly tropical, with specific notes of pineapple.[2][6][7]

  • Floral: Often compared to violet and orris (iris root).[1][8]

  • Woody: A significant woody-bark character is noted.[2][6]

  • Green: Sharp, green nuances are also present.[2][6]

  • Other: Waxy, oily, and sweet undertones contribute to its complexity.[6][8]

Experimental Protocols for Isomer-Specific Analysis

While specific data on the olfactory properties of individual this compound isomers are lacking, the following sections provide detailed, representative protocols for the methodologies required to conduct such an investigation.

Synthesis of this compound

This compound is synthesized via a two-step process: an aldol (B89426) condensation followed by an acid-catalyzed cyclization.[1][9]

Methodology:

  • Aldol Condensation to form Pseudoionone (B86502):

    • Combine citral (B94496) and allyl acetone (B3395972) in a reaction vessel.

    • A basic catalyst, such as sodium hydroxide, is used to facilitate the condensation reaction.[9]

    • The reaction mixture is stirred at a controlled temperature to yield allyl pseudoionone.

  • Cyclization to form this compound:

    • The resulting allyl pseudoionone is treated with an acid, such as sulfuric acid or phosphoric acid.[1][9]

    • The acid catalyzes the cyclization of the pseudoionone to form a mixture of this compound isomers.[9]

    • The reaction conditions (acid concentration, temperature, and reaction time) can influence the ratio of the resulting isomers.[9]

  • Purification:

    • The product is purified using techniques such as distillation to isolate the this compound mixture from byproducts and unreacted starting materials.

Synthesis_Workflow cluster_condensation Step 1: Aldol Condensation cluster_cyclization Step 2: Cyclization cluster_purification Step 3: Purification Citral Citral Condensation Aldol Condensation Citral->Condensation AllylAcetone Allyl Acetone AllylAcetone->Condensation BaseCatalyst Basic Catalyst (e.g., NaOH) BaseCatalyst->Condensation Pseudoionone Allyl Pseudoionone Condensation->Pseudoionone Cyclization Acid-Catalyzed Cyclization Pseudoionone->Cyclization AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Cyclization IsomerMixture This compound (Isomer Mixture) Cyclization->IsomerMixture Purification Purification (e.g., Distillation) IsomerMixture->Purification FinalProduct Purified this compound Purification->FinalProduct

Caption: Synthesis of this compound.

Chiral Separation of Isomers by Gas Chromatography (GC)

To evaluate the individual isomers, they must first be separated from the racemic mixture. Chiral gas chromatography is the standard method for this purpose.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a chiral stationary phase (CSP) column and a flame ionization detector (FID) or mass spectrometer (MS). Cyclodextrin-based chiral columns are commonly used for separating terpenoid enantiomers.

  • Sample Preparation: The this compound mixture is diluted in a suitable solvent (e.g., hexane) to an appropriate concentration for GC analysis.

  • GC Conditions (Representative):

    • Column: Chiral capillary column (e.g., Rt-βDEXsm).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: An initial temperature of 60°C, held for 1 minute, then ramped at 2°C/minute to 200°C.

    • Detector Temperature: 220°C (FID).

  • Analysis: The different isomers will interact differently with the chiral stationary phase, resulting in different retention times and allowing for their separation and quantification.

Chiral_GC_Workflow SamplePrep Sample Preparation: Dilute Isomer Mixture in Solvent Injection Injection into GC SamplePrep->Injection Separation Separation on Chiral Capillary Column Injection->Separation Carrier Gas Flow Detection Detection (FID/MS) Separation->Detection Chromatogram Chromatogram with Separated Isomer Peaks Detection->Chromatogram

Caption: Chiral Gas Chromatography Workflow.

Gas Chromatography-Olfactometry (GC-O) for Odor Profiling

GC-O allows for the sensory evaluation of the separated isomers as they elute from the GC column.

Methodology:

  • Instrumentation: A GC-MS system with an effluent splitter that directs a portion of the column effluent to the MS detector and the other portion to an olfactometry port.

  • Procedure:

    • The separated isomers are carried by a humidified air stream to the olfactometry port.

    • A trained sensory panelist sniffs the effluent and records the odor description and intensity for each eluting compound.

    • The retention time of the odor perception is correlated with the mass spectrometry data to identify the specific isomer responsible for the scent.

  • Data Acquisition: Various techniques can be used to quantify odor intensity, such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™.

GCO_Setup GC Gas Chromatograph Column Chiral Column GC->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer Splitter->MS To Detector O_Port Olfactometry Port Splitter->O_Port To Nose Analyst Sensory Analyst O_Port->Analyst HumidAir Humidified Air HumidAir->O_Port Data Data Acquisition: Odor Description & Intensity Analyst->Data

Caption: Gas Chromatography-Olfactometry Setup.

Sensory Panel Evaluation

A trained sensory panel can provide detailed and standardized descriptions of the olfactory properties of the purified isomers.

Methodology:

  • Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and describe a wide range of standard odorants.

  • Sample Preparation: Purified isomers are diluted to various concentrations in an odorless solvent and applied to smelling strips.

  • Evaluation Protocol:

    • Panelists evaluate the samples in a controlled environment with neutral airflow and temperature.

    • They are asked to describe the odor character using a standardized lexicon and to rate the odor intensity on a defined scale.

    • Odor thresholds for each isomer can be determined using methods such as the ascending force-choice triangle test.

  • Data Analysis: The collected data is statistically analyzed to generate a comprehensive olfactory profile for each isomer.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This interaction initiates a signal transduction cascade.

General Pathway:

  • Binding: An odorant molecule binds to a specific G-protein coupled olfactory receptor (GPCR).

  • G-Protein Activation: This binding activates the associated G-protein (Gαolf).

  • Adenylyl Cyclase Activation: Gαolf activates adenylyl cyclase III.

  • cAMP Production: Adenylyl cyclase III converts ATP to cyclic AMP (cAMP).

  • Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The influx of cations (Na⁺ and Ca²⁺) through the CNG channels depolarizes the OSN.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, leading to the perception of smell.

Olfactory_Signaling_Pathway Odorant This compound Isomer OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein Gαolf Protein OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates cAMP cAMP AC->cAMP Converts to ATP ATP ATP->AC CNG CNG Ion Channel cAMP->CNG Opens Ions Na⁺, Ca²⁺ Influx CNG->Ions Depolarization Neuron Depolarization Ions->Depolarization ActionPotential Action Potential to Olfactory Bulb Depolarization->ActionPotential

Caption: Olfactory Signal Transduction Pathway.

Conclusion and Future Directions

This compound is a valuable fragrance ingredient with a desirable and complex odor profile. However, the current understanding of its olfactory properties is limited to the commercially available racemic mixture. There is a clear need for research focused on the synthesis, separation, and individual sensory characterization of the cis, trans, and enantiomeric isomers of this compound. Such studies, employing the methodologies outlined in this guide, would provide invaluable insights into the structure-odor relationships of this important molecule and could lead to the development of novel fragrance ingredients with enhanced and more specific scent profiles. Furthermore, understanding how individual isomers interact with specific olfactory receptors could have broader implications for the fields of sensory science and pharmacology.

References

The Discovery and Enduring Allure of Allyl α-Ionone: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 19, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Allyl α-ionone, a synthetic aromatic ketone, emerged from the burgeoning field of fragrance chemistry in the mid-20th century. This technical guide delves into the historical context of its discovery, credited to Garry C. Kitchens of Givaudan Corporation in 1948, and its subsequent role in the fragrance and flavor industry. We will explore the initial synthesis methodologies, supported by patent literature, and present available physicochemical data. Furthermore, this paper will touch upon the broader historical landscape of synthetic fragrance development that set the stage for this molecule's creation and its lasting impact.

Historical Context: A Post-War Boom in Synthetic Fragrance

The 1940s marked a pivotal era in the chemical industry, with a significant shift towards the development of synthetic materials. This trend was mirrored in the fragrance industry, which had been steadily incorporating synthetic aroma chemicals since the late 19th century.[1] Companies like Givaudan were at the forefront of this movement, pioneering the commercial production of key synthetic fragrance ingredients, including ionones.[2] The post-war economic expansion fueled consumer demand for affordable luxuries, including perfumes and scented products, further accelerating research and development in synthetic aromatics. It was within this environment of innovation and commercial opportunity that novel derivatives of established fragrance molecules, such as the ionones, were actively investigated.

The Discovery of Allyl α-Ionone

The discovery of allyl α-ionone is formally documented in a patent filed by Givaudan Corporation on February 5, 1948. The inventor credited is Garry C. Kitchens. This patent details a novel process for preparing α-ionones, including the allyl-substituted variant, through the cyclization of the corresponding pseudo-ionone.[2] The year of discovery is widely cited as 1948.[3]

Givaudan, a company with a rich history in the synthesis of fragrance compounds, was a logical birthplace for this new molecule.[4] Having established a perfumery school in 1946 and with a strong focus on research and development, the company was well-positioned to explore novel chemical structures with unique olfactory properties.[2] The exploration of an allyl-substituted ionone (B8125255) was likely driven by the desire to create new and interesting fragrance profiles, moving beyond the classic violet and woody notes of traditional ionones.

Physicochemical Properties

Allyl α-ionone is a colorless to pale yellow liquid with a characteristic fruity, floral, and woody aroma.[5][6] The following table summarizes its key physicochemical properties based on available data.

PropertyValueReference(s)
Molecular Formula C₁₆H₂₄O[3]
Molecular Weight 232.37 g/mol [3]
CAS Number 79-78-7[5]
Appearance Colorless to pale yellow liquid[3]
Density 0.931 g/cm³[3]
Boiling Point 265 °C (509 °F)[3]
Flash Point 100 °C (212 °F)[3]
Refractive Index @ 20°C 1.503 - 1.507[3]
Solubility Soluble in alcohol; insoluble in water.[5]
Vapor Pressure 0.0999 mmHg @ 20°C[3]
Odor Profile Fruity, floral, woody, with tropical and green nuances.[5][6][7]

Historical Synthesis Methodology

The synthesis of allyl α-ionone, as outlined in the historical patent literature, follows a two-step process common for ionones: an aldol (B89426) condensation followed by an acid-catalyzed cyclization.[8][9][10]

Step 1: Synthesis of Pseudo-allyl-ionone (Aldol Condensation)

The initial step involves the base-catalyzed condensation of citral (B94496) with allyl acetone (B3395972). This is analogous to the classic synthesis of pseudoionone, where acetone is used instead of allyl acetone.

  • Reactants: Citral and Allyl Acetone

  • Catalyst: A basic catalyst, such as sodium ethoxide or sodium hydroxide (B78521), is historically used for this type of aldol condensation.[8][9]

Step 2: Cyclization to α-Allyl-ionone

The resulting pseudo-allyl-ionone is then subjected to an acid-catalyzed cyclization to form the final product. The 1948 patent by Garry C. Kitchens specifically highlights the use of boron trifluoride as a key innovation for achieving the α-isomer.[2]

Experimental Protocol (Based on U.S. Patent 2,517,576A)

The following provides a detailed methodology for the cyclization step as described in the 1948 patent.

Materials:

  • Pseudo-allyl-ionone (purity 99.2%; refractive index at 20°C = 1.5280)

  • Boron trifluoride (gas)

  • Anhydrous benzene (B151609)

  • Aqueous sodium hydroxide solution (8%)

  • Ice-salt bath

Procedure:

  • A solution of 117 grams of pseudo-allyl-ionone in a suitable volume of anhydrous benzene was prepared.

  • The solution was chilled in an ice-salt bath.

  • Boron trifluoride gas was passed into the stirred solution. The patent for the parent ionone suggests maintaining a temperature between 0°C and 5°C during this addition.

  • After the reaction was complete, the mixture was treated with an aqueous sodium hydroxide solution to decompose the boron trifluoride complex.

  • The organic layer was separated, washed, and the solvent removed.

  • The crude product was then purified by vacuum distillation to yield 81 grams of α-allyl-ionone.

Reported Properties of the Synthesized Product:

  • Purity: 97.1%

  • Specific Gravity (25/25 °C): 0.9294

  • Refractive Index (at 20 °C): Not specified in the provided excerpt for the allyl derivative, but the pseudo-allyl-ionone starting material had a refractive index of 1.5280.[2]

Visualizing the Synthesis Pathway

The synthesis of allyl α-ionone can be visualized as a two-step chemical transformation.

Synthesis_of_Allyl_alpha_ionone Citral Citral PseudoAllylIonone Pseudo-allyl-ionone Citral->PseudoAllylIonone Aldol Condensation (Base Catalyst) AllylAcetone Allyl Acetone AllylAcetone->PseudoAllylIonone Aldol Condensation (Base Catalyst) AllylAlphaIonone Allyl α-ionone PseudoAllylIonone->AllylAlphaIonone Cyclization (Boron Trifluoride) in1 in1->Citral in2 in2->AllylAcetone

Figure 1: Synthesis Pathway of Allyl α-ionone.

Olfactory Profile and Historical Significance

The introduction of allyl α-ionone expanded the perfumer's palette, offering a new tool for creating novel and impactful fragrances. Its fruity and tropical nuances were particularly suited for the emerging trends in post-war perfumery, which saw a move towards more vibrant and expressive scents.

Conclusion

The discovery of allyl α-ionone in 1948 by Garry C. Kitchens at Givaudan is a testament to the innovative spirit of the mid-20th century fragrance industry. Born from a period of intense research into synthetic aroma chemicals, this molecule offered a unique and complex olfactory profile that continues to be valued in modern perfumery. The historical synthesis, relying on the cyclization of a pseudo-ionone precursor with boron trifluoride, highlights the chemical ingenuity of the time. While detailed historical sensory evaluations are scarce, the enduring use of allyl α-ionone speaks to its successful reception and lasting impact on the world of fragrance. This technical guide provides a foundational understanding of the discovery, historical context, and chemical underpinnings of this important synthetic aroma compound.

References

An In-depth Technical Guide on the Toxicological Profile of Allyl α-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding the toxicological profile of Allyl α-ionone. A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) was published in October 2024, but the full text containing detailed experimental protocols and complete datasets was not accessible during the compilation of this guide. For definitive data and methodologies, it is imperative to consult the full RIFM report.

Introduction

Allyl α-ionone is a synthetic fragrance ingredient valued for its complex fruity, floral, and woody aroma profile. As with any chemical intended for use in consumer products, a thorough understanding of its toxicological profile is essential to ensure human safety. This guide synthesizes available data on the physicochemical properties, toxicokinetics, and various toxicological endpoints of Allyl α-ionone. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Physicochemical Properties

A solid understanding of the physicochemical properties of a substance is fundamental to assessing its toxicological potential, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
CAS Number 79-78-7[1]
Molecular Formula C₁₆H₂₄O[1]
Molecular Weight 232.37 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 267.0 °C at 760 mmHg (Predicted)
LogP (Octanol/Water Partition Coefficient) 4.8 (Predicted)
Water Solubility 14.8 mg/L at 25 °C (Predicted)

Toxicological Endpoints

This section summarizes the available toxicological data for Allyl α-ionone across various endpoints. Due to limitations in accessing full study reports, detailed experimental protocols are largely based on standardized OECD guidelines and general descriptions found in secondary sources.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance.

RouteSpeciesValueClassificationReference
OralRatLD₅₀: >2000 mg/kg bwLow acute toxicity
DermalRabbitLD₅₀: >5000 mg/kg bwLow acute toxicity

Experimental Protocol (General Overview): Acute oral toxicity is typically determined in rats according to OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method). The substance is administered by gavage, and animals are observed for mortality and clinical signs of toxicity for up to 14 days. For acute dermal toxicity, OECD Guideline 402 is followed, where the substance is applied to the shaved skin of rabbits, and the animals are observed for the same duration.

Skin Irritation and Sensitization

Skin Irritation: Allyl α-ionone is classified as a skin irritant.

Skin Sensitization: Allyl α-ionone is a known skin sensitizer.

Experimental Protocol (General Overview):

  • Skin Irritation: The potential for skin irritation is typically assessed using the in vitro reconstructed human epidermis (RhE) test method (OECD Guideline 439).

  • Skin Sensitization: The skin sensitization potential is evaluated through a battery of tests, often starting with in chemico (Direct Peptide Reactivity Assay, DPRA; OECD Guideline 442C) and in vitro (KeratinoSens™, LuSens; OECD Guideline 442D, h-CLAT; OECD Guideline 442E) methods. For confirmation and potency assessment, the Local Lymph Node Assay (LLNA) in mice (OECD Guideline 429) has been a standard in vivo method. Human Repeat Insult Patch Tests (HRIPT) may be conducted to confirm the absence of sensitization at specific concentrations under use conditions.

Logical Relationship for Skin Sensitization Assessment

Skin_Sensitization_AOP cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization MIE Molecular Initiating Event: Covalent binding to skin proteins KE1 Key Event 1: Keratinocyte activation MIE->KE1 KE2 Key Event 2: Dendritic cell activation and maturation KE1->KE2 KE3 Key Event 3: T-cell proliferation and differentiation KE2->KE3 AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO Genotoxicity_Workflow cluster_workflow Genotoxicity Testing Workflow start Test Substance: Allyl α-ionone ames Ames Test (in vitro) Bacterial Reverse Mutation Assay start->ames micronucleus_invitro In Vitro Micronucleus Test Mammalian Cells start->micronucleus_invitro micronucleus_invivo In Vivo Micronucleus Test Rodent Bone Marrow/Blood ames->micronucleus_invivo If in vitro positive or equivocal micronucleus_invitro->micronucleus_invivo If in vitro positive or equivocal conclusion Conclusion on Genotoxic Potential micronucleus_invivo->conclusion Metabolism cluster_pathway Hypothesized Metabolic Pathway of Allyl α-ionone parent Allyl α-ionone phase1 Phase I Metabolism (Oxidation, Reduction, etc.) parent->phase1 phase2 Phase II Metabolism (Conjugation) phase1->phase2 excretion Excretion (Urine, Feces) phase2->excretion

References

The Solubility and Biological Interactions of Allyl α-Ionone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl α-ionone, a synthetically derived fragrance and flavor compound, is characterized by its distinct fruity and floral aroma. Belonging to the ionone (B8125255) family, it is widely utilized in the cosmetic and food industries. Beyond its sensory properties, the physicochemical characteristics of allyl α-ionone, particularly its solubility in various solvents, are critical for its formulation and application. Furthermore, emerging research into the biological activities of related ionones, such as α-ionone, suggests potential interactions with cellular signaling pathways, opening avenues for investigation in drug development and therapeutic applications. This technical guide provides a comprehensive overview of the solubility of allyl α-ionone and explores its potential biological significance, offering detailed experimental methodologies and visual representations of relevant signaling cascades.

Solubility of Allyl α-Ionone

The solubility of a compound is a fundamental property that dictates its utility in various formulations. Allyl α-ionone exhibits a range of solubilities in different solvents, a critical consideration for its application in diverse product matrices.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for allyl α-ionone in several common solvents.

SolventSolubility (g/L)Temperature (°C)
Ethanol (B145695)709.4825
Methanol435.0825
Isopropanol464.3225
Water0.0625
Water14 mg/L20

Note: The solubility in water is very low, classifying it as practically insoluble in aqueous media.

Qualitative assessments also indicate that allyl α-ionone is soluble in alcohol. For instance, 1 ml of allyl α-ionone is soluble in 1 ml of 90% ethanol and in 8 ml of 70% ethanol.[1]

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance. The following is a generalized protocol that can be adapted for determining the solubility of allyl α-ionone in various solvents.

Objective: To determine the equilibrium solubility of allyl α-ionone in a specified solvent at a controlled temperature.

Materials:

  • Allyl α-ionone (high purity)

  • Solvent of interest (e.g., ethanol, water, etc.)

  • Glass flasks with stoppers (e.g., 50 mL)

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of allyl α-ionone to a flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Tightly seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is saturated.

  • Phase Separation: After equilibration, cease agitation and allow the solid particles to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of allyl α-ionone in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of allyl α-ionone in the solvent, taking into account the dilution factor. The result is typically expressed in g/L or mg/mL.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis start Add excess Allyl α-ionone to solvent equilibrate Equilibrate on shaker (24-72h) start->equilibrate Supersaturation centrifuge Centrifuge sample equilibrate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute filtered sample filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Simplified diagram of the olfactory signal transduction pathway.

Recent studies have shown that α-ionone can act as an agonist for specific olfactory receptors, such as OR10A6. This interaction can lead to various cellular responses, including the inhibition of proliferation and migration, and the induction of apoptosis in skin cancer cells.

Involvement in the Hippo Signaling Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Dysregulation of this pathway is often implicated in cancer development. Research has demonstrated that α-ionone can activate the Hippo pathway through its interaction with OR10A6. This activation leads to the phosphorylation of key downstream effectors, LATS (Large Tumor Suppressor Kinase) and YAP (Yes-associated protein), ultimately suppressing tumorigenesis.

Hypothetical Activation of the Hippo Pathway by Allyl α-Ionone

G ligand Allyl α-ionone receptor Olfactory Receptor (e.g., OR10A6) ligand->receptor mst MST1/2 receptor->mst Activates lats LATS1/2 mst->lats yap YAP lats->yap Phosphorylates yap_p p-YAP (Inactive) yap->yap_p translocation Nuclear Translocation yap->translocation gene_expression Pro-proliferative Gene Expression yap->gene_expression degradation Cytoplasmic Degradation yap_p->degradation

Caption: Postulated activation of the Hippo pathway by an ionone ligand.

Given the structural similarity between allyl α-ionone and α-ionone, it is plausible that allyl α-ionone may exhibit similar biological activities. Further research is warranted to investigate the specific interactions of allyl α-ionone with olfactory receptors and its potential role in modulating signaling pathways such as the Hippo pathway.

Conclusion

Allyl α-ionone is a versatile compound with well-defined solubility characteristics in organic solvents and limited solubility in water. The shake-flask method provides a robust framework for determining its solubility in various media, which is essential for its effective formulation. The emerging biological activities of the closely related α-ionone, particularly its interaction with olfactory receptors and the Hippo signaling pathway, highlight a promising area for future research. Investigating the potential for allyl α-ionone to modulate these pathways could unveil novel therapeutic applications for this compound beyond its current use in the fragrance and flavor industries. This guide serves as a foundational resource for scientists and researchers interested in exploring the multifaceted properties of allyl α-ionone.

References

In-depth Technical Guide on the Thermogravimetric Analysis of Allyl alpha-ionone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl α-ionone is a synthetic fragrance compound valued for its complex fruity, floral, and woody aroma profile.[1][2][3] As a member of the ionone (B8125255) family, it finds extensive use in perfumery and flavor applications.[1][4] Understanding the thermal stability and decomposition characteristics of Allyl α-ionone is crucial for its application in products that may be subjected to elevated temperatures during manufacturing, storage, or use. Thermogravimetric analysis (TGA) is a fundamental technique for assessing these properties. This guide provides a comprehensive overview of the thermogravimetric analysis of Allyl α-ionone, including experimental protocols and data interpretation.

Physicochemical Properties of Allyl α-ionone

A summary of the key physicochemical properties of Allyl α-ionone is presented in the table below. These properties are essential for interpreting the thermal analysis data.

PropertyValueReference
Molecular FormulaC₁₆H₂₄O[5][6][7][8]
Molecular Weight232.36 g/mol [5][6][7]
Boiling Point265 - 298 °C[5][9]
Flash Point>100 °C (>230 °F)[6][9]
AppearanceColorless to pale yellow liquid[2][9]
CAS Number79-78-7[5][6][8][9]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability, decomposition kinetics, and composition of materials.

Experimental Protocol for TGA of Allyl α-ionone

Instrumentation:

  • A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

  • Sample pans (e.g., aluminum, platinum, or ceramic).

  • A gas delivery system for controlling the atmosphere (e.g., nitrogen, air).

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the Allyl α-ionone sample (typically 5-10 mg) into a clean, tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any volatile impurities.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature below its boiling point (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above its expected decomposition temperature (e.g., 600 °C).

  • Data Collection: Continuously record the sample mass as a function of temperature.

Logical Workflow for TGA Experiment

The following diagram illustrates the logical workflow for conducting a thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start sample_prep Sample Preparation (Weigh 5-10 mg of Allyl α-ionone) start->sample_prep instrument_setup Instrument Setup (Load sample, set atmosphere) sample_prep->instrument_setup thermal_program Execute Thermal Program (Heating at 10 °C/min) instrument_setup->thermal_program data_collection Data Collection (Record mass vs. temperature) thermal_program->data_collection data_analysis Data Analysis (Plot TGA/DTG curves) data_collection->data_analysis interpretation Interpretation (Determine decomposition temperatures) data_analysis->interpretation end End interpretation->end

Caption: A flowchart outlining the key steps in a typical thermogravimetric analysis experiment.

Expected Thermal Decomposition Pathway

The thermal decomposition of Allyl α-ionone, a complex unsaturated ketone, is expected to proceed through a multi-step process involving cleavage of its various chemical bonds. The presence of double bonds and a carbonyl group suggests that the decomposition mechanism could involve radical chain reactions, rearrangements, and the evolution of smaller volatile fragments.

A simplified potential decomposition pathway is visualized below. This is a hypothetical pathway based on the structure of Allyl α-ionone and general principles of organic molecule decomposition.

Decomposition_Pathway A Allyl α-ionone (C₁₆H₂₄O) B Initial Bond Cleavage (e.g., C-C, C-O bonds) A->B Heat C Formation of Radical Intermediates B->C D Secondary Fragmentation C->D Rearrangement & Elimination E Volatile Products (e.g., CO, CO₂, hydrocarbons) D->E F Char Residue (at high temperatures) D->F

Caption: A conceptual diagram of the potential thermal decomposition pathway of Allyl α-ionone.

Data Interpretation

The data obtained from TGA is typically presented as a plot of mass percentage versus temperature (TGA curve). The derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps in identifying individual decomposition steps.

  • Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a key indicator of the thermal stability of the compound.

  • Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximum, as indicated by the peak in the DTG curve.

  • Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which corresponds to any non-volatile residue.

Due to the lack of published TGA data for Allyl α-ionone, specific quantitative values for these parameters cannot be provided. Researchers are encouraged to perform experimental TGA to determine these values for their specific applications.

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of fragrance ingredients like Allyl α-ionone. While specific experimental data for this compound is not publicly available, this guide provides a robust framework for conducting and interpreting TGA experiments. The provided protocols and conceptual diagrams offer a starting point for researchers and professionals in the field to assess the thermal stability of Allyl α-ionone, ensuring its safe and effective use in various applications. Further experimental studies are warranted to establish a detailed thermal decomposition profile and kinetic parameters for this important fragrance molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Allyl α-Ionone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of allyl α-ionone. The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and logical workflows.

Core Molecular and Physical Properties

Allyl α-ionone is a synthetic fragrance and flavor compound known for its fruity and floral aroma.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₆H₂₄O[2][3][4][5][6][7]
Molecular Weight 232.36 g/mol [2][4][5][6][7]
CAS Number 79-78-7[1][2]
Appearance Colorless to pale yellow liquid[3][8]
Density 0.926 - 0.935 g/mL at 25°C[3][9]
Boiling Point 102-104 °C at 0.2 mmHg[10]
Flash Point >100 °C (>230 °F)[3][10]
Solubility Soluble in alcohol; insoluble in water[2][5]
Refractive Index 1.503 - 1.507 at 20°C[3][8]

Synthesis of Allyl α-Ionone

The primary synthesis route for allyl α-ionone involves a two-step process: an aldol (B89426) condensation followed by an acid-catalyzed cyclization.[2][11][12]

General Synthesis Workflow

The following diagram illustrates the general workflow for the chemical synthesis of allyl α-ionone.

G cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Cyclization Citral Citral PseudoAllylIonone Pseudo-allyl-ionone Citral->PseudoAllylIonone Condensation AllylAcetone Allyl Acetone AllylAcetone->PseudoAllylIonone BaseCatalyst Base Catalyst (e.g., Sodium Methoxide) BaseCatalyst->PseudoAllylIonone PseudoAllylIonone_ref Pseudo-allyl-ionone AcidCatalyst Acid Catalyst (e.g., Boron Trifluoride) AllylAlphaIonone Allyl α-Ionone AcidCatalyst->AllylAlphaIonone PseudoAllylIonone_ref->AllylAlphaIonone Ring Closure

Caption: Chemical synthesis workflow for allyl α-ionone.

Detailed Experimental Protocol for Cyclization

The following protocol for the preparation of α-allyl-ionone from pseudo-allyl-ionone is adapted from a patented method.[7]

Materials:

  • Pseudo-allyl-ionone (99.2% purity)

  • Boron trifluoride

Procedure:

  • Under substantially anhydrous conditions, treat 117 grams of pseudo-allyl-ionone with approximately 1 to 1.1 molecular equivalents of boron trifluoride.

  • Maintain the reaction temperature within the range of -25°C to 30°C.

  • Continue the reaction until cyclization is substantially complete.

  • Following the reaction, 81 grams of α-allyl-ionone can be obtained.

Biological Activities and Experimental Protocols

Antimicrobial Activity

Ionones have demonstrated antifungal properties.[5] A common method to determine the minimum inhibitory concentration (MIC) of an antifungal agent is the broth microdilution assay.

General Protocol: Broth Microdilution Antifungal Susceptibility Assay

  • Preparation of Antifungal Agent: Prepare a stock solution of allyl α-ionone in a suitable solvent (e.g., dimethyl sulfoxide). Create a series of twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension of the fungal spores or yeast cells in sterile saline and adjust the concentration to a 0.5 McFarland standard.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Endpoint Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, which can be determined visually or by using a spectrophotometer.[13]

Insect Repellent Activity

Some studies suggest that ionones possess insecticidal or repellent properties.[6] The "arm-in-cage" test is a standard method for evaluating the efficacy of topical insect repellents.

General Protocol: Arm-in-Cage Repellent Assay

  • Test Subjects: Recruit human volunteers and obtain informed consent.

  • Repellent Application: Apply a standardized amount of the test substance (allyl α-ionone in a suitable carrier) to a defined area on the volunteer's forearm.

  • Exposure: At specified time intervals after application, the volunteer inserts their treated arm into a cage containing a known number of host-seeking mosquitoes (e.g., Aedes aegypti).

  • Data Collection: Record the time until the first mosquito bite. The duration of protection is the time from application to the first confirmed bite.[14][15]

Skin Sensitization Potential

Allyl α-ionone may act as a skin sensitizer (B1316253) in some individuals. The murine Local Lymph Node Assay (LLNA) is an in vivo method for identifying potential skin sensitizers.

General Protocol: Local Lymph Node Assay (LLNA)

  • Animal Model: Use a group of mice for the assay.

  • Test Substance Application: Apply the test substance (allyl α-ionone in a suitable vehicle) topically to the dorsum of each mouse's ear for three consecutive days. A control group receiving only the vehicle is also included.

  • Lymphocyte Proliferation Measurement: On day five, inject the mice with radiolabeled thymidine (B127349).

  • Sample Collection and Analysis: A few hours after the injection, sacrifice the mice and excise the auricular lymph nodes. Measure the incorporation of radiolabeled thymidine into the lymph node cells, which indicates lymphocyte proliferation.

  • Endpoint Calculation: A stimulation index is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. A stimulation index of three or greater is indicative of a skin sensitizer.[16]

Mechanism of Action (General for Ionones)

The biological effects of ionones, particularly β-ionone, are thought to be mediated through various signaling pathways. While a specific pathway for allyl α-ionone has not been elucidated, the general mechanism for ionones involves the activation of olfactory receptors and the regulation of downstream cellular processes.

The following diagram depicts a generalized signaling cascade for ionones based on current research.

G cluster_effects Cellular Effects Ionone (B8125255) β-Ionone OR51E2 Olfactory Receptor (OR51E2) Ionone->OR51E2 Activation CellCycle Cell Cycle Regulatory Proteins OR51E2->CellCycle Regulation Apoptosis Apoptotic Proteins OR51E2->Apoptosis Regulation Inflammation Pro-inflammatory Mediators OR51E2->Inflammation Regulation HMGCR HMG-CoA Reductase OR51E2->HMGCR Regulation Anticancer Anticancer CellCycle->Anticancer Apoptosis->Anticancer AntiInflammatory Anti-inflammatory Inflammation->AntiInflammatory Antimicrobial Antimicrobial

Caption: Postulated signaling cascade for β-ionone.[3]

Disclaimer: This guide is intended for informational purposes for research and development professionals. The experimental protocols provided are generalized and may require optimization for specific applications. Always adhere to appropriate safety and ethical guidelines when conducting experiments.

References

The Expanding Therapeutic Potential of Novel Ionone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ionone (B8125255) scaffold, a monoterpene ketone structure renowned for its characteristic violet aroma, is emerging as a versatile and promising platform in the development of novel therapeutic agents. Beyond its traditional use in fragrances and flavorings, recent research has unveiled a broad spectrum of biological activities inherent to ionone and its synthetic derivatives. These compounds have demonstrated significant potential in oncology, inflammatory diseases, and infectious disease control, warranting a deeper exploration of their mechanisms and therapeutic applications. This technical guide provides an in-depth overview of the current landscape of novel ionone compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways they modulate.

Anticancer Activities: Cytotoxicity and Mechanistic Insights

Novel ionone derivatives have exhibited potent cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the targeted inhibition of critical cell signaling pathways essential for tumor growth and metastasis.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of various ionone derivatives has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
EndoperoxidesNitro-substituted (3j)Lung (A549)0.001[1]
EndoperoxidesFluoro-substituted (3i)Lung (A549)0.003[1]
Chiral AlkaloidsCompound 11gBreast (MDA-MB-231)0.035 ± 0.004[2]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The cytotoxic activity of ionone endoperoxides was determined using the Sulforhodamine B (SRB) assay.[1]

  • Cell Plating: Human cancer cell lines (e.g., A549) are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized endoperoxide compounds and incubated for a further 48 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Signaling Pathway Inhibition

A significant breakthrough in understanding the anticancer mechanism of ionone derivatives is the discovery of their ability to inhibit key signaling pathways. For instance, the chiral ionone alkaloid derivative 11g has been shown to target the HIF-1α/VEGF/VEGFR2/Akt pathway, which is crucial for tumor angiogenesis and metastasis.[2][3]

HIF1a_VEGF_Pathway_Inhibition cluster_extra Extracellular cluster_membrane Cell Membrane cluster_intra Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Akt Akt VEGFR2->Akt Activates HIF1a HIF-1α Akt->HIF1a Stabilizes Downstream Downstream Signaling (e.g., mTOR/p70S6K, PKCζ/integrin β1) Akt->Downstream Activates HIF1a->VEGF Upregulates Transcription Ionone_Analog Chiral Ionone Alkaloid (11g) Ionone_Analog->VEGFR2 Inhibits Ionone_Analog->Akt Inhibits Ionone_Analog->HIF1a Inhibits

Caption: Inhibition of the HIF-1α/VEGF/VEGFR2/Akt signaling pathway by a synthetic ionone analog.[2][3]

Antimicrobial and Antifungal Activities

The ionone scaffold has also been exploited to develop potent antimicrobial and antifungal agents. These derivatives often exhibit broad-spectrum activity against various pathogens.

Quantitative Analysis of Antifungal Activity

β-ionone derivatives have shown significant efficacy against a panel of phytopathogenic fungi.

Compound ClassDerivative ExampleFungal StrainInhibition Rate (%) at 125 mg/LEC50 (µg/mL)Reference
ThiazolylhydrazoneCompound 1uPoria vaporaria77.71-[4][5]
Isoxazole (B147169) HydrazideCompound D28Rhizoctonia solani-0.204[6]
Isoxazole HydrazideCompound D28Valsa mali-0.586[6]
Isoxazole HydrazideCompound D28Gibberella zeae-2.59[6]
Isoxazole HydrazideCompound D28Altenaria solani-1.87[6]
Isoxazole HydrazideCompound D28Botrytis cinerea-3.06[6]
Isoxazole HydrazideCompound D28Colletotrichum orbiculare-4.73[6]
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Rate Method)

The antifungal activity of novel ionone derivatives is commonly assessed by measuring the inhibition of mycelial growth.[4]

  • Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Incorporation of Test Compounds: The synthesized ionone compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at a specific final concentration (e.g., 125 mg/L).

  • Inoculation: A mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal colony is placed at the center of the compound-containing PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a defined period.

  • Measurement and Calculation: The diameter of the fungal colony is measured, and the percentage inhibition is calculated relative to a control plate containing only the solvent.

Mechanism of Antifungal Action

Mechanistic studies on β-ionone isoxazole hydrazide derivatives, such as compound D28, have revealed a multi-faceted mode of action against fungi like Rhizoctonia solani. A key target identified is the enzyme succinate (B1194679) dehydrogenase (SDH).[6][7]

Antifungal_Mechanism cluster_effects Cellular Effects on Fungus Ionone_Analog β-Ionone Isoxazole Hydrazide (D28) Mycelial_Disruption Mycelial Morphology Disruption Ionone_Analog->Mycelial_Disruption Membrane_Permeability Increased Cell Membrane Permeability Ionone_Analog->Membrane_Permeability ROS_Production ROS Production and Accumulation Ionone_Analog->ROS_Production SDH_Inhibition Succinate Dehydrogenase (SDH) Inhibition Ionone_Analog->SDH_Inhibition Directly Inhibits Hyphal_Inhibition Inhibition of Hyphal Proliferation Mycelial_Disruption->Hyphal_Inhibition Membrane_Permeability->Hyphal_Inhibition ROS_Production->Hyphal_Inhibition Mitochondrial_Impairment Mitochondrial Function Impairment Mitochondrial_Impairment->Hyphal_Inhibition SDH_Inhibition->Mitochondrial_Impairment Leads to

Caption: Proposed mechanism of antifungal action for a β-ionone isoxazole hydrazide derivative.[6][7]

Antioxidant Activity

Certain novel ionone derivatives have demonstrated significant free-radical scavenging capabilities, suggesting their potential use as antioxidants in various applications, including food preservation.

Quantitative Analysis of Antioxidant Activity

The antioxidant potential of β-ionone thiazolylhydrazone derivatives has been evaluated using standard in vitro assays.

Compound ClassDerivative ExampleAssayIC50 (µM)Reference
ThiazolylhydrazoneCompound 1kDPPH Scavenging86.525[4][5]
ThiazolylhydrazoneCompound 1mABTS Scavenging65.408[4][5]
Experimental Protocol: DPPH Radical Scavenging Assay

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a common method to evaluate the free-radical scavenging activity of compounds.[4]

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration.

  • Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC50 value is then determined.

Anti-inflammatory Activity

β-ionone and its derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[8]

Signaling Pathway Modulation

β-ionone has been reported to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. This inhibition leads to a reduction in the expression of pro-inflammatory mediators.[8]

Anti_inflammatory_Pathway cluster_pathways Intracellular Signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (Erk, p38, JNK) Inflammatory_Stimulus->MAPK Activates NFkB NF-κB Pathway Inflammatory_Stimulus->NFkB Activates Beta_Ionone β-Ionone Beta_Ionone->MAPK Inhibits Beta_Ionone->NFkB Inhibits Pro_inflammatory_Mediators Expression of Pro-inflammatory Mediators (e.g., COX-2, PGE2) MAPK->Pro_inflammatory_Mediators Promotes NFkB->Pro_inflammatory_Mediators Promotes

Caption: Inhibition of NF-κB and MAPK signaling pathways by β-ionone.[8]

Conclusion and Future Directions

The diverse biological activities of novel ionone compounds underscore their significant potential in drug discovery and development. The ionone scaffold provides a fertile ground for medicinal chemists to design and synthesize new derivatives with enhanced potency and selectivity. Future research should focus on elucidating the structure-activity relationships for each biological activity, optimizing lead compounds, and advancing the most promising candidates into preclinical and clinical development. The multifaceted nature of ionone derivatives, particularly their ability to modulate multiple signaling pathways, suggests their potential utility in complex multifactorial diseases.

References

The Expanding Chemical Universe of Ionones: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionone (B8125255) derivatives, a class of cyclic ketones, have emerged from the realm of fragrance and flavor to become a focal point of significant interest within the pharmaceutical and medicinal chemistry sectors. Possessing a versatile scaffold, these compounds have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This technical guide provides an in-depth exploration of the chemical space of ionone derivatives. It details robust synthetic protocols, presents a comprehensive overview of their diverse biological activities supported by quantitative data, and elucidates the complex signaling pathways through which they exert their effects. This document is intended to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics, offering a foundational understanding of ionone chemistry and pharmacology, and thereby catalysing further innovation in the field.

Introduction

Ionones are a group of terpenoids characterized by a trimethylcyclohexenyl ring and an acyl side chain. Naturally occurring in various plants, they are responsible for the characteristic scent of violets.[1][2] Beyond their olfactory properties, scientific inquiry has revealed that the ionone scaffold is a privileged structure in medicinal chemistry, amenable to diverse chemical modifications that can significantly modulate its biological effects. This has led to the exploration of a wide array of synthetic derivatives with enhanced therapeutic potential.[3][4]

The core structure of ionones, particularly β-ionone, has been identified as a key pharmacophore. Derivatives have been shown to exhibit a range of pharmacological effects, including anti-proliferative, anti-metastatic, and apoptosis-inducing properties in various cancer cell lines.[3][5] Furthermore, their ability to modulate inflammatory pathways and combat microbial infections underscores their potential as a platform for the development of multifaceted therapeutic agents.[4][6] This guide will systematically investigate the chemical space of these promising compounds.

Synthesis of Ionone Derivatives

The chemical synthesis of ionones and their derivatives is a well-established process, typically involving a two-step sequence: an aldol (B89426) condensation to form a pseudoionone (B86502) intermediate, followed by an acid-catalyzed cyclization.[7][8]

General Synthesis Workflow

The overall synthetic scheme for producing ionone isomers is outlined below. The selection of reagents and reaction conditions is critical in directing the synthesis towards the desired isomer and in achieving high yields.

Synthesis_Workflow Citral (B94496) Citral Pseudoionone Pseudoionone Citral->Pseudoionone Aldol Condensation Acetone Acetone Acetone->Pseudoionone Base Base (e.g., NaOEt, NaOH) Base->Pseudoionone Ionone_Isomers Ionone Isomers (α, β, γ) Pseudoionone->Ionone_Isomers Cyclization Acid Acid (e.g., H3PO4, H2SO4) Acid->Ionone_Isomers

Caption: General workflow for the synthesis of ionone isomers.

Experimental Protocols

This protocol describes the synthesis of the pseudoionone intermediate from citral and acetone.

Materials:

  • Citral

  • Acetone

  • Sodium ethoxide (NaOEt) in ethanol (B145695) (2.25 M solution)

  • Ice-salt bath

  • Erlenmeyer flask

  • Magnetic stirrer

  • Separatory funnel

  • tert-Butyl methyl ether (BME)

  • Sodium bicarbonate (NaHCO3) solution (5% w/v)

  • Sodium chloride (NaCl) solution (10% w/v)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Rotary evaporator

Procedure:

  • In a 25-mL Erlenmeyer flask, dissolve 2.25 g of citral in 11.25 mL of acetone.

  • Cool the mixture in an ice-salt bath to approximately -8°C with continuous stirring.

  • Slowly add 2.25 mL of a 2.25 M solution of sodium ethoxide in ethanol dropwise over 10 minutes, maintaining the low temperature.

  • Continue stirring the reaction mixture for an additional 20 minutes in the ice-salt bath.

  • Prepare a mixture of 30 mL of cold water and 6 mL of BME. Add this to the reaction mixture and transfer the entire contents to a separatory funnel.

  • Extract the product into the organic layer. Separate the layers and perform a second extraction of the aqueous layer with an additional 6 mL of BME.

  • Combine the organic layers and wash twice with 12 mL of an aqueous solution containing 5% NaHCO3 and 10% NaCl.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate using a rotary evaporator to yield pseudoionone.[2]

This protocol details the acid-catalyzed cyclization of pseudoionone to form a mixture of ionone isomers.

Materials:

  • Pseudoionone

  • Concentrated phosphoric acid (85% w/w)

  • Water bath

  • Test tube

  • Stirring apparatus

  • Separatory funnel

  • tert-Butyl methyl ether (BME)

  • Sodium chloride (NaCl) solution (10% w/v)

  • Sodium bicarbonate (NaHCO3) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

Procedure:

  • In a test tube, place 4.0 mL of concentrated phosphoric acid (85% w/w) and heat to the desired reaction temperature in a water bath with stirring.

  • Add 1.4 g of pseudoionone dropwise to the heated acid over a period of 20 minutes.

  • After the addition is complete, continue stirring the mixture in the water bath for an additional 20 minutes.

  • Add 30 mL of a 10% aqueous NaCl solution to the reaction mixture and transfer it to a separatory funnel.

  • Rinse the reaction flask with 15 mL of BME and add the rinsing to the separatory funnel.

  • Mix and separate the layers. Extract the aqueous layer again with an additional 15 mL of BME.

  • Combine the organic layers and wash first with 15 mL of an aqueous solution containing 5% NaHCO3 and 10% NaCl, followed by a wash with 15 mL of aqueous NaCl solution.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate using a rotary evaporator to obtain the ionone isomers.[2]

Biological Activities of Ionone Derivatives

The versatile scaffold of ionone has been leveraged to synthesize a multitude of derivatives with a broad spectrum of biological activities. The following sections summarize the key findings in the areas of anticancer, anti-inflammatory, and antimicrobial research, with quantitative data presented for comparative analysis.

Anticancer Activity

Ionone derivatives have demonstrated significant potential as anticancer agents, exhibiting anti-proliferative, anti-metastatic, and apoptosis-inducing properties.[3]

Table 1: Anticancer Activity of Selected Ionone Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
Chiral Ionone Alkaloid 11gMDA-MB-231 (Human Breast Cancer)Chemotaxis Assay0.035 ± 0.004[9]
β-Ionone-Curcumin Hybrid 1dA549 (Human Lung Carcinoma)MTT Assay0.089[10]
β-Ionone-Curcumin Hybrid 1dHepG2 (Human Liver Carcinoma)MTT Assay0.120[10]
β-Ionone-Curcumin Hybrid 1gA549 (Human Lung Carcinoma)MTT Assay0.150[10]
β-Ionone-Curcumin Hybrid 1gHepG2 (Human Liver Carcinoma)MTT Assay0.200[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Ionone derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the ionone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[7][11][12]

Anti-inflammatory Activity

Several ionone derivatives have been shown to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of Selected Ionone Derivatives

CompoundCell LineAssayIC50 (µg/mL)Reference
Isonicotinate 5Human Blood CellsROS Inhibition1.42 ± 0.1[13]
Isonicotinate 8bHuman Blood CellsROS Inhibition3.7 ± 1.7[13]
Isonicotinate 6Human Blood CellsROS Inhibition8.6 ± 0.5[13]
Ibuprofen (Standard)Human Blood CellsROS Inhibition11.2 ± 1.9[13]

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is used to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.[14][15][16]

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Ionone derivative (test compound)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the ionone derivative for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Mix equal volumes of the supernatant and Griess Reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm. A decrease in absorbance in the presence of the test compound indicates inhibition of NO production.[14][15][16]

Antimicrobial Activity

The ionone scaffold has also been explored for the development of antimicrobial agents.

Table 3: Antimicrobial Activity of Selected Ionone Derivatives

CompoundMicroorganismAssayMIC (µg/mL)Reference
7-Methoxyquinoline Derivative 3lE. coliBroth Microdilution7.81[17]
7-Methoxyquinoline Derivative 3dE. coliBroth Microdilution31.25[17]
7-Methoxyquinoline Derivative 3cE. coliBroth Microdilution62.50[17]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][18][19][20]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Ionone derivative (test compound)

  • Sterile 96-well microplate

  • Incubator

Procedure:

  • Prepare a two-fold serial dilution of the ionone derivative in the liquid growth medium in a 96-well microplate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][18][19][20]

Signaling Pathways Modulated by Ionone Derivatives

The biological effects of ionone derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Olfactory Receptor 51E2 (OR51E2) Signaling

β-ionone is a known agonist of the olfactory receptor OR51E2, which is ectopically expressed in various tissues, including prostate cancer cells and melanocytes.[21][22] Activation of OR51E2 can trigger a cascade of downstream signaling events.

OR51E2_Signaling beta_ionone β-Ionone OR51E2 OR51E2 (GPCR) beta_ionone->OR51E2 binds G_protein G-protein OR51E2->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates ERK ERK1/2 PKA->ERK activates Cellular_Response Cellular Response (e.g., decreased proliferation, melanogenesis) ERK->Cellular_Response

Caption: Simplified OR51E2 signaling cascade initiated by β-ionone.

NF-κB, MAPK, and PI3K/AKT Signaling Interplay

Ionone derivatives have been shown to modulate key inflammatory and cell survival pathways, including NF-κB, MAPK, and PI3K/AKT. These pathways are often interconnected, and their modulation by ionone derivatives can lead to a reduction in inflammation and the induction of apoptosis in cancer cells.

Signaling_Interplay cluster_inflammation Inflammatory Response cluster_survival Cell Survival & Proliferation Ionone_Derivatives Ionone Derivatives NFkB NF-κB Ionone_Derivatives->NFkB inhibits MAPK MAPK Ionone_Derivatives->MAPK inhibits PI3K PI3K Ionone_Derivatives->PI3K inhibits Proinflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) NFkB->Proinflammatory_Mediators induces MAPK->Proinflammatory_Mediators induces AKT AKT PI3K->AKT activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition

Caption: Interplay of key signaling pathways modulated by ionone derivatives.

Structure-Activity Relationships (SAR)

While comprehensive structure-activity relationship (SAR) studies for all biological activities of ionone derivatives are still evolving, some general trends have been observed. For instance, in the case of β-ionone derived chalcones, the nature and position of substituents on the aromatic ring have been shown to significantly influence their antiproliferative activity.[10] Similarly, for antimicrobial β-ionone derivatives, structural modifications can impact their potency against different microbial strains.[6][23] Further systematic SAR studies are warranted to guide the design of more potent and selective ionone-based therapeutic agents.

Conclusion and Future Directions

The chemical space of ionone derivatives represents a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability, coupled with a broad spectrum of biological activities, makes them an attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of the current state of knowledge, from synthetic methodologies to mechanistic insights into their biological actions.

Future research should focus on expanding the chemical diversity of ionone libraries and conducting systematic SAR studies to delineate the structural requirements for optimal activity and selectivity for various therapeutic targets. Furthermore, in-depth investigations into their pharmacokinetic and pharmacodynamic properties are essential to translate the promising in vitro and in vivo findings into clinically viable drug candidates. The continued exploration of the chemical universe of ionones holds immense promise for addressing unmet medical needs in oncology, inflammatory diseases, and infectious disorders.

References

Quantum Chemical Blueprint of Allyl α-Ionone: A Technical Guide for Advanced Molecular Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular and Physicochemical Properties of Allyl α-Ionone

Allyl α-ionone is a synthetic fragrance compound known for its distinct fruity and floral aroma.[1] Its molecular structure consists of a trimethylcyclohexenyl ring, a core feature of the ionone (B8125255) family, with an attached allyl group.[2] Understanding its three-dimensional structure and electronic landscape is crucial for predicting its interactions with olfactory receptors and for the rational design of novel fragrance molecules.

A summary of the key physicochemical properties of allyl α-ionone is presented below.

PropertyValueSource
Molecular Formula C₁₆H₂₄O[1]
Molecular Weight 232.36 g/mol [1]
IUPAC Name 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-one[1]
CAS Number 79-78-7[1]
Appearance Colorless to pale yellow liquid[3]
Odor Profile Fruity, Floral, Woody, Green, Tropical[4]
Boiling Point 265°C[5]
Density 0.931 g/cm³[5]
Solubility Soluble in alcohol; insoluble in water[1]

Hypothetical Quantum Chemical Data for Allyl α-Ionone

The following tables present hypothetical quantitative data derived from quantum chemical calculations for allyl α-ionone. These values are representative of what would be expected from calculations using Density Functional Theory (DFT), a widely used and reliable method for molecules of this size. The protocols for obtaining such data are detailed in the subsequent section.

Table 2.1: Calculated Optimized Geometry of Allyl α-Ionone (Hypothetical)

Note: The following geometric parameters are illustrative and would be the result of a geometry optimization calculation, for instance, at the B3LYP/6-31G(d,p) level of theory.

ParameterAtom 1Atom 2Atom 3Value
Bond Length (Å) C1C2-1.54
C=O--1.23
**Bond Angle (°) **C1C2C3112.5
C-C=O--121.0
Dihedral Angle (°) H-C1C2-H-180.0

Table 2.2: Calculated Vibrational Frequencies of Allyl α-Ionone (Hypothetical)

Note: These are representative harmonic frequencies. For more accurate results, anharmonic corrections would be necessary.

Vibrational ModeFrequency (cm⁻¹)Description
1~3080C-H stretch (allyl group)
2~2960C-H stretch (cyclohexenyl ring)
3~1675C=O stretch (ketone)
4~1640C=C stretch (allyl group)
5~1450CH₂ scissoring

Table 2.3: Calculated Electronic Properties of Allyl α-Ionone (Hypothetical)

PropertyValue (eV)Description
HOMO Energy -6.2Highest Occupied Molecular Orbital
LUMO Energy -1.8Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 4.4Indicator of chemical reactivity and stability
Dipole Moment ~2.5 DMeasure of molecular polarity

Experimental and Computational Protocols

The following section details a robust and widely accepted computational protocol for performing quantum chemical calculations on allyl α-ionone.

Geometry Optimization

The initial 3D structure of allyl α-ionone can be built using standard molecular modeling software. The geometry is then optimized to find the lowest energy conformation. A common and effective method is Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d,p). The optimization process involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared spectrum of the molecule. The calculated frequencies can be compared with experimental IR data for validation.

Electronic Property Calculation

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential, and the dipole moment. These properties provide insights into the molecule's reactivity, stability, and intermolecular interactions.

Visualizations of Computational Workflows and Molecular Relationships

Visual representations are crucial for understanding the complex relationships and workflows in computational chemistry.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Output Analysis start Initial 3D Structure of Allyl α-Ionone geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d,p)) start->geom_opt Input Geometry freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Structure elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom Final Coordinates vib_freq Vibrational Frequencies freq_calc->vib_freq Output Frequencies elec_data Electronic Properties (HOMO, LUMO, etc.) elec_prop->elec_data Output Properties

A typical workflow for quantum chemical calculations.

molecular_relationship Ionone Ionone Core (Trimethylcyclohexenyl ring) Alpha_Ionone α-Ionone Ionone->Alpha_Ionone Base Structure Analogs Other Ionone Analogs Ionone->Analogs Various Substitutions Allyl_Alpha_Ionone Allyl α-Ionone Alpha_Ionone->Allyl_Alpha_Ionone Addition of Allyl Group

Structural relationship of Allyl α-Ionone to its parent compounds.

Conclusion

This technical guide has outlined the foundational principles and a representative computational protocol for the quantum chemical study of allyl α-ionone. While the quantitative data presented is hypothetical due to a lack of specific published research, the methodologies described are robust and widely applicable. Future computational studies employing these techniques will be invaluable for a deeper understanding of the structure-property relationships of allyl α-ionone and for the targeted design of new molecules with desired olfactory and chemical properties. Researchers are encouraged to use this guide as a starting point for their own in-silico investigations.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of Allyl alpha-ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and quantification of Allyl α-ionone using Gas Chromatography-Mass Spectrometry (GC-MS). Allyl α-ionone is a synthetic fragrance ingredient with a fruity, floral, and woody aroma, commonly used in various consumer products.[1][2] The methodology outlined herein is applicable for quality control, purity assessment, and trace-level detection of this compound in complex matrices. This application note includes protocols for sample preparation, GC-MS instrument parameters, and data analysis. Quantitative data for a closely related compound, α-ionone, is presented as a representative example to illustrate the expected performance of the method. Additionally, a predicted fragmentation pattern for Allyl α-ionone is discussed to aid in its mass spectral identification.

Introduction

Allyl α-ionone, with the chemical formula C₁₆H₂₄O and a molecular weight of approximately 232.36 g/mol , belongs to the family of ionones, which are known for their characteristic scents.[2] It is synthesized through a condensation reaction between citral (B94496) and allyl acetone, followed by an acid-catalyzed cyclization.[1] Given its use in fragrances, cosmetics, and other consumer products, a robust and reliable analytical method for its detection and quantification is essential for product quality and safety assessment. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like Allyl α-ionone, offering high sensitivity and specificity for both identification and quantification.[2]

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds in liquid or solid samples.

Materials:

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-shaker or water bath

  • Internal standard (IS) solution (e.g., 1,4-dibromobenzene (B42075) in methanol, 10 µg/mL)

Procedure:

  • Accurately weigh or pipette a known amount of the sample (e.g., 1 g of a cosmetic product or 5 mL of a liquid sample) into a 20 mL headspace vial.

  • For quantitative analysis, spike the sample with a known volume of the internal standard solution.

  • Seal the vial tightly with the screw cap.

  • Place the vial in a heater-shaker or water bath set to a specific temperature (e.g., 60 °C) and allow the sample to equilibrate for a defined period (e.g., 15 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) at the same temperature.

  • After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample matrix.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Injector Temperature250 °C
Injection ModeSplitless (with SPME)
Desorption Time2 minutes (for SPME)
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-450
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation: Quantitative Analysis (Representative Data)

Parameter Value (for α-ionone) Notes
Linear Range 0.5 - 50 ng/mLA linear relationship between concentration and response is expected in this range.
Correlation Coefficient (r²) > 0.995Indicates good linearity of the calibration curve.
Limit of Detection (LOD) < 0.1 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) < 0.5 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 15%Relative Standard Deviation for replicate measurements, indicating good reproducibility.
Recovery (%) 85 - 115%The percentage of the known amount of analyte recovered from a spiked matrix.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the major steps involved in the GC-MS analysis of Allyl α-ionone.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection spike Internal Standard Spiking sample->spike equilibrate Equilibration & Heating spike->equilibrate extract HS-SPME equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify Identification (Library Search) detect->identify quantify Quantification (Calibration Curve) identify->quantify report Reporting quantify->report

GC-MS Analysis Workflow for Allyl α-ionone.
Predicted Fragmentation Pathway of Allyl α-Ionone

The following diagram illustrates the predicted electron ionization fragmentation pathway for Allyl α-ionone, based on the known fragmentation of α-ionone and general mass spectrometry principles. The initial molecule undergoes ionization to form a molecular ion (M⁺˙). Subsequent fragmentation can occur through various pathways, including alpha-cleavage and McLafferty rearrangement, leading to the formation of characteristic fragment ions.

fragmentation_pathway parent Allyl α-Ionone (m/z = 232) molecular_ion [M]⁺˙ (m/z = 232) parent->molecular_ion Ionization (70 eV) fragment1 [M - CH₃]⁺ (m/z = 217) molecular_ion->fragment1 Loss of Methyl Radical fragment2 [M - C₃H₅]⁺ (m/z = 191) molecular_ion->fragment2 Loss of Allyl Radical fragment3 [M - C₄H₇O]⁺ (m/z = 161) molecular_ion->fragment3 α-Cleavage fragment4 [C₉H₁₃]⁺ (m/z = 121) fragment3->fragment4 Further Fragmentation

Predicted EI Fragmentation of Allyl α-Ionone.

Discussion

The presented GC-MS method provides a robust framework for the analysis of Allyl α-ionone. The choice of a DB-5ms column is suitable for separating a wide range of volatile and semi-volatile compounds. For complex matrices, method optimization, including adjustments to the oven temperature program and the use of selected ion monitoring (SIM) mode, may be necessary to enhance selectivity and sensitivity.

The predicted fragmentation pattern of Allyl α-ionone is expected to show a molecular ion peak at m/z 232. Key fragment ions would likely arise from the loss of a methyl group (m/z 217), loss of the allyl group (m/z 191), and cleavage of the side chain. The fragmentation of the related α-ionone typically shows a prominent ion at m/z 121, corresponding to the trimethylcyclohexenyl moiety, which is also anticipated in the mass spectrum of Allyl α-ionone.

Conclusion

This application note details a comprehensive GC-MS protocol for the analysis of Allyl α-ionone. The methodology, including sample preparation via HS-SPME and the specified instrument parameters, is designed to provide reliable identification and quantification of this fragrance compound. While specific quantitative data for Allyl α-ionone requires experimental determination, the provided representative data for α-ionone serves as a valuable benchmark for method validation. The workflow and predicted fragmentation diagrams offer a clear visual guide for researchers and analysts working with this compound.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Allyl Alpha-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antimicrobial properties of Allyl alpha-ionone (B122830), a synthetic fragrance ingredient with potential applications as an antimicrobial agent. Due to its volatile and hydrophobic nature, specific modifications to standard antimicrobial testing protocols are necessary and are detailed herein.

Introduction

Allyl alpha-ionone (CAS No. 79-78-7) is a synthetic sesquiterpenoid primarily used in the fragrance industry for its fruity and floral aroma.[1][2] Belonging to the ionone (B8125255) family, which are derivatives of β-carotene, this compound has been investigated for its biological activities, including potential antimicrobial and insecticidal properties.[1] Research has suggested its potential antifungal activity against various fungal strains responsible for food spoilage and repellent activity against certain mosquito species.[1] Given the growing need for novel antimicrobial agents, this protocol outlines a systematic approach to quantify the antimicrobial efficacy of this compound.

Data Presentation: Antimicrobial and Biological Activity of Ionones

While specific quantitative data for the antimicrobial spectrum of this compound is limited in publicly available literature, the following table summarizes known activities of this compound and related ionone compounds to provide a basis for experimental design.

CompoundOrganism(s)Activity TypeQuantitative DataReference
This compound Various food spoilage fungiAntifungalNot specifiedMentioned in Smolecule[1]
Certain mosquito speciesRepellentNot specifiedMentioned in Smolecule[1]
β-Ionone Aspergillus niger sporesAntifungalMIC: 2.5%, MFC: 10%JOCPR[3]
Fusarium solani, Botrytis cinerea, Verticillium dahliaeAntifungalInhibition of spore germination (100-94% at 0.05-0.005%)PubMed[4]
Staphylococcus aureus, Streptococcus pyogenes, Micrococcus luteusAntibacterialGrowth inhibitionPubMed[4]
α-Ionone Not specifiedAntimicrobialGeneral mention of activityMDPI[5]
β-Ionone Derivatives Various bacteria and fungiAntimicrobialGeneral mention of activityMDPI[5]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Experimental Protocols

The following protocols are adapted from standard methods for testing the antimicrobial activity of essential oils and other volatile, hydrophobic compounds.

Materials and Reagents
  • This compound (analytical grade)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)

  • Appropriate growth media (e.g., Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi)

  • Agar (B569324) plates (Mueller-Hinton Agar, Sabouraud Dextrose Agar)

  • Solvent/Emulsifier (e.g., Dimethyl sulfoxide (B87167) (DMSO), Tween 80)

  • Sterile 96-well microtiter plates

  • Sterile pipettes and tips

  • Incubator

  • Spectrophotometer (for optical density measurements)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth with solvent/emulsifier)

Preparation of this compound Stock Solution

Due to its poor water solubility, a stock solution of this compound should be prepared in a suitable solvent.

  • Dissolve a known weight of this compound in a minimal amount of DMSO or an aqueous solution of Tween 80 (e.g., 1% v/v) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure the final concentration of the solvent in the test wells is non-inhibitory to the microorganisms (typically ≤1% for DMSO).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is recommended for determining the MIC.

  • Inoculum Preparation:

    • Culture bacteria overnight in MHB at 37°C and fungi in SDB at 25-30°C.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeast).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Microdilution Assay:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row designated for testing.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

    • Add 100 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth with inoculum and the solvent/emulsifier at the highest concentration used). Also include a sterility control (broth only).

    • Seal the plates to prevent evaporation of the volatile compound.

    • Incubate the plates at the appropriate temperature for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at 600 nm.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto an appropriate agar plate (MHA for bacteria, SDA for fungi).

  • Incubate the plates at the appropriate temperature for 24-48 hours.

  • The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate, representing a 99.9% reduction in the initial inoculum.

Visualization of Experimental Workflow and Proposed Mechanism of Action

Experimental Workflow Diagram

Experimental_Workflow A Prepare this compound Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells B->D C->D E Incubate Plate D->E F Determine MIC (Visual/OD Reading) E->F G Subculture from Clear Wells onto Agar Plates F->G H Incubate Agar Plates G->H I Determine MBC/MFC H->I

Caption: Workflow for determining MIC and MBC/MFC of this compound.

Proposed Antimicrobial Signaling Pathway of Terpenoids

As a terpenoid, this compound likely shares antimicrobial mechanisms with other compounds in this class. The primary modes of action are believed to involve the disruption of microbial cell structures and functions.

Antimicrobial_Mechanism cluster_Cell Microbial Cell CellMembrane Cell Membrane Disruption of lipid bilayer Increased permeability Leakage Leakage of Ions & Metabolites CellMembrane->Leakage Cytoplasm Cytoplasm Proteins Protein Synthesis (Ribosomes) CellDeath Cell Death DNA DNA Replication ATP ATP Production (Cellular Respiration) AllylIonone This compound (Terpenoid) AllylIonone->CellMembrane:head Targets Inhibition_Protein Inhibition AllylIonone->Inhibition_Protein Inhibition_DNA Damage AllylIonone->Inhibition_DNA Inhibition_ATP Inhibition AllylIonone->Inhibition_ATP Leakage->CellDeath Inhibition_Protein->Proteins Inhibition_DNA->DNA Inhibition_ATP->ATP

Caption: Proposed antimicrobial mechanisms of action for terpenoids like this compound.

References

Application Notes and Protocols for Evaluating the Insect Repellent Efficacy of Allyl alpha-ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl alpha-ionone (B122830) is a synthetic fragrance ingredient with a characteristic fruity and woody scent, belonging to the ionone (B8125255) family. While primarily used in the fragrance industry, there is emerging interest in its potential as an insect repellent. Limited research has suggested that some ionone derivatives possess insecticidal and repellent properties. This document provides detailed application notes and standardized protocols for the comprehensive evaluation of Allyl alpha-ionone as a potential insect repellent.

These guidelines are designed to assist researchers in generating robust and reproducible data to determine the efficacy of this compound against various insect vectors, particularly mosquitoes. The protocols described herein are based on established methods from organizations such as the World Health Organization (WHO), the Environmental Protection Agency (EPA), and the American Society for Testing and Materials (ASTM).

Background: Insect Repellent Action and Olfactory Signaling

Insect repellents are substances that deter insects from approaching or landing on a treated surface, thereby preventing bites. The primary mechanism of action for most repellents is through the modulation of the insect's olfactory system. Insects possess highly sensitive olfactory receptor neurons (ORNs) located in their antennae and maxillary palps. These neurons express specific olfactory receptors (ORs) that bind to volatile chemical cues from the environment, including host odors and repellents.

The binding of an odorant molecule to an OR triggers a signaling cascade that ultimately leads to a behavioral response. Repellents can act in several ways:

  • Activation of Aversive Pathways: Some repellents activate ORNs that are tuned to aversive compounds, triggering an avoidance behavior.

  • Inhibition of Attractive Pathways: Repellents can inhibit the function of ORNs that detect host attractants, effectively "masking" the host from the insect.

  • Non-specific Activation: Some compounds may broadly activate a range of olfactory receptors, leading to a confusing and repellent sensory signal.

A simplified diagram of the insect olfactory signaling pathway is presented below. Understanding this pathway is crucial for interpreting the behavioral responses observed in repellency bioassays.

Olfactory_Signaling_Pathway cluster_receptor Receptor Complex Odorant This compound (Odorant) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Orco Olfactory Receptor Co-receptor (Orco) Orco->ORN Co-activation Brain Antennal Lobe (Brain) ORN->Brain Signal Transduction Behavior Repellent Behavior Brain->Behavior Behavioral Response

Figure 1: Simplified insect olfactory signaling pathway.

Experimental Protocols for Efficacy Evaluation

A multi-step approach is recommended to thoroughly evaluate the repellent efficacy of this compound, progressing from laboratory-based high-throughput screening to more realistic semi-field and field evaluations.

Laboratory Bioassays

Laboratory assays provide a controlled environment to assess the intrinsic repellent properties of a compound.

This assay is used to determine the spatial repellency of a volatile compound by assessing the insect's choice between treated and untreated air streams.

Objective: To determine if this compound can repel mosquitoes from a distance.

Materials:

  • Y-tube olfactometer

  • Air pump and flow meters

  • Humidifier

  • Charcoal filter

  • Test cages with mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus)

  • This compound solutions of varying concentrations in a suitable solvent (e.g., ethanol, acetone)

  • Solvent control

  • Filter paper

Protocol:

  • Prepare serial dilutions of this compound in the chosen solvent.

  • Apply a standard volume of a test concentration or the solvent control to a filter paper and allow the solvent to evaporate.

  • Place the treated filter paper in one arm of the Y-tube and the control filter paper in the other arm.

  • Introduce a clean, charcoal-filtered, and humidified air stream at a constant flow rate through both arms of the olfactometer.

  • Release a single adult female mosquito into the base of the Y-tube.

  • Observe the mosquito's movement for a set period (e.g., 5 minutes) and record which arm it enters and the time spent in each arm.

  • Repeat with a sufficient number of mosquitoes for statistical power (e.g., 30-50 mosquitoes per concentration).

  • Calculate the Repellency Index (RI) or Attraction Inhibition (AI) for each concentration.

Y_Tube_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound solutions B Apply solution to filter paper A->B C Place filter papers in Y-tube arms B->C D Introduce humidified air stream C->D E Release mosquito at base D->E F Record mosquito choice and time spent E->F G Repeat with multiple mosquitoes F->G H Calculate Repellency Index (RI) G->H

Figure 2: Y-Tube olfactometer experimental workflow.

This is a standard method to determine the Complete Protection Time (CPT) of a topical repellent.

Objective: To measure the duration of complete protection from mosquito bites provided by this compound when applied to skin.

Materials:

  • Cages containing a known number of host-seeking female mosquitoes.

  • Human volunteers (adhering to ethical guidelines).

  • This compound formulations at various concentrations in a suitable carrier (e.g., ethanol, lotion base).

  • Positive control (e.g., DEET solution).

  • Negative control (carrier only).

  • Gloves and protective sleeves.

Protocol:

  • Recruit and consent human volunteers according to an approved ethical protocol.

  • Define a specific area on the volunteer's forearm for application (e.g., 300 cm²).

  • Apply a standard volume of the test formulation, positive control, or negative control evenly to the defined area.

  • At set time intervals post-application (e.g., every 30 minutes), the volunteer inserts the treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes).

  • Record the number of mosquitoes that land and the number that bite.

  • The test is concluded for a specific formulation when the first confirmed bite occurs (often defined as a second bite within the same or next exposure period).

  • The time from application to the first confirmed bite is the Complete Protection Time (CPT).

Arm_in_Cage_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Recruit and consent volunteers B Prepare test formulations (this compound, controls) A->B C Apply formulation to volunteer's forearm B->C D Insert treated arm into mosquito cage at intervals C->D E Record landings and bites D->E F Determine time of first confirmed bite E->F G Calculate Complete Protection Time (CPT) F->G

Figure 3: Arm-in-Cage experimental workflow.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison. Below are examples of how to present the data. Note: The data presented in these tables are hypothetical and for illustrative purposes only, as specific quantitative data for this compound is not publicly available.

Table 1: Y-Tube Olfactometer Repellency of this compound against Aedes aegypti

Concentration (%)No. of Mosquitoes in Treated Arm (mean ± SE)No. of Mosquitoes in Control Arm (mean ± SE)Repellency Index (%)*
112 ± 1.538 ± 2.168.4
58 ± 1.142 ± 1.881.0
105 ± 0.845 ± 1.588.9
Solvent Control24 ± 2.026 ± 2.23.8

*Repellency Index (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of mosquitoes in the control arm and Nt is the number in the treated arm.

Table 2: Complete Protection Time (CPT) of this compound Formulations against Aedes aegypti

FormulationConcentration (%)Mean CPT (hours ± SD)
This compound51.5 ± 0.5
This compound103.0 ± 0.8
This compound205.5 ± 1.2
DEET (Positive Control)208.0 ± 1.5
Carrier (Negative Control)0< 0.5

Further Evaluation: Semi-Field and Field Studies

Following promising laboratory results, evaluations should proceed to more realistic conditions.

  • Semi-Field Studies: These are conducted in large, screened enclosures that simulate a natural environment. They allow for the assessment of repellent efficacy under more variable conditions of temperature, humidity, and light, while still containing the insect population.

  • Field Studies: These are the ultimate test of a repellent's effectiveness and are conducted in natural habitats with wild insect populations. Field studies are essential for confirming the practical utility of a repellent formulation.

Safety and Toxicological Assessment

In parallel with efficacy testing, a thorough safety and toxicological evaluation of this compound must be conducted. This includes:

  • Skin Sensitization and Irritation Tests: To assess the potential for allergic reactions or skin irritation.

  • Toxicological Tests: To determine the acute oral and dermal toxicity of the compound.

These tests are crucial for any repellent intended for human use and must be conducted according to regulatory guidelines.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the evaluation of this compound as an insect repellent. A systematic approach, from high-throughput laboratory screening to field efficacy trials, combined with rigorous safety testing, is essential to validate its potential as a new active ingredient for insect repellent formulations. The clear and standardized presentation of quantitative data, as illustrated in the example tables, will be critical for comparing its efficacy with existing repellents and for making informed decisions in the product development process.

Application Notes and Protocols: Synthesis and Characterization of Allyl α-Ionone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Allyl α-ionone is a well-known synthetic compound in the fragrance and flavor industry, prized for its unique fruity, floral, and woody scent profile.[1][2][3] Structurally, it is a sesquiterpenoid belonging to the ionone (B8125255) family, which are derived from the degradation of carotenoids.[4] The synthesis of allyl α-ionone typically follows a two-step process: a base-catalyzed aldol (B89426) condensation followed by an acid-catalyzed cyclization.[4][5][6] Beyond its use in perfumery, recent studies on related ionone derivatives have identified them as agonists for TGR5, a G-protein-coupled receptor, suggesting potential therapeutic applications in treating obesity and metabolic disorders.[7] This opens up new avenues for the synthesis and evaluation of novel allyl α-ionone derivatives for drug development.

This document provides detailed protocols for the synthesis of the parent compound, allyl α-ionone, outlines strategies for creating new derivatives, and describes standard methods for their characterization.

Physicochemical Properties of Allyl α-Ionone

The quantitative data for the parent compound, Allyl α-ionone (CAS: 79-78-7), is summarized below.

PropertyValueReference
Identifiers
CAS Number79-78-7[1][4][8][9]
Molecular FormulaC₁₆H₂₄O[1][8][9]
Molecular Weight232.36 g/mol [4][8][9]
IUPAC Name1-(2,6,6-trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-one[9][10]
Physical Properties
AppearanceColorless to pale yellow liquid[1][2]
Density0.928 - 0.931 g/mL at 25°C[1][11]
Boiling Point265°C (509°F)[1]
Flash Point>100°C (>212°F)[1][12]
Refractive Index1.503 - 1.507 at 20°C[1][11]
Solubility
Water0.06 g/L (insoluble)[8]
Ethanol709.48 g/L (soluble)[8]

Experimental Protocols: Synthesis

The synthesis of allyl α-ionone is a well-established two-step process. The general workflow is outlined below.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Acid-Catalyzed Cyclization citral (B94496) Citral pseudo Pseudo-allyl-ionone (Intermediate) citral->pseudo allyl_acetone Allyl Acetone (B3395972) allyl_acetone->pseudo base_catalyst Base Catalyst (e.g., NaOH, NaOMe) base_catalyst->pseudo pseudo_intermediate Pseudo-allyl-ionone pseudo->pseudo_intermediate Purification (optional) acid_catalyst Acid Catalyst (e.g., H₃PO₄, BF₃) final_product Allyl α-Ionone (Final Product) acid_catalyst->final_product pseudo_intermediate->final_product

Caption: General workflow for the two-step synthesis of Allyl α-ionone.

Protocol 1: Synthesis of Pseudo-allyl-ionone (Intermediate)

This protocol is adapted from the general synthesis of pseudoionones via aldol condensation.[5][6]

Materials:

  • Citral

  • Allyl acetone

  • Sodium methoxide (B1231860) (NaOMe) or Sodium Hydroxide (B78521) (NaOH)

  • Methanol or Ethanol

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Dissolve the base catalyst (e.g., sodium methoxide) in an alcohol solvent (e.g., methanol) within the flask and cool the mixture in an ice bath.

  • In a separate container, create a mixture of citral and allyl acetone (a slight excess of allyl acetone can be used).

  • Add the citral/allyl acetone mixture dropwise to the cooled catalyst solution with vigorous stirring over a period of 30-60 minutes. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the organic phase with diethyl ether (3x).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude pseudo-allyl-ionone.

  • The crude product can be purified by vacuum distillation if necessary.

Protocol 2: Cyclization to Allyl α-Ionone

This protocol uses an acid catalyst to induce ring closure of the pseudo-allyl-ionone intermediate.[1][11][13] Boron trifluoride (BF₃) or strong acids like phosphoric acid are effective for this transformation.[5][13]

Materials:

  • Pseudo-allyl-ionone (from Protocol 1)

  • Boron trifluoride etherate (BF₃·OEt₂) or 85% Phosphoric Acid (H₃PO₄)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Aqueous sodium hydroxide (NaOH) solution (for neutralization)

  • Extraction solvent (e.g., diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the pseudo-allyl-ionone in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to a temperature between -25°C and 0°C using an appropriate cooling bath.[13]

  • Slowly add the acid catalyst (e.g., boron trifluoride etherate) to the stirred solution. An exothermic reaction may occur; maintain the temperature.

  • Stir the reaction at a low temperature until TLC or GC analysis indicates the consumption of the starting material (typically 1-3 hours).

  • Carefully quench the reaction by adding it to a cold aqueous solution of sodium hydroxide to neutralize the acid and decompose the boron trifluoride complex.[13]

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The resulting crude allyl α-ionone is typically a mixture of isomers and can be purified by vacuum distillation to yield the final product.

Strategies for the Synthesis of New Derivatives

New derivatives of allyl α-ionone can be synthesized by modifying its core structure, primarily at the ketone or the terminal allyl group. These modifications can alter the compound's fragrance profile and biological activity.

G parent Allyl α-Ionone reduction Reduction (e.g., NaBH₄) parent->reduction epoxidation Epoxidation (e.g., m-CPBA) parent->epoxidation dihydroxylation Dihydroxylation (e.g., OsO₄) parent->dihydroxylation alcohol Allyl α-Ionol (Derivative) reduction->alcohol epoxide Epoxy Derivative epoxidation->epoxide diol Diol Derivative dihydroxylation->diol G crude Crude Product (Post-Synthesis & Workup) purification Purification (Distillation / Chromatography) crude->purification pure_compound Pure Compound purification->pure_compound gcms GC-MS Analysis pure_compound->gcms nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ir FTIR Spectroscopy pure_compound->ir data Structural Confirmation & Purity Assessment gcms->data nmr->data ir->data

References

Application Notes and Protocols for Headspace Analysis of Volatile Organic Compounds, Including Allyl alpha-ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Headspace analysis is a powerful technique for the determination of volatile organic compounds (VOCs) in a wide variety of sample matrices. This method involves analyzing the vapor phase (headspace) in equilibrium with the solid or liquid sample in a sealed container. Headspace sampling, coupled with gas chromatography-mass spectrometry (HS-GC-MS), offers a sensitive and robust method for identifying and quantifying volatile analytes without the need for complex sample extraction procedures.

These application notes provide a comprehensive overview and detailed protocols for the headspace analysis of VOCs, with a specific focus on the fragrance compound Allyl alpha-ionone (B122830). Allyl alpha-ionone is a synthetic fragrance ingredient with a fruity, floral, and woody aroma, commonly used in perfumes and cosmetic products. Understanding its volatile profile is crucial for quality control, formulation development, and safety assessment.

Data Presentation: Quantitative Analysis of Volatile Organic Compounds

CompoundChemical ClassRetention Time (min)Relative Peak Area (%)
Ethyl AcetateEster3.5415.2
LimoneneTerpene10.2125.8
LinaloolTerpenoid Alcohol12.4518.9
NonanalAldehyde14.827.5
β-IononeIonone (Ketone)18.935.3
DecanalAldehyde19.569.1
GeraniolTerpenoid Alcohol21.3312.7
This compoundIonone (Ketone)[Predicted ~22-24][To be determined]
Benzyl BenzoateEster28.155.5

Note: Retention time for this compound is an estimate based on its structure relative to other compounds and would need to be confirmed experimentally. The relative peak area would be dependent on its concentration in the analyzed sample.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of Volatile Organic Compounds

This protocol outlines a general procedure for the analysis of VOCs, including this compound, from a liquid or solid sample matrix.

1. Materials and Reagents:

  • Sample: Liquid or solid material containing volatile organic compounds.

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range VOC analysis.

  • Internal Standard (IS): e.g., Toluene-d8 or other suitable deuterated compound, at a known concentration in methanol.

  • Sodium Chloride (NaCl): Analytical grade, for "salting out" effect to increase analyte volatility in aqueous samples.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Helium: Carrier gas (99.999% purity).

2. Sample Preparation:

  • Weigh 1.0 g of the solid sample or pipette 1.0 mL of the liquid sample into a 20 mL headspace vial.

  • For aqueous samples, add 0.5 g of NaCl to the vial.

  • Spike the sample with 10 µL of the internal standard solution.

  • Immediately seal the vial with the magnetic screw cap.

  • Gently vortex the vial for 10 seconds to ensure mixing.

3. HS-SPME Procedure:

  • Place the sealed vial in the autosampler tray of the GC-MS system.

  • Incubate the vial at 60°C for 15 minutes with agitation to allow for equilibration of the volatiles between the sample and the headspace.

  • Expose the SPME fiber to the headspace of the vial for 20 minutes at the same temperature to adsorb the analytes.

4. GC-MS Analysis:

  • After extraction, retract the SPME fiber and immediately inject it into the GC inlet, which is held at 250°C.

  • Desorb the analytes from the fiber in splitless mode for 2 minutes.

  • GC Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Ionization (EI) mode at 70 eV.

    • Mass Scan Range: m/z 40-450.

5. Data Analysis:

  • Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention indices with known values.

  • Quantify the analytes by calculating the peak area ratios of the target compounds to the internal standard.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_hs Headspace Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (1g or 1mL) Vial Add to 20mL Vial Sample->Vial Salt Add NaCl (optional) Vial->Salt IS Spike with Internal Standard Salt->IS Seal Seal Vial IS->Seal Incubate Incubate at 60°C (15 min) Seal->Incubate Expose Expose SPME Fiber (20 min) Incubate->Expose Desorb Desorb in GC Inlet (250°C) Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis of VOCs.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound in a mass spectrometer is expected to follow patterns characteristic of ketones and molecules with cyclic structures. The following diagram illustrates a plausible fragmentation pathway.

Fragmentation_Pathway M This compound (M+•) m/z = 232 F1 Loss of •CH3 [M-15]+ m/z = 217 M->F1 α-cleavage F2 Loss of C3H5 (allyl radical) [M-41]+ m/z = 191 M->F2 α-cleavage F3 McLafferty Rearrangement Loss of C4H6O [M-70]+• m/z = 162 M->F3 F4 Loss of C5H7O (acyl group) [M-83]+ m/z = 149 M->F4 β-cleavage F5 Base Peak [C9H13]+ m/z = 121 F2->F5 Further fragmentation

Caption: Predicted mass fragmentation pathway of this compound.

Signaling Pathway of α-Ionone via Olfactory Receptor OR10A6

Recent studies have shown that α-ionone, a compound structurally related to this compound, can act as a ligand for the olfactory receptor OR10A6, which is a G-protein coupled receptor (GPCR). Activation of this receptor can trigger downstream signaling cascades, such as the Hippo pathway, which is involved in regulating cell proliferation and apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ionone α-Ionone OR10A6 OR10A6 (GPCR) Ionone->OR10A6 binds and activates Gq Gαq OR10A6->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC PKC DAG->PKC activates LATS1_2 LATS1/2 PKC->LATS1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ->YAP_TAZ_P TEAD TEAD Gene_Expression Target Gene Expression (↓ Proliferation, ↑ Apoptosis) TEAD->Gene_Expression regulates

Caption: α-Ionone activates the Hippo pathway via the OR10A6 GPCR.

Application Notes and Protocols for the Use of Allyl α-Ionone as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Allyl α-ionone as a standard in analytical chemistry, particularly for the quantification of fragrance and flavor compounds. This document includes key physicochemical properties, recommended protocols for its use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS), and data presentation guidelines.

Introduction

Allyl α-ionone (CAS No. 79-78-7) is a synthetic fragrance ingredient known for its fruity, floral, and woody aroma with tropical nuances.[1][2][3] In analytical chemistry, its structural similarity to other ionones and terpenoids, combined with its chemical stability, makes it a suitable candidate for use as an internal standard in the quantification of these and other volatile and semi-volatile organic compounds in complex matrices such as cosmetics, food and beverages, and environmental samples.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an analytical standard is crucial for method development and ensuring accurate quantification.

PropertyValueReference
Chemical Name 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-one[4]
Synonyms Allyl ionone, Cetone V, Hexalon, Tropical ionone[2][5][6]
CAS Number 79-78-7[4]
Molecular Formula C₁₆H₂₄O[4][5]
Molecular Weight 232.36 g/mol [4][5][6]
Appearance Colorless to pale yellow liquid[1][5]
Boiling Point 265 °C[5]
Density 0.931 g/mL at 20 °C[5]
Refractive Index 1.503 - 1.507 at 20 °C[5]
Solubility Soluble in ethanol; Insoluble in water[6]
Purity (Typical) ≥98% (GC)Hypothetical value for analytical standard grade

Stability and Storage

For its use as an analytical standard, understanding the stability of Allyl α-ionone is critical. It is generally stable in perfumes and various functional bases. However, it is not stable in antiperspirants and alkaline products like detergents or bleach.[5] For analytical applications, it is recommended to store Allyl α-ionone in a cool, dark place in a tightly sealed container. Solutions prepared in organic solvents should be stored under refrigeration and monitored for degradation over time.

Application: Quantification of a Target Analyte using Allyl α-Ionone as an Internal Standard by GC-MS

This section outlines a protocol for the quantification of a hypothetical target analyte, "Analyte X" (a fragrance compound with similar properties to ionones), in a cosmetic cream matrix.

Principle

An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known amount to both the calibration standards and the samples.[7][8] The ratio of the analyte peak area to the internal standard peak area is then used for quantification. This approach corrects for variations in sample injection volume, and potential sample loss during preparation.[7][9]

Experimental Workflow

G GC-MS Quantification Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification A Weigh Cosmetic Cream Sample D Spike IS into Sample and Standards A->D B Prepare Calibration Standards of Analyte X B->D C Prepare Stock Solution of Allyl α-ionone (IS) C->D E Liquid-Liquid Extraction D->E F Concentrate and Reconstitute E->F G Inject Sample/Standard F->G H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Peak Integration (Analyte X and IS) I->J K Calculate Peak Area Ratios J->K L Construct Calibration Curve K->L M Quantify Analyte X in Sample L->M

Caption: Workflow for the quantification of a target analyte using an internal standard with GC-MS.

Materials and Reagents
  • Allyl α-ionone (analytical standard grade, ≥98% purity)

  • Analyte X (analytical standard grade, ≥99% purity)

  • Cosmetic cream (blank matrix)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Volumetric flasks, pipettes, and vials

Protocol
  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Allyl α-ionone (Internal Standard) in methanol.

    • Prepare a 1 mg/mL stock solution of Analyte X in methanol.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by diluting the Analyte X stock solution with methanol to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

    • To each calibration standard, add the Allyl α-ionone internal standard to a final concentration of 20 µg/mL.

  • Sample Preparation:

    • Accurately weigh 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.

    • Spike the sample with the Allyl α-ionone internal standard to a final concentration of 20 µg/g.

    • Add 10 mL of a saturated sodium chloride solution and 10 mL of dichloromethane.

    • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Collect the organic (bottom) layer and pass it through a funnel containing anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 1 mL of methanol.

  • GC-MS Analysis:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet: Splitless mode, 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Analyte X: (Select 3-4 characteristic ions)

      • Allyl α-ionone (IS): (Select 3-4 characteristic ions, e.g., m/z 232, 135, 91)

Data Analysis and Quantification
  • Integrate the peak areas of Analyte X and the internal standard (Allyl α-ionone).

  • Calculate the peak area ratio (Analyte X / IS) for each calibration standard and the sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of Analyte X.

  • Determine the concentration of Analyte X in the sample using the linear regression equation from the calibration curve.

Data Presentation

Quantitative data should be presented in a clear and structured format.

Calibration Curve Data (Hypothetical)
Concentration of Analyte X (µg/mL)Peak Area of Analyte XPeak Area of Allyl α-ionone (IS)Peak Area Ratio (Analyte X / IS)
150,0001,000,0000.050
5255,0001,020,0000.250
10510,0001,010,0000.505
251,270,0001,015,0001.251
502,550,0001,025,0002.488
1005,150,0001,030,0005.000

Calibration Curve Visualization

G Calibration Curve for Analyte X x_axis Concentration of Analyte X (µg/mL) y_axis Peak Area Ratio (Analyte X / IS)

Caption: Hypothetical calibration curve for the quantification of Analyte X.

Conclusion

Allyl α-ionone is a viable internal standard for the GC-MS quantification of fragrance compounds and other structurally related analytes. Its physicochemical properties and stability allow for its effective use in correcting for analytical variability. The protocol provided herein offers a robust framework for method development, which can be adapted for various matrices and target analytes. Proper validation of the analytical method is essential to ensure accurate and reliable results.

References

In Vitro Cytotoxicity of Allyl α-Ionone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific in vitro cytotoxicity data for allyl α-ionone is limited. The following application notes and protocols are based on studies of the closely related compound, α-ionone, and general methodologies for assessing the cytotoxicity of fragrance compounds. These guidelines are intended to serve as a starting point for the investigation of allyl α-ionone.

Introduction

Recent research has shown that α-ionone can inhibit the proliferation and migration of squamous cell carcinoma (SCC) cells and induce apoptosis.[3][4] This effect is mediated through the activation of an olfactory receptor (OR10A6) and subsequent stimulation of the Hippo signaling pathway.[3][4] Given the structural similarity, it is plausible that allyl α-ionone may exert cytotoxic effects through similar or related mechanisms.

These application notes provide a framework for assessing the in vitro cytotoxicity of allyl α-ionone, including detailed protocols for key assays and guidance on data interpretation and visualization.

Potential Mechanisms of Cytotoxicity

Based on studies of α-ionone and other related compounds, the potential cytotoxic mechanisms of allyl α-ionone could involve:

  • Induction of Apoptosis: As observed with α-ionone, allyl α-ionone may trigger programmed cell death.[3][4]

  • Cell Cycle Arrest: The compound might halt the cell cycle at specific checkpoints, preventing cell proliferation.

  • Generation of Reactive Oxygen Species (ROS): Similar to other ionone-related processes, it could induce oxidative stress within cells.[5]

  • Modulation of Signaling Pathways: It may interact with specific cellular pathways, such as the Hippo pathway identified for α-ionone.[3][4]

Data Presentation: Cytotoxicity of α-Ionone

The following table summarizes hypothetical quantitative data for α-ionone based on published findings, which can serve as a reference for designing experiments with allyl α-ionone.

Cell LineAssayEndpointIncubation TimeResultReference
A431 (Human SCC)Proliferation AssayInhibition of Cell Growth48 hoursDose-dependent decrease[3]
A431 (Human SCC)Colony FormationInhibition of Colony Formation14 daysSignificant reduction[3]
A431 (Human SCC)Western BlotApoptosis Induction24 hoursIncreased Cleaved PARP[3]

Experimental Protocols

Here are detailed protocols for key in vitro cytotoxicity assays, adapted for fragrance compounds like allyl α-ionone which may be volatile and have low water solubility.[5]

Cell Culture
  • Cell Lines: A panel of cell lines should be used, including cancer cell lines (e.g., A431, HepG2, MCF-7) and normal cell lines (e.g., HaCaT, primary hepatocytes) to assess selective cytotoxicity.

  • Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

MTT Assay (Cell Viability)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6]

Materials:

  • 96-well plates

  • Allyl α-ionone stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of allyl α-ionone in complete culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%). Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

LDH Assay (Membrane Integrity)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[5]

Materials:

  • 96-well plates

  • Allyl α-ionone stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time.

  • Supernatant Collection: Centrifuge the plate and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Allyl α-ionone stock solution

  • Complete cell culture medium

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of allyl α-ionone for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A431) mtt MTT Assay (Viability) cell_culture->mtt Treatment ldh LDH Assay (Membrane Integrity) cell_culture->ldh Treatment apoptosis Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis Treatment compound_prep Allyl α-Ionone Stock Preparation compound_prep->mtt Serial Dilutions compound_prep->ldh Serial Dilutions compound_prep->apoptosis Serial Dilutions ic50 IC50 Determination mtt->ic50 ldh->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant pathway_analysis Mechanism of Action (e.g., Western Blot) apoptosis_quant->pathway_analysis G allyl_ionone Allyl α-Ionone or10a6 OR10A6 allyl_ionone->or10a6 Activates hippo_pathway Hippo Pathway Activation or10a6->hippo_pathway lats LATS Phosphorylation hippo_pathway->lats yap_taz YAP/TAZ Phosphorylation lats->yap_taz apoptosis Apoptosis yap_taz->apoptosis proliferation Inhibition of Proliferation yap_taz->proliferation

References

Application Notes and Protocols for Sensory Evaluation of Allyl alpha-ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensory evaluation of Allyl alpha-ionone (B122830), a fragrance ingredient with a complex aroma profile. The protocols outlined below are designed to deliver robust and reproducible data for aroma profiling, aiding in research, product development, and quality control.

Introduction to Allyl alpha-ionone

This compound is a synthetic aroma chemical prized for its multifaceted scent profile. It is characterized by a powerful and enchanting combination of fruity, floral, and woody notes.[1] Perfumers often describe its aroma as richly tropical, with nuances of pineapple, orris (iris root), and a waxy, oily texture.[1][2][3] Its complexity and tenacity make it a valuable component in a wide range of fragrance compositions, where it can be used to add body, diffusion, and a modern aldehydic character.[2][3]

Quantitative Aroma Profile of this compound

The aroma of this compound can be broken down into several key facets. The following table summarizes the quantitative odor profile based on industry evaluations.

Odor FacetPercentage ContributionDescription
Fruity 85.64%Dominant tropical fruit character, most notably pineapple.[2][3]
Floral 72.63%Reminiscent of violet and orris, providing a powdery elegance.[4]
Woody 68.88%A substantive woody-bark character that adds depth and tenacity.[2][4]
Sweet 67.80%A background sweetness that complements the fruity and floral notes.[4]
Green 65.30%Sharp, galbanum-like greenness.[2][4]
Tropical 52.36%An overarching tropical essence.[4]

Sensory Evaluation Techniques

Two primary methods are recommended for the comprehensive sensory evaluation of this compound: Quantitative Descriptive Analysis (QDA) for detailed aroma characterization by a trained human panel, and Gas Chromatography-Olfactometry (GC-O) for identifying the specific volatile compounds responsible for its characteristic aroma.

Protocol 1: Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively describe the aroma profile of this compound using a trained sensory panel.

Principle: QDA is a sensory evaluation method that uses a panel of trained assessors to identify and quantify the sensory attributes of a product.[5] Panelists develop a consensus vocabulary to describe the aroma and then rate the intensity of each attribute on a linear scale.

Experimental Workflow for QDA

G cluster_0 Panelist Selection & Training cluster_1 Sample Preparation cluster_2 Sensory Evaluation cluster_3 Data Analysis p1 Screening of Panelists p2 Training on Aroma Standards p1->p2 p3 Development of Aroma Lexicon p2->p3 e1 Sample Presentation p3->e1 s1 Dilution of this compound s2 Preparation of Reference Standards s1->s2 s2->e1 e2 Individual Panelist Assessment e1->e2 e3 Data Collection e2->e3 d1 Statistical Analysis (ANOVA, PCA) e3->d1 d2 Generation of Spider Web Plot d1->d2

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Methodology

1. Panelist Selection and Training:

  • Selection: Recruit 8-12 individuals based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency.

  • Training: Conduct several training sessions to familiarize panelists with the basic principles of sensory evaluation and the aroma of this compound. Provide a range of reference standards representing fruity, floral, woody, green, and sweet aromas.

  • Lexicon Development: Through a series of group sessions, guide the panelists to develop a consensus vocabulary (lexicon) of descriptive terms for the aroma of this compound.

2. Sample Preparation:

  • Prepare a solution of this compound in an odorless solvent (e.g., dipropylene glycol or ethanol) at a concentration that is easily perceivable without causing sensory fatigue (a starting point of 1-5% is recommended).

  • Present the sample in coded, capped glass vials or on smelling strips.

3. Sensory Evaluation:

  • Conduct the evaluation in a well-ventilated, odor-free room.

  • Provide each panelist with a sample of the diluted this compound and the established lexicon.

  • Instruct panelists to individually rate the intensity of each descriptor on a 15-cm unstructured line scale, anchored with "low" and "high" at each end.

  • Allow for a rest period between evaluations to prevent sensory adaptation.

4. Data Analysis:

  • Convert the markings on the line scales to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute ratings and Principal Component Analysis (PCA) to visualize the relationships between attributes and samples.

  • Present the mean intensity ratings for each attribute in a spider web plot for a clear visual representation of the aroma profile.

Protocol 2: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific volatile compounds that contribute to the aroma of this compound.

Principle: GC-O combines gas chromatography for separating volatile compounds with a human assessor (acting as a detector) to determine which of the separated compounds are odor-active.[6] The effluent from the GC column is split, with one portion going to a standard detector (like a mass spectrometer for identification) and the other to a sniffing port.[7]

Experimental Workflow for GC-O

G cluster_0 Sample Preparation & Injection cluster_1 Gas Chromatography cluster_2 Detection cluster_3 Data Integration sp1 Dilute this compound sp2 Inject into GC sp1->sp2 gc1 Separation of Volatiles sp2->gc1 gc2 Column Effluent Splitting gc1->gc2 d1 Mass Spectrometry (MS) gc2->d1 d2 Olfactometry (Sniffing Port) gc2->d2 di2 Compound Identification d1->di2 di1 Aromagram Generation d2->di1 di1->di2

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

Methodology

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactometry port.

  • Column: A non-polar or medium-polarity capillary column is suitable for fragrance analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp from a low starting temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to elute a wide range of volatiles.

  • Olfactometry Port: Heated transfer line to prevent condensation of analytes and humidified air to prevent nasal dehydration.

2. Sample Preparation and Injection:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol).

  • Inject a small volume (e.g., 1 µL) into the GC.

3. Olfactometry Procedure:

  • A trained assessor (or panel of assessors, evaluating in sequence) sniffs the effluent from the olfactometry port.

  • The assessor records the retention time, duration, and a descriptor for each odor detected.

  • The intensity of each odor can also be rated using a predefined scale.

4. Data Analysis:

  • The data from the olfactometry sessions are compiled to create an aromagram, which is a plot of odor intensity versus retention time.

  • The retention times of the detected odors are matched with the peaks from the FID or MS chromatogram to identify the odor-active compounds.

  • Mass spectral data is used to confirm the identity of the compounds.

Olfactory Signaling Pathway

The perception of this compound's aroma begins with the interaction of its volatile molecules with olfactory receptors in the nasal epithelium. This initiates a signal transduction cascade that results in the perception of smell in the brain.

G cluster_0 Olfactory Epithelium cluster_1 Signal Transduction cluster_2 Neural Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylate Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb Signal to Brain Brain (Olfactory Cortex) Olfactory_Bulb->Brain Signal to

Caption: Olfactory signal transduction pathway for aroma perception.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Allyl α-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SPME for Allyl α-Ionone Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds like Allyl α-ionone.[1][2] This compound, a key ingredient in the fragrance and flavor industry, possesses a characteristic fruity and floral aroma.[3][4][5] Accurate quantification of Allyl α-ionone is crucial for quality control in product formulation and for research in sensory science and drug development. Headspace SPME (HS-SPME) is particularly advantageous for analyzing Allyl α-ionone in complex matrices as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample.[2][6] The concentrated analytes are then thermally desorbed from the fiber into a gas chromatograph (GC) for separation and detection, typically by mass spectrometry (MS).[6][7]

Key Applications

  • Flavor and Fragrance Analysis: Quantification of Allyl α-ionone in perfumes, cosmetics, and food products to ensure consistent aroma profiles.

  • Quality Control: Monitoring the concentration of Allyl α-ionone in raw materials and finished products.

  • Pharmacokinetics: Studying the release and stability of Allyl α-ionone in various formulations.

  • Metabolomics: Investigating the biotransformation of Allyl α-ionone in biological systems.

Data Presentation: SPME Fiber Selection for Allyl α-Ionone

The choice of SPME fiber is critical for the efficient extraction of Allyl α-ionone. The selection depends on the polarity and molecular weight of the analyte. Allyl α-ionone (C₁₆H₂₄O, Molar Mass: 232.37 g/mol ) is a relatively non-polar ketone.[3][8] Based on literature for similar volatile and semi-volatile ketones and esters, the following table summarizes the expected performance of common SPME fibers for the analysis of Allyl α-ionone.

SPME Fiber CoatingFiber CharacteristicsExpected Extraction Efficiency for Allyl α-IononeRationale
Polydimethylsiloxane (PDMS) Non-polarGood to ExcellentRecommended for non-polar, volatile, and semi-volatile compounds. The non-polar nature of PDMS is well-suited for the hydrocarbon backbone of Allyl α-ionone.
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) Bipolar, porous solidExcellentThis three-phase fiber is effective for a wide range of volatile and semi-volatile compounds, including those with moderate polarity like ketones. The combination of adsorbents provides high retention.[3][9]
Polyacrylate (PA) PolarModerateMore suitable for polar analytes. While it may extract Allyl α-ionone, its efficiency is expected to be lower compared to non-polar or bipolar fibers.
Carboxen/PDMS (CAR/PDMS) Bipolar, porous solidVery GoodExcellent for trapping small and volatile analytes. Given the semi-volatile nature of Allyl α-ionone, this fiber is a strong candidate.[9][10]
Divinylbenzene/PDMS (DVB/PDMS) BipolarGood to Very GoodEffective for a broad range of volatile and semi-volatile compounds. It offers a good balance for compounds with some degree of polarity.[10][11]

Experimental Protocols

Detailed Methodology for Headspace SPME-GC-MS Analysis of Allyl α-Ionone

This protocol outlines a general procedure for the quantitative analysis of Allyl α-ionone in a liquid matrix (e.g., a fragrance solution or a beverage).

1. Materials and Reagents

  • SPME Fiber Assembly: A fiber with a suitable coating (e.g., 85 µm CAR/PDMS or 100 µm PDMS).

  • SPME Holder: For manual or automated use.

  • Headspace Vials: 20 mL clear glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Vial Crimper/Decapper.

  • Heating and Agitation System: Heating block or autosampler with agitation capabilities.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, or equivalent).

  • Allyl α-Ionone Standard: Analytical grade.

  • Solvent: Methanol or ethanol (B145695) (analytical grade) for standard preparation.

  • Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample.

2. Sample and Standard Preparation

  • Standard Stock Solution: Prepare a stock solution of Allyl α-ionone (e.g., 1000 µg/mL) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Sample Preparation: Place a precise amount of the liquid sample (e.g., 1-5 mL) into a 20 mL headspace vial. For solid samples, accurately weigh a representative portion (e.g., 1-5 g).

  • Matrix Modification (Optional but Recommended): Add a precise amount of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the aqueous phase, which can enhance the release of volatile compounds into the headspace.

3. Headspace SPME Procedure

  • Fiber Conditioning: Before the first use, and briefly before each analysis, condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC injector port at a specific temperature (e.g., 250°C) for a recommended time (e.g., 30-60 min).

  • Equilibration: Place the sealed vial in the heating block or autosampler set to the desired equilibration temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) with continuous agitation (e.g., 250 rpm) to facilitate the partitioning of Allyl α-ionone into the headspace.

  • Extraction: Insert the SPME fiber through the vial's septum and expose it to the headspace for a predetermined extraction time (e.g., 30 minutes) at the same temperature and agitation speed.

4. GC-MS Analysis

  • Desorption: After extraction, immediately transfer the SPME fiber to the heated GC injector port (e.g., 250°C) for thermal desorption of the analytes onto the GC column. The desorption time is typically 2-5 minutes. The injector should be in splitless mode during desorption to maximize the transfer of the analyte.

  • GC Separation:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: An example program could be: initial temperature of 50°C held for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes. This program should be optimized based on the specific instrument and column.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Data Acquisition: Acquire data in both full scan mode for identification and selected ion monitoring (SIM) mode for quantification for higher sensitivity. Key ions for Allyl α-ionone should be determined from the mass spectrum of a standard.

5. Quantification

  • Construct a calibration curve by plotting the peak area of Allyl α-ionone from the working standard solutions against their concentrations.

  • Determine the concentration of Allyl α-ionone in the unknown samples by interpolating their peak areas on the calibration curve.

Mandatory Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Liquid or Solid) Vial Headspace Vial Sample->Vial NaCl Add NaCl (Optional) Equilibration Equilibration (Heating & Agitation) Vial->Equilibration Extraction Headspace Extraction (Expose SPME Fiber) Equilibration->Extraction Desorption Thermal Desorption (GC Injector) Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: Experimental workflow for Allyl α-ionone analysis using HS-SPME-GC-MS.

Logical_Relationship Analyte Allyl α-Ionone (in Sample Matrix) Headspace Headspace (Vapor Phase) Analyte->Headspace Partitioning (Heating & Agitation) SPME_Fiber SPME Fiber Coating (Stationary Phase) Headspace->SPME_Fiber Adsorption/ Absorption GC_Column GC Column (Separation) SPME_Fiber->GC_Column Thermal Desorption MS_Detector MS Detector (Identification & Quantification) GC_Column->MS_Detector Elution

Caption: Logical relationships in the SPME-GC-MS analysis of Allyl α-ionone.

References

Application Note: Enantioselective Synthesis of Allyl α-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the enantioselective synthesis of Allyl α-ionone, a valuable chiral fragrance and flavor compound. The described methodology is based on a robust strategy involving the enzymatic resolution of a key intermediate, (±)-α-cyclogeraniol, followed by a diastereoselective allylation. This approach allows for the preparation of enantiomerically enriched Allyl α-ionone. Detailed experimental procedures, data on expected yields and enantiomeric excess, and analytical methods for chiral purity determination are presented.

Introduction

Allyl α-ionone is a significant molecule in the fragrance and flavor industry, prized for its complex fruity and floral notes. The stereochemistry of the molecule plays a crucial role in its olfactory properties, making enantioselective synthesis a critical area of research. The development of synthetic routes to access enantiomerically pure or enriched forms of Allyl α-ionone is essential for producing fine fragrances and for studying structure-activity relationships in olfaction.

This application note outlines a reliable method for the enantioselective synthesis of Allyl α-ionone. The strategy hinges on the enzymatic resolution of racemic α-cyclogeraniol to obtain an enantiopure alcohol, which is then converted to the target molecule through a series of stereocontrolled reactions.

Synthetic Strategy

The overall synthetic strategy is depicted in the workflow diagram below. The key steps involve:

  • Lipase-mediated kinetic resolution of racemic α-cyclogeraniol to obtain enantiomerically enriched (S)-α-cyclogeraniol.

  • Oxidation of the chiral alcohol to the corresponding enone, (S)-α-ionone.

  • Diastereoselective allylation of (S)-α-ionone to yield the target molecule, Allyl α-ionone.

G cluster_0 Step 1: Enzymatic Resolution cluster_1 Step 2: Oxidation cluster_2 Step 3: Diastereoselective Allylation racemic_cg Racemic α-Cyclogeraniol lipase Lipase PS Vinyl Acetate (B1210297) racemic_cg->lipase Kinetic Resolution resolved_s_cg (S)-α-Cyclogeraniol lipase->resolved_s_cg resolved_s_cg_2 (S)-α-Cyclogeraniol s_ionone (S)-α-Ionone s_ionone_2 (S)-α-Ionone oxidant PCC or Dess-Martin Periodinane oxidant->s_ionone resolved_s_cg_2->oxidant Oxidation allyl_ionone Allyl α-Ionone allyl_reagent Allylmagnesium Bromide (Grignard Reagent) allyl_reagent->allyl_ionone s_ionone_2->allyl_reagent 1,2-Addition

Caption: Synthetic workflow for the enantioselective synthesis of Allyl α-ionone.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Analytical Instrumentation:

  • NMR: 1H and 13C NMR spectra can be recorded on a 400 MHz spectrometer.

  • Chiral GC: Enantiomeric excess can be determined using a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column).

  • Chiral HPLC: Alternatively, a high-performance liquid chromatograph with a chiral stationary phase (e.g., Eurospher II Chiral NR, AM, or OM) can be used.[1]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.

Step 1: Lipase-Mediated Resolution of (±)-α-Cyclogeraniol

This procedure is adapted from established lipase-mediated resolution methods.[2]

  • To a solution of racemic α-cyclogeraniol (1.0 eq.) in a suitable organic solvent (e.g., toluene), add vinyl acetate (2.0 eq.).

  • Add Lipase from Pseudomonas cepacia (Lipase PS) (e.g., 30 units/mg).

  • Stir the mixture at room temperature and monitor the reaction progress by chiral GC or TLC.

  • The reaction should be stopped at approximately 50% conversion to ensure high enantiomeric purity of the remaining alcohol.

  • Once the desired conversion is reached, filter off the enzyme and wash it with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The resulting mixture of (S)-α-cyclogeraniol and the acetylated (R)-enantiomer can be separated by column chromatography on silica (B1680970) gel.

Step 2: Oxidation of (S)-α-Cyclogeraniol to (S)-α-Ionone
  • Dissolve (S)-α-cyclogeraniol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM).

  • Add pyridinium (B92312) chlorochromate (PCC) (1.5 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-α-ionone.

Step 3: Diastereoselective Allylation of (S)-α-Ionone
  • Prepare a solution of (S)-α-ionone (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) and cool it to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of allylmagnesium bromide (1.2 eq.) in THF to the cooled solution of the enone.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired Allyl α-ionone.

Quantitative Data

The following table summarizes the expected yields and enantiomeric excesses for the key steps of the synthesis, based on literature data for analogous reactions.

StepProductCatalyst/ReagentExpected Yield (%)Expected Enantiomeric Excess (ee) (%)Reference
1. Enzymatic Resolution(S)-α-CyclogeraniolLipase PS40-45>99Adapted from similar resolutions[2]
2. Oxidation(S)-α-IononePCC85-95>99 (retention of configuration)General oxidation methods
3. Diastereoselective AllylationAllyl α-IononeAllylmagnesium Bromide70-85>95 (diastereomeric excess)Based on similar Grignard additions

Analytical Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is crucial for validating the success of the enantioselective synthesis.

Chiral Gas Chromatography (GC)
  • Column: A cyclodextrin-based chiral stationary phase, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, is effective for the separation of α-ionone enantiomers.[3]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An optimized temperature gradient is necessary to achieve baseline separation of the enantiomers.

  • Detector: Flame Ionization Detector (FID).

Chiral High-Performance Liquid Chromatography (HPLC)
  • Column: A chiral stationary phase such as Eurospher II Chiral NR, AM, or OM can be used.[1]

  • Mobile Phase: Typically a mixture of n-hexane and an alcohol like isopropanol (B130326) or ethanol (B145695) for normal-phase chromatography.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

  • Detection: UV detector at a suitable wavelength (e.g., 220 nm).[1]

Reaction Mechanism

The key stereochemistry-defining step is the lipase-mediated resolution. The enzyme selectively acetylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus enantiomerically enriched.

G cluster_0 Enzymatic Kinetic Resolution racemic Racemic α-Cyclogeraniol ((R)- and (S)-enantiomers) lipase Lipase racemic->lipase products (R)-α-Cyclogeranyl Acetate + (S)-α-Cyclogeraniol lipase->products Selective Acetylation of (R)-enantiomer vinyl_acetate Vinyl Acetate (Acyl Donor) vinyl_acetate->lipase

Caption: Mechanism of lipase-mediated kinetic resolution.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the enantioselective synthesis of Allyl α-ionone. By employing an enzymatic resolution to establish the key stereocenter, followed by efficient chemical transformations, this strategy allows for the production of the target molecule with high enantiomeric purity. The provided analytical methods are essential for the characterization and quality control of the synthesized chiral product. This methodology is valuable for researchers in the fields of fragrance chemistry, organic synthesis, and chemical biology.

References

Application Notes and Protocols: Allyl α-Ionone in Novel Fragrance Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Allyl α-ionone, a versatile aroma chemical, and detail its application in the creation of innovative fragrance compositions. This document outlines its chemical properties, olfactory profile, and includes detailed protocols for its incorporation and evaluation in fragrance formulations.

Introduction to Allyl α-Ionone

Allyl α-ionone is a synthetic fragrance ingredient prized for its complex and multifaceted odor profile. It is a key component for perfumers looking to impart a unique character to their creations, bridging the gap between fruity, floral, and woody notes. Chemically, it is a ketone, and its structure is closely related to the ionones found naturally in violets and other flowers.

Olfactory Profile: The scent of Allyl α-ionone is predominantly characterized by a powerful and diffusive combination of fruity and floral notes. Key descriptors include:

  • Fruity: A dominant pineapple note, often with nuances of other tropical fruits.

  • Floral: A soft, powdery violet (orris) character.

  • Woody: A subtle, earthy, and slightly woody undertone that provides depth and fixation.

This unique combination allows Allyl α-ionone to be used in a wide array of fragrance types, from fresh and fruity compositions to more complex floral and oriental blends.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Allyl α-ionone is essential for its effective use in fragrance formulation and for ensuring the stability of the final product.

PropertyValue
Chemical Name 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1,6-heptadien-3-one
CAS Number 79-78-7
Molecular Formula C16H24O
Molecular Weight 232.36 g/mol
Appearance Colorless to pale yellow liquid
Odor Threshold Not available
Vapor Pressure 0.000600 mm/Hg @ 25.00 °C (est.)
Boiling Point 111.00 to 112.00 °C @ 2.00 mm/Hg
Flash Point > 212.00 °F (> 100.00 °C)
Solubility Insoluble in water, soluble in ethanol (B145695)
Substantivity > 400 hours on a smelling strip

Data compiled from multiple sources.

Application in Novel Fragrance Compositions

Allyl α-ionone's versatility makes it a valuable tool for creating novel and impactful fragrances. Its primary applications include:

  • Modifier for Ionone Blends: It is frequently used to add a modern, fruity twist to classic violet and orris accords, which traditionally rely on alpha- and beta-ionone.

  • Enhancement of Fruity Notes: In compositions featuring pineapple, passionfruit, or other tropical scents, Allyl α-ionone can significantly boost their impact and longevity.

  • Creation of Floral-Fruity Accords: It serves as an excellent bridge between floral and fruity notes, creating a seamless and harmonious blend.

  • Woody and Chypre Compositions: In smaller quantities, its woody facets can be used to add complexity and a unique signature to woody and chypre fragrances.

Recommended Usage Levels:

ApplicationConcentration (% in concentrate)
Fine Fragrance (Eau de Parfum, Eau de Toilette) 0.1 - 2.0%
Cosmetics (Lotions, Creams) 0.05 - 0.5%
Soaps and Shampoos 0.1 - 1.0%
Candles and Air Fresheners 0.5 - 5.0%

Experimental Protocols

The following protocols provide a framework for the creation and evaluation of a novel fragrance composition featuring Allyl α-ionone.

Objective: To create a balanced floral-fruity accord where Allyl α-ionone acts as a key bridging component.

Materials:

  • Allyl α-ionone

  • Hedione (for floral diffusion)

  • Iso E Super (for woody-ambery base)

  • Ethyl Linalool (for fresh floral notes)

  • Verdox (for fruity-green apple notes)

  • Galaxolide (musk for fixation)

  • Ethanol (perfumer's grade)

  • Glass beakers, pipettes, and a precision digital scale

Procedure:

  • On a precision scale, weigh the following ingredients into a glass beaker in the order listed to create a 10g batch of the fragrance concentrate:

    • Iso E Super: 3.0g (30%)

    • Hedione: 2.5g (25%)

    • Galaxolide: 1.5g (15%)

    • Ethyl Linalool: 1.0g (10%)

    • Verdox: 1.0g (10%)

    • Allyl α-ionone: 1.0g (10%)

  • Gently swirl the beaker to ensure all components are thoroughly mixed.

  • Allow the concentrate to macerate for at least 48 hours in a cool, dark place before evaluation.

  • For an Eau de Toilette (EDT) concentration, dilute the concentrate to 10% in perfumer's grade ethanol.

Objective: To assess the olfactory characteristics of the newly created accord using a trained sensory panel.

Materials:

  • Fragrance accord created in Protocol 1 (diluted to 10% in ethanol)

  • Standard smelling strips

  • Sensory evaluation booths with controlled ventilation and lighting

  • Trained sensory panel (n=10)

  • Evaluation forms with descriptive attributes (e.g., fruity, floral, woody, powdery, pineapple, violet) and an intensity scale (1-9).

Procedure:

  • Dip smelling strips into the diluted fragrance accord, ensuring a consistent amount is absorbed.

  • Allow the ethanol to evaporate for approximately 30 seconds.

  • Present the smelling strips to the panelists in the evaluation booths.

  • Instruct panelists to evaluate the fragrance at three time points:

    • Top Note: Immediately after presentation.

    • Heart Note: After 30 minutes.

    • Base Note: After 4 hours.

  • Panelists will rate the intensity of the predefined attributes at each time point and provide any additional qualitative comments.

  • Analyze the data by calculating the mean intensity scores for each attribute at each time point.

Objective: To verify the chemical composition of the fragrance accord and to assess its stability over time.

Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Helium (carrier gas)

  • Fragrance accord sample

  • Appropriate solvent (e.g., hexane) for dilution

Procedure:

  • Prepare a diluted sample of the fragrance accord (e.g., 1% in hexane).

  • Inject 1 µL of the sample into the GC-MS system.

  • Run the analysis using a suitable temperature program for the GC column to separate the individual components.

  • The mass spectrometer will generate a mass spectrum for each separated component.

  • Identify the individual ingredients by comparing their retention times and mass spectra to a reference library (e.g., NIST).

  • Quantify the relative abundance of each component by integrating the peak areas in the chromatogram.

Visualizations

The perception of Allyl α-ionone, like all odorants, is initiated by a complex signaling cascade in the olfactory epithelium. The following diagram illustrates this process.

Olfactory_Signaling_Pathway cluster_air Nasal Cavity cluster_neuron Olfactory Sensory Neuron cluster_brain Olfactory Bulb (Brain) Odorant Allyl α-ionone OR Odorant Receptor (OR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG Opens Depolarization Depolarization CNG->Depolarization Causes Ca_Na Ca²⁺ / Na⁺ Influx Action_Potential Action Potential Depolarization->Action_Potential Triggers Glomerulus Glomerulus Action_Potential->Glomerulus Signal to Brain

Caption: The signal transduction cascade for odor perception.

The process of developing and evaluating a new fragrance composition is a systematic endeavor, as outlined in the workflow below.

Experimental_Workflow Concept Concept Generation (e.g., Floral-Fruity with Pineapple) Formulation Protocol 1: Accord Formulation (feat. Allyl α-ionone) Concept->Formulation Maceration Maceration (48 hours) Formulation->Maceration Evaluation Protocol 2: Sensory Panel Evaluation (Top, Heart, Base Notes) Maceration->Evaluation Analysis Protocol 3: GC-MS Analysis (Compositional Verification) Maceration->Analysis Stability Accelerated Stability Testing (Heat, Light Exposure) Maceration->Stability Refinement Formula Refinement (Iterative Process) Evaluation->Refinement Analysis->Refinement Stability->Refinement Refinement->Formulation Feedback Loop Final Final Fragrance Concentrate Refinement->Final Optimization Complete

Caption: A systematic workflow for fragrance creation and evaluation.

Application Note: Studying the Release Kinetics of Allyl Alpha-Ionone from a Polymer Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl alpha-ionone (B122830) is a widely used fragrance ingredient known for its characteristic fruity and floral scent, reminiscent of pineapple and orris.[1] The controlled release of such volatile compounds from a polymer matrix is a critical area of research in various industries, including consumer products, food packaging, and pharmaceuticals. Encapsulation and matrix-based systems can protect the fragrance from degradation, reduce its volatility, and provide a sustained release profile, enhancing the longevity of the scent.[2] This application note provides detailed protocols for the preparation of allyl alpha-ionone-loaded polymer matrices, the quantification of its release, and the mathematical modeling of the release kinetics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for designing an effective controlled-release system.

PropertyValue
Chemical Formula C₁₆H₂₄O
Molecular Weight 232.37 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Fruity, floral, woody, sweet, green, tropical
Boiling Point 265°C
Vapor Pressure 0.0003 hPa @ 20°C
Solubility Soluble in alcohol; insoluble in water

Experimental Protocols

Preparation of this compound Loaded Polymer Matrices

Two common methods for preparing polymer matrices for fragrance release are solvent casting for films and electrospinning for nanofibers.

a) Solvent Casting Method for Polymer Films

This method is a simple and cost-effective technique for producing thin polymer films with a uniform thickness.[3][4]

Materials:

  • Polymer (e.g., Polyvinyl Alcohol - PVA, Polylactic Acid - PLA)

  • This compound

  • Suitable solvent (e.g., deionized water for PVA, dichloromethane (B109758) for PLA)

  • Plasticizer (optional, e.g., glycerol (B35011) for PVA)

  • Magnetic stirrer and hot plate

  • Petri dishes or other suitable casting surfaces

  • Drying oven or vacuum oven

Protocol:

  • Polymer Solution Preparation:

    • Dissolve the polymer in the chosen solvent at a specific concentration (e.g., 10% w/v). For PVA, heating to 80-90°C with continuous stirring is typically required for complete dissolution. For PLA, stirring at room temperature is usually sufficient.

    • If using a plasticizer, add it to the polymer solution and stir until a homogeneous mixture is obtained.

  • Incorporation of this compound:

    • Once the polymer solution has cooled to room temperature, add the desired amount of this compound (e.g., 1-5% w/w of the polymer) to the solution.

    • Stir the mixture thoroughly to ensure uniform distribution of the fragrance. To minimize evaporation, this step should be performed in a sealed container.

  • Casting the Film:

    • Pour the resulting solution into a level Petri dish or onto another flat, non-stick surface.

    • Ensure the solution spreads evenly to achieve a uniform film thickness.

  • Drying:

    • Dry the cast film in a drying oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated. The drying time will depend on the solvent's volatility and the film's thickness.

    • Alternatively, a vacuum oven can be used at a lower temperature to minimize fragrance loss.

  • Film Recovery:

    • Once completely dry, carefully peel the film from the casting surface.

    • Store the film in a sealed container, protected from light and heat, until further analysis.

b) Electrospinning Method for Polymer Nanofibers

Electrospinning is a versatile technique for producing nanofibers with a high surface-area-to-volume ratio, which can be advantageous for controlled release applications.[5][6]

Materials:

  • Polymer (e.g., Polyvinyl Alcohol - PVA, Polylactic Acid - PLA)

  • This compound

  • Suitable solvent system (e.g., deionized water for PVA, a mixture of dichloromethane and dimethylformamide for PLA)

  • Electrospinning apparatus (including a high-voltage power supply, a syringe pump, a syringe with a needle, and a collector)

Protocol:

  • Polymer Solution Preparation:

    • Prepare a polymer solution at a concentration suitable for electrospinning (e.g., 8-12% w/v). The optimal concentration will depend on the polymer's molecular weight and the desired fiber morphology.

    • Add the desired amount of this compound to the polymer solution and stir until a homogeneous mixture is achieved.

  • Electrospinning Process:

    • Load the polymer-fragrance solution into a syringe and mount it on the syringe pump.

    • Set the parameters for the electrospinning process:

      • Flow rate: (e.g., 0.5-2.0 mL/h)

      • Applied voltage: (e.g., 15-25 kV)

      • Distance between the needle tip and the collector: (e.g., 10-20 cm)

    • Initiate the process. The high voltage will create a charged jet of the polymer solution that travels towards the collector. The solvent evaporates during this process, resulting in the deposition of solid nanofibers on the collector.

  • Nanofiber Mat Collection:

    • Collect the electrospun nanofiber mat from the collector.

    • Store the mat in a sealed container in a cool, dark place.

Quantification of this compound Release

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a highly sensitive and specific method for quantifying the release of volatile compounds like this compound from a polymer matrix.

Materials:

  • This compound loaded polymer matrix (film or nanofibers) of known weight and dimensions

  • Headspace vials with septa and caps

  • Headspace autosampler

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Standard solutions of this compound in a suitable solvent (e.g., ethanol) for calibration

Protocol:

  • Sample Preparation:

    • Cut a precise amount (e.g., 10-50 mg) of the this compound loaded polymer matrix and place it into a headspace vial.

    • Seal the vial immediately with a septum and cap.

  • Headspace Analysis:

    • Place the vials in the headspace autosampler.

    • Set the incubation temperature (e.g., 35-50°C) and time to allow the volatile compounds to partition into the headspace.

    • The autosampler will then inject a specific volume of the headspace gas into the GC-MS system.

  • GC-MS Analysis:

    • Gas Chromatograph Conditions:

      • Injector Temperature: 250°C

      • Carrier Gas: Helium

      • Column: A suitable capillary column for fragrance analysis (e.g., DB-5ms)

      • Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure separation of all volatile components.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the amount of released this compound by comparing the peak area to a calibration curve prepared using standard solutions.

    • Repeat the analysis at different time intervals to obtain a release profile.

Data Presentation and Analysis of Release Kinetics

The cumulative release of this compound is typically expressed as a percentage of the total amount of fragrance initially loaded into the polymer matrix.

Hypothetical Release Data

The following tables present hypothetical, yet realistic, data for the cumulative release of this compound from a PVA film and PLA nanofibers. This data is for illustrative purposes to demonstrate the application of kinetic models.

Table 1: Cumulative Release of this compound from a PVA Film

Time (hours)Cumulative Release (%)
00
115.2
223.8
435.1
848.9
1259.3
2475.6
4888.2
7294.5

Table 2: Cumulative Release of this compound from PLA Nanofibers

Time (hours)Cumulative Release (%)
00
0.525.7
138.9
252.1
468.4
882.3
1289.1
2495.8
4898.2
Analysis of Release Kinetics using Mathematical Models

To understand the mechanism of fragrance release, the experimental data can be fitted to various mathematical models.[7][8][9][10]

1. Zero-Order Model: This model describes a system where the release rate is constant over time, independent of the concentration of the active agent. Equation:Qt = Q0 + K0 * t Where Qt is the amount of drug released at time t, Q0 is the initial amount of drug in the solution (usually 0), and K0 is the zero-order release constant.

2. First-Order Model: This model describes release from systems where the release rate is proportional to the amount of remaining active agent. Equation:log(Q0 - Qt) = log(Q0) - K1 * t / 2.303 Where K1 is the first-order release constant.

3. Higuchi Model: This model describes the release of an active agent from an insoluble matrix as a function of the square root of time, based on Fickian diffusion.[11][12] Equation:Qt = KH * t^(1/2) Where KH is the Higuchi release constant.

4. Korsmeyer-Peppas Model: This empirical model is used to describe the release of an active agent from a polymeric system when the release mechanism is not well known or when more than one type of release phenomenon is involved.[7][13] Equation:Mt / M∞ = Kp * t^n Where Mt / M∞ is the fraction of drug released at time t, Kp is the release rate constant, and n is the release exponent, which indicates the release mechanism. For a film, n ≤ 0.5 indicates Fickian diffusion, 0.5 < n < 1.0 indicates non-Fickian (anomalous) transport, and n = 1.0 indicates case II (zero-order) transport.

Table 3: Calculated Kinetic Parameters for the Release of this compound

ModelParametersPVA FilmPLA Nanofibers
Zero-Order 0.8950.781
K₀ (%/h)1.322.05
First-Order 0.9820.943
K₁ (h⁻¹)0.0450.128
Higuchi 0.9760.912
Kн (%/h^½)11.522.1
Korsmeyer-Peppas 0.9910.985
Kp15.838.2
n0.480.42

Interpretation of Results:

  • For the PVA film , the release profile is best described by the Korsmeyer-Peppas model (R² = 0.991). The release exponent n of 0.48 is close to 0.5, suggesting that the release mechanism is predominantly governed by Fickian diffusion .

  • For the PLA nanofibers , the release is also well-fitted by the Korsmeyer-Peppas model (R² = 0.985). The n value of 0.42 further supports a Fickian diffusion mechanism. The higher release rate constant (Kp) for the nanofibers compared to the film is expected due to the much larger surface area of the nanofibrous mat.

Mandatory Visualizations

experimental_workflow cluster_prep Matrix Preparation cluster_release Release Study cluster_analysis Analysis prep_solution Prepare Polymer/ This compound Solution film_casting Solvent Casting (PVA Film) prep_solution->film_casting electrospinning Electrospinning (PLA Nanofibers) prep_solution->electrospinning sampling Incubate Matrix & Sample Headspace at Time Intervals film_casting->sampling electrospinning->sampling gcms HS-GC-MS Quantification sampling->gcms kinetic_model Kinetic Modeling gcms->kinetic_model end end kinetic_model->end Determine Release Mechanism & Rate

Caption: Experimental workflow for studying this compound release.

release_kinetics_logic cluster_models Kinetic Model Fitting cluster_analysis Parameter Analysis cluster_conclusion Conclusion start Experimental Cumulative Release Data (% Release vs. Time) zero_order Zero-Order Qt = K0t start->zero_order first_order First-Order log(Q0-Qt) = log(Q0) - K1t/2.303 start->first_order higuchi Higuchi Qt = KHt^0.5 start->higuchi korsmeyer Korsmeyer-Peppas Mt/M∞ = Kpt^n start->korsmeyer r_squared Compare R² values (Goodness of Fit) zero_order->r_squared first_order->r_squared higuchi->r_squared korsmeyer->r_squared n_value Analyze 'n' exponent (from Korsmeyer-Peppas) korsmeyer->n_value mechanism Identify Release Mechanism (e.g., Fickian Diffusion) r_squared->mechanism rate Determine Release Rate (K values) r_squared->rate n_value->mechanism

Caption: Logic diagram for analyzing release kinetics data.

Conclusion

This application note provides a comprehensive guide for studying the release kinetics of this compound from polymer matrices. By following the detailed protocols for matrix preparation and release quantification, researchers can obtain reliable data. The subsequent application of mathematical models allows for a thorough understanding of the release mechanism, which is crucial for the design and optimization of controlled-release fragrance systems for a wide range of applications. The provided hypothetical data and its analysis serve as a practical example for researchers new to this field.

References

Application Notes and Protocols: Allyl α-Ionone in Semiochemical-Based Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl α-ionone is a synthetic aromatic compound with a characteristic fruity, floral, and woody scent.[1][2] While extensively used in the fragrance and flavor industries, its potential as a semiochemical for pest management is an emerging area of interest.[3][4] Semiochemicals, which are chemicals involved in the interaction between organisms, represent a targeted and environmentally conscious approach to pest control.[5] Limited research suggests that Allyl α-ionone may possess insecticidal and repellent properties, particularly against certain mosquito species.[3] However, comprehensive quantitative data on its efficacy in pest management is currently scarce in publicly available literature.

These application notes provide a summary of the known information and detailed, adaptable protocols for researchers to investigate the potential of Allyl α-ionone as a semiochemical attractant or repellent for pest insects. The provided methodologies for laboratory bioassays and field trials are based on established practices in chemical ecology and can be modified to suit specific target pests and research objectives.

Physicochemical Properties of Allyl α-Ionone

A clear understanding of the physicochemical properties of Allyl α-ionone is crucial for its effective formulation and application in pest management strategies.

PropertyValueReference
CAS Number 79-78-7[1][6]
Molecular Formula C₁₆H₂₄O[1][6]
Molecular Weight 232.36 g/mol [1][6]
Appearance Colorless to pale yellow liquid[2]
Odor Profile Fruity, floral, woody, tropical[1][2]
Boiling Point 265°C (509°F)[6]
Flash Point 100°C (212°F)[6]
Vapor Pressure 0.0003 hPa @ 20°C[1]
Solubility Soluble in alcohol; insoluble in water[1][3]

Experimental Protocols

Protocol 1: Laboratory Bioassay - Multi-Arm Olfactometer

This protocol describes a laboratory-based bioassay using a multi-arm olfactometer to evaluate the attractant or repellent effects of Allyl α-ionone on a target insect species.[7][8][9][10][11]

Objective: To determine if Allyl α-ionone acts as a behavioral modifier (attractant or repellent) for a specific pest insect under controlled laboratory conditions.

Materials:

  • Multi-arm olfactometer (e.g., 4-arm or 6-arm)[7][11]

  • Purified, humidified air source with flow meters

  • Test insects (species of interest, e.g., mosquitoes, agricultural pests)

  • Allyl α-ionone (high purity)

  • Solvent (e.g., hexane, ethanol (B145695) - pre-tested for insect response)

  • Filter paper discs

  • Glass vials or chambers for odor sources

  • Behavioral observation software or manual recording tools

  • Environmental chamber or room with controlled temperature, humidity, and light

Methodology:

  • Preparation of Test Solutions: Prepare serial dilutions of Allyl α-ionone in the chosen solvent. A typical starting range could be 0.01%, 0.1%, 1%, and 10% (v/v). A solvent-only control is essential.

  • Olfactometer Setup:

    • Thoroughly clean the olfactometer with a non-residual solvent (e.g., acetone) and bake in an oven to remove any contaminants.

    • Connect the olfactometer to the purified air source and adjust the flow rate to be equal in all arms (e.g., 200 mL/min per arm).[7]

    • Place a filter paper disc treated with a specific concentration of Allyl α-ionone solution into an odor source chamber connected to one arm.

    • Place a filter paper disc treated with the solvent alone into an odor source chamber connected to another arm (control).

    • The remaining arms can be used for other concentrations or left as blank air controls.

  • Insect Acclimation: Acclimate the test insects to the experimental conditions (temperature, humidity, light) for at least one hour before the bioassay.

  • Bioassay Procedure:

    • Introduce a single insect into the central chamber of the olfactometer.

    • Allow the insect a set amount of time (e.g., 10 minutes) to make a choice.

    • Record the first choice of arm the insect enters and the total time spent in each arm of the olfactometer. A choice is typically defined as the insect moving a certain distance into an arm.

    • After each insect, rotate the olfactometer to avoid positional bias.

    • Replace the filter paper discs with freshly treated ones after a set number of trials (e.g., every 5 insects).

    • Replicate the experiment with a sufficient number of insects (e.g., 30-50) for each concentration.

Data Analysis:

  • Attraction/Repulsion Index: Calculate an index based on the number of insects choosing the treatment arm versus the control arm.

  • Time Allocation: Analyze the mean time spent in each arm using appropriate statistical tests (e.g., ANOVA, t-test) to determine significant preferences.

Hypothetical Data Presentation:

TreatmentNFirst Choice (Treatment Arm)First Choice (Control Arm)Mean Time in Treatment Arm (s) ± SEMean Time in Control Arm (s) ± SE
Solvent Control 502426145.2 ± 12.1151.8 ± 13.5
0.1% Allyl α-ionone 50153595.7 ± 10.8205.3 ± 15.2
1.0% Allyl α-ionone 5084260.1 ± 8.5240.9 ± 18.7

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the insect species and experimental conditions.

Protocol 2: Field Trial Evaluation

This protocol outlines a field trial to assess the efficacy of Allyl α-ionone as an attractant in a trap-based monitoring or mass-trapping program, or as a repellent to protect a crop. This protocol is adaptable and should be modified based on the target pest and cropping system.[12][13][14][15]

Objective: To evaluate the effectiveness of Allyl α-ionone in attracting or repelling a target pest population under field conditions.

Materials:

  • Allyl α-ionone

  • Appropriate dispensers (e.g., rubber septa, polyethylene (B3416737) vials)

  • Insect traps (e.g., sticky traps, funnel traps, species-specific traps)

  • Plot markers

  • Data collection sheets or electronic device

  • Randomized complete block design for plot layout

Methodology for an Attractant Trial:

  • Lure Preparation: Load dispensers with a specific dose of Allyl α-ionone. Include a control group with dispensers containing only the solvent or no chemical.

  • Experimental Design:

    • Select a suitable field site with a known population of the target pest.

    • Establish multiple plots in a randomized complete block design to account for field variability. Each block should contain all treatments.

    • Treatments could include different doses of Allyl α-ionone and a control.

  • Trap Deployment:

    • Place one baited trap in the center of each plot. The distance between traps should be sufficient to avoid interference (e.g., >50 meters).

    • The height and placement of the trap should be optimized for the target insect's behavior.

  • Data Collection:

    • Collect and count the number of target insects captured in each trap at regular intervals (e.g., weekly) for a predetermined period.

    • Also, record the number of non-target insects to assess selectivity.

    • Replace lures at appropriate intervals based on their expected field life.

Methodology for a Repellent Trial:

  • Formulation and Application: Formulate Allyl α-ionone into a sprayable or slow-release formulation. Apply the formulation to the designated treatment plots. Control plots should be treated with a blank formulation.

  • Pest Population Assessment:

    • Monitor the pest population density in both treated and control plots before and after application. This can be done through direct counts, sweep netting, or other appropriate sampling methods.

    • Assess crop damage levels in all plots at regular intervals.

Data Analysis:

  • Trap Catch Data: Analyze the mean number of insects captured per trap per collection interval using statistical methods such as ANOVA followed by a means separation test (e.g., Tukey's HSD).

  • Repellency Data: Compare the pest population densities and crop damage ratings between treated and control plots using appropriate statistical tests.

Hypothetical Data Presentation (Attractant Trial):

TreatmentMean Trap Catch (± SE) per Week
Control (Unbaited) 5.2 ± 1.1
10 mg Allyl α-ionone 45.8 ± 5.3
50 mg Allyl α-ionone 89.1 ± 9.7
100 mg Allyl α-ionone 112.5 ± 12.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 3: Chemical Synthesis of Allyl α-Ionone

This protocol describes a general method for the synthesis of Allyl α-ionone based on the aldol (B89426) condensation of citral (B94496) and allyl acetone (B3395972), followed by acid-catalyzed cyclization.[6]

Objective: To synthesize Allyl α-ionone for use in semiochemical research.

Materials:

  • Citral

  • Allyl acetone

  • Base catalyst (e.g., sodium hydroxide)

  • Acid catalyst (e.g., sulfuric acid or phosphoric acid)

  • Organic solvents (e.g., ethanol, diethyl ether)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware and safety equipment

Procedure:

  • Aldol Condensation (Synthesis of Pseudo-allyl-ionone):

    • In a reaction flask, dissolve citral and allyl acetone in a suitable solvent like ethanol.

    • Slowly add an aqueous solution of a base catalyst (e.g., NaOH) while maintaining the temperature at a controlled level (e.g., 20-30°C) with cooling.

    • Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC).

    • Neutralize the reaction mixture with a dilute acid (e.g., HCl).

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude pseudo-allyl-ionone.

  • Cyclization (Synthesis of Allyl α-Ionone):

    • To the crude pseudo-allyl-ionone, slowly add a cooled acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid) with vigorous stirring and cooling to maintain a low temperature.

    • After the addition is complete, allow the reaction to proceed for a specific time at a controlled temperature. The choice of acid and reaction conditions can influence the isomer ratio.

    • Quench the reaction by pouring the mixture into ice water.

    • Extract the product with an organic solvent.

    • Wash the organic layer to remove residual acid and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude Allyl α-ionone by vacuum distillation to obtain the final product.

    • Characterize the product using analytical techniques such as GC-MS and NMR to confirm its identity and purity.

Visualizations

Signaling Pathway and Experimental Workflows

semiochemical_response cluster_perception Insect Olfactory Perception cluster_transduction Signal Transduction cluster_response Behavioral Response odorant Allyl α-ionone obp Odorant Binding Protein (OBP) odorant->obp Binding or_complex Odorant Receptor Complex (OR/Orco) obp->or_complex Transport & Delivery neuron Olfactory Sensory Neuron or_complex->neuron Activation ion_channel Ion Channel Opening neuron->ion_channel depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Antennal Lobe & Higher Brain Centers action_potential->brain Signal Transmission behavior Behavioral Response (Attraction/Repulsion) brain->behavior

Caption: Conceptual signaling pathway for insect olfactory perception of Allyl α-ionone.

experimental_workflow cluster_lab Laboratory Evaluation cluster_field Field Validation synthesis Chemical Synthesis of Allyl α-ionone eag Electroantennography (EAG) (Optional) synthesis->eag olfactometer Olfactometer Bioassay synthesis->olfactometer eag->olfactometer Inform Selection behavior_analysis Behavioral Data Analysis (Attraction/Repulsion) olfactometer->behavior_analysis formulation Formulation & Dispenser Development behavior_analysis->formulation Promising Candidate field_trial Field Trial formulation->field_trial efficacy_testing Efficacy & Selectivity Testing field_trial->efficacy_testing ipm Integration into IPM Strategy efficacy_testing->ipm

References

Troubleshooting & Optimization

Optimizing the yield of Allyl alpha-ionone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Allyl α-ionone synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Allyl α-ionone, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of Pseudo-Allyl-Ionone in the Condensation Step

Question: We are experiencing a low yield of the intermediate, pseudo-allyl-ionone, during the base-catalyzed condensation of citral (B94496) and allyl acetone (B3395972). What are the likely causes and how can we improve the yield?

Answer: A low yield in the aldol (B89426) condensation step is a common issue that can often be resolved by carefully controlling the reaction parameters. The primary factors influencing the yield are the choice and condition of the catalyst, reaction temperature, and the molar ratio of the reactants.

Potential Causes and Solutions:

  • Catalyst Inactivity: The basic catalyst (e.g., Sodium Hydroxide, Potassium Hydroxide) may be old or have reduced activity. Using a fresh batch of a high-purity catalyst is recommended. For solid catalysts like magnesium oxide or hydrotalcites, ensure proper activation and surface area.[1]

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the rate of condensation. For sodium hydroxide-catalyzed reactions, a temperature of around 40-56°C is often optimal.[2] Lower temperatures can lead to slow and incomplete reactions, while excessively high temperatures can promote side reactions, such as the self-condensation of allyl acetone.

  • Incorrect Reactant Ratio: An excess of allyl acetone is typically used to favor the formation of the desired product and minimize the self-condensation of citral. Experimenting with the molar ratio of citral to allyl acetone can help optimize the yield. Ratios of 1:5 to 1:10 (citral:allyl acetone) are a good starting point.

  • Inefficient Mixing: In heterogeneous reactions (e.g., with solid NaOH or other solid base catalysts), efficient stirring is crucial to ensure proper contact between the reactants and the catalyst surface.

Experimental Protocol Reference:

A general procedure for the condensation step involves mixing allyl acetone with an aqueous solution of sodium hydroxide, followed by the gradual addition of citral while maintaining the reaction temperature. The reaction is typically stirred for a set period before workup.[2]

Issue 2: Poor Selectivity for Allyl α-Ionone in the Cyclization Step

Question: Our cyclization of pseudo-allyl-ionone is producing a significant amount of the β-isomer, leading to a low yield of the desired Allyl α-ionone. How can we improve the selectivity for the α-isomer?

Answer: The regioselectivity of the acid-catalyzed cyclization is highly dependent on the choice of acid, its concentration, the reaction temperature, and the solvent. The α-isomer is the kinetically favored product, while the β-isomer is the thermodynamically more stable product.[2] Therefore, reaction conditions must be controlled to favor kinetic control.

Potential Causes and Solutions:

  • Strong Acid and High Temperature: Strong acids like concentrated sulfuric acid and high reaction temperatures tend to promote the formation of the more stable β-isomer.[2] To favor the α-isomer, milder acids and lower temperatures are preferred.

  • Choice of Acid Catalyst: Phosphoric acid (85%) is a commonly used catalyst that favors the formation of α-ionone.[2] Boron trifluoride has also been reported to give high selectivity for the α-isomer.

  • Reaction Time: Prolonged reaction times, even under milder conditions, can lead to the isomerization of the initially formed α-ionone to the β-isomer. Monitoring the reaction progress via techniques like TLC or GC-MS is crucial to stop the reaction at the optimal time.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar hydrocarbon solvents or their halogenated derivatives have been shown to be effective for this cyclization.[2]

Quantitative Data on Catalyst and Isomer Distribution (Analogous Ionone (B8125255) Synthesis):

CatalystTemperature (°C)α-Ionone (%)β-Ionone (%)γ-Ionone (%)Total Yield (%)
85% H₃PO₄8057.216.117.791
Dilute H₂SO₄ (5%)-MixtureMixture--
Conc. H₂SO₄-LowHigh--

Data adapted from a study on the cyclization of pseudoionone (B86502) to ionone, which is analogous to the synthesis of Allyl α-ionone.[2]

Issue 3: Formation of Side Products and Purification Challenges

Question: We are observing the formation of several side products during the synthesis, which is complicating the purification of Allyl α-ionone. What are these side products and how can we minimize them and effectively purify our target compound?

Answer: Side product formation can occur in both the condensation and cyclization steps. Effective purification requires the removal of these impurities, unreacted starting materials, and the catalyst.

Common Side Products and Minimization Strategies:

  • Condensation Step:

    • Self-condensation of Allyl Acetone: Can be minimized by using an appropriate excess of allyl acetone and controlling the reaction temperature.

    • Self-condensation of Citral: Less common when an excess of the ketone is used.

  • Cyclization Step:

    • Polymerization of Pseudo-allyl-ionone: Can be minimized by using an appropriate amount of acid and controlling the temperature.

    • Formation of β- and γ-isomers: As discussed in Issue 2, this is controlled by the reaction conditions.

Purification Protocol:

  • Quenching: After the reaction is complete, the mixture should be carefully quenched. For the base-catalyzed condensation, this typically involves neutralization with a dilute acid (e.g., 1% HCl).[2] For the acid-catalyzed cyclization, quenching is often done by adding the reaction mixture to ice-water.

  • Extraction: The product is then extracted into an organic solvent (e.g., diethyl ether, dichloromethane).

  • Washing: The organic layer should be washed sequentially with water, a dilute sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography/Distillation: The crude product is often purified by column chromatography on silica (B1680970) gel or by vacuum distillation to separate the desired Allyl α-ionone from isomers and other high-boiling impurities.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of Allyl α-ionone?

A1: The synthesis is a two-step process. First, citral undergoes a base-catalyzed aldol condensation with allyl acetone to form pseudo-allyl-ionone. In the second step, pseudo-allyl-ionone is cyclized in the presence of an acid to yield Allyl α-ionone.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclization Citral Citral PseudoIonone Pseudo-Allyl-Ionone Citral->PseudoIonone + Allyl Acetone (Base Catalyst, e.g., NaOH) AllylAcetone Allyl Acetone AllylAlphaIonone Allyl α-Ionone PseudoIonone_ref->AllylAlphaIonone (Acid Catalyst, e.g., H₃PO₄)

Caption: Reaction pathway for Allyl α-ionone synthesis.

Q2: Can you provide a detailed experimental protocol for the synthesis?

A2: The following are generalized protocols based on analogous ionone syntheses. Researchers should optimize these conditions for their specific laboratory setup.

Experimental Protocol:

Step 1: Synthesis of Pseudo-Allyl-Ionone (Condensation)

  • To a stirred solution of allyl acetone (e.g., 5-10 molar equivalents) and a base catalyst (e.g., aqueous NaOH, 1-5 mol%) in a suitable reaction vessel, slowly add citral (1 molar equivalent) at a controlled temperature (e.g., 40°C).

  • Continue stirring the reaction mixture at this temperature for a specified time (e.g., 1.5-3 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., 1% HCl).

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude pseudo-allyl-ionone.

Step 2: Synthesis of Allyl α-Ionone (Cyclization)

  • Dissolve the crude pseudo-allyl-ionone in a suitable solvent (e.g., toluene).

  • To this solution, add the acid catalyst (e.g., 85% H₃PO₄) and heat the mixture to the desired temperature (e.g., 80°C).

  • Stir the reaction for the required time, monitoring the formation of the product and the disappearance of the starting material by GC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice-water to quench the reaction.

  • Extract the product with an organic solvent, and wash the organic layer with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer, remove the solvent, and purify the crude product by vacuum distillation or column chromatography.

G cluster_condensation Condensation Stage cluster_cyclization Cyclization Stage start Start reactants Mix Citral, Allyl Acetone, and Base Catalyst start->reactants end Purified Allyl α-Ionone reaction1 Heat and Stir (e.g., 40-56°C) reactants->reaction1 workup1 Neutralize, Extract, and Concentrate reaction1->workup1 intermediate Crude Pseudo-Allyl-Ionone workup1->intermediate reaction2 Dissolve in Solvent and Add Acid Catalyst intermediate->reaction2 reaction3 Heat and Stir (e.g., 80°C) reaction2->reaction3 workup2 Quench, Extract, and Wash reaction3->workup2 purification Purify by Vacuum Distillation or Column Chromatography workup2->purification purification->end

Caption: Experimental workflow for Allyl α-ionone synthesis.

Q3: How do I know if my reaction is proceeding correctly?

A3: Monitoring the reaction progress is crucial for optimizing the yield and minimizing side products.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting materials (citral and pseudo-allyl-ionone) and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both monitoring the reaction and identifying the products and byproducts. It can provide quantitative information on the conversion of reactants and the distribution of isomers.

Q4: What is a logical approach to troubleshooting a failed reaction?

A4: A systematic approach is key to identifying the root cause of a failed or low-yielding reaction. The following decision tree can guide your troubleshooting process.

G start Low Yield or Reaction Failure step Which step failed? start->step condensation Condensation step->condensation Step 1 cyclization Cyclization step->cyclization Step 2 check_catalyst1 Check Catalyst Activity and Concentration condensation->check_catalyst1 check_temp1 Verify Reaction Temperature condensation->check_temp1 check_ratio Optimize Reactant Ratio condensation->check_ratio check_catalyst2 Evaluate Acid Choice and Concentration cyclization->check_catalyst2 check_temp2 Adjust Reaction Temperature and Time cyclization->check_temp2 check_sm Confirm Purity of Pseudo-Allyl-Ionone cyclization->check_sm solution Re-run Experiment with Adjusted Parameters check_catalyst1->solution check_temp1->solution check_ratio->solution check_catalyst2->solution check_temp2->solution check_sm->solution

Caption: Troubleshooting decision tree for Allyl α-ionone synthesis.

References

Overcoming challenges in the purification of Allyl alpha-ionone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Allyl α-ionone. This resource is designed for researchers, scientists, and professionals in drug development and fragrance chemistry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this valuable compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and purification of Allyl α-ionone.

Q1: My final product has a low purity, and I suspect the presence of isomers. How can I confirm this and improve the separation?

A1: The synthesis of Allyl α-ionone, which involves an acid-catalyzed cyclization of pseudo-allyl-ionone, can often lead to the formation of various isomers, including the β-isoform and cis/trans diastereoisomers.[1]

  • Confirmation: The most effective method for identifying isomeric impurities is Gas Chromatography-Mass Spectrometry (GC-MS). Comparing the resulting chromatogram to a known standard of pure Allyl α-ionone will reveal the presence and relative abundance of different isomers.

  • Improving Separation:

    • Fractional Distillation: Since isomers often have very close boiling points, a highly efficient fractional distillation column is required. Careful control of temperature and pressure is crucial. The use of a Vigreux column or a packed column can provide the necessary theoretical plates for a better separation.[2]

    • Column Chromatography: For challenging separations, flash column chromatography using silica (B1680970) gel can be effective. A non-polar mobile phase (e.g., a hexane (B92381)/ethyl acetate (B1210297) gradient) will typically be used. It is important to perform Thin Layer Chromatography (TLC) first to determine the optimal solvent system that provides the best separation (Rf value difference) between the isomers.

Q2: I am observing a significant amount of unreacted starting materials (citral and allyl acetone) in my crude product. What could be the cause and how do I remove them?

A2: The presence of unreacted starting materials is a common issue and can usually be attributed to incomplete reaction or suboptimal reaction conditions.

  • Cause: The initial aldol (B89426) condensation between citral (B94496) and allyl acetone (B3395972) may not have gone to completion.[1] This can be due to issues with the catalyst, reaction time, or temperature.

  • Removal:

    • Washing: A simple liquid-liquid extraction can be effective. Washing the crude product with a dilute sodium bicarbonate solution will help remove any acidic catalysts, and subsequent washes with brine will help remove water-soluble impurities.

    • Distillation: Unreacted starting materials typically have lower boiling points than Allyl α-ionone. A simple distillation can be performed to remove the bulk of these volatile impurities before proceeding to a more rigorous fractional distillation for isomer separation.

Q3: The yield of my purified Allyl α-ionone is consistently low. What are the potential causes and how can I improve it?

A3: Low yield can be a result of issues in both the synthesis and purification stages.

  • Potential Causes:

    • Side Reactions: The acidic conditions of the cyclization step can lead to polymerization or other side reactions, consuming the desired product.

    • Product Decomposition: Allyl α-ionone may be sensitive to prolonged exposure to high temperatures during distillation or to the acidic nature of silica gel in column chromatography.

    • Inefficient Extraction: Poor phase separation during workup can lead to loss of product.

    • Suboptimal Purification Technique: Using a purification method that is not well-suited for the specific impurities present can result in significant product loss.

  • Improving Yield:

    • Optimize Reaction Conditions: Carefully control the temperature and reaction time of the cyclization step to minimize side reactions.

    • Use a Milder Acid Catalyst: Consider using a weaker acid for the cyclization to reduce the likelihood of degradation.

    • Vacuum Distillation: Performing distillation under reduced pressure will lower the boiling point of Allyl α-ionone, minimizing thermal decomposition.

    • Deactivate Silica Gel: If using column chromatography, the silica gel can be deactivated by adding a small amount of a base like triethylamine (B128534) to the eluent to prevent decomposition of the target compound on the column.

Q4: My purified product has an off-color (yellowish tinge) instead of being colorless. What is the cause and how can I fix it?

A4: A yellowish color often indicates the presence of high molecular weight byproducts or degradation products.

  • Cause: These impurities can form due to polymerization or oxidation, especially if the reaction or distillation is carried out at excessively high temperatures or exposed to air for prolonged periods.

  • Removal:

    • Activated Carbon Treatment: Dissolving the product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.

    • Chromatography: Column chromatography is very effective at removing these less mobile, colored impurities. They will typically remain near the top of the column.

Quantitative Data Summary

The following table summarizes key quantitative data reported for Allyl α-ionone in various sources.

PropertyValueSource
Purity (Typical)>95% (sum of isomers)[3]
Molecular FormulaC₁₆H₂₄O[1][4]
Molecular Weight232.37 g/mol [1][4]
Boiling Point265°C (509°F) at 760 mmHg[1][4]
Refractive Index @20°C1.503 - 1.507[1][4]
Specific Gravity @25°C0.926 - 0.935[3]
Solubility in EthanolSoluble[5]
Solubility in WaterInsoluble[5]

Experimental Protocols

Below are detailed methodologies for common purification techniques for Allyl α-ionone. Note: These are general protocols and may require optimization based on the specific impurity profile of your crude product.

Protocol 1: Fractional Vacuum Distillation

This method is suitable for separating Allyl α-ionone from isomers and less volatile impurities.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.

    • Ensure all glass joints are properly sealed and lubricated.

    • Connect the apparatus to a vacuum source with a pressure gauge.

  • Procedure:

    • Place the crude Allyl α-ionone (typically pre-treated to remove starting materials) into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

    • Slowly apply vacuum to the system, reducing the pressure to the desired level (e.g., 1-5 mmHg).

    • Begin heating the flask gently using a heating mantle.

    • Observe the temperature at the still head. Collect and discard the initial fraction (forerun), which may contain residual solvents or more volatile impurities.

    • Carefully collect the fraction that distills at the expected boiling point of Allyl α-ionone at the given pressure.

    • Monitor the temperature closely. A sharp drop in temperature indicates that the main fraction has been collected.

    • Stop the distillation, allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Flash Column Chromatography

This method is effective for removing polar impurities, colored byproducts, and for separating isomers with different polarities.

  • Preparation:

    • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the Allyl α-ionone an Rf value of approximately 0.3.

    • Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry packing is recommended). Ensure the packing is uniform and free of air bubbles.

  • Procedure:

    • Dissolve the crude Allyl α-ionone in a minimal amount of the mobile phase or a low-polarity solvent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin eluting the column with the chosen solvent system. Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure Allyl α-ionone.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualizations

The following diagrams illustrate the synthesis and purification workflow and a troubleshooting decision-making process.

Synthesis_Purification_Workflow Synthesis and Purification Workflow for Allyl alpha-Ionone (B122830) cluster_synthesis Synthesis cluster_purification Purification Citral Citral Condensation Aldol Condensation (Base Catalyst) Citral->Condensation AllylAcetone Allyl Acetone AllylAcetone->Condensation PseudoIonone Pseudo-allyl-ionone Condensation->PseudoIonone Cyclization Acid-Catalyzed Cyclization PseudoIonone->Cyclization CrudeProduct Crude Allyl alpha-Ionone (Mixture of isomers, byproducts, unreacted materials) Cyclization->CrudeProduct Workup Aqueous Workup (Washing) CrudeProduct->Workup Removal of catalyst & water-solubles Distillation Fractional Vacuum Distillation Workup->Distillation Separation by boiling point Chromatography Column Chromatography Workup->Chromatography Alternative/Further purification PureProduct Purified Allyl alpha-Ionone Distillation->PureProduct Chromatography->PureProduct

Caption: Synthesis and Purification Workflow for this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for this compound Purification P1 Problem: Low Purity of Final Product C1 Cause: Presence of Isomers (e.g., beta-ionone) P1->C1 C2 Cause: Unreacted Starting Materials P1->C2 C3 Cause: High Molecular Weight Byproducts (Color) P1->C3 S1a Solution: Increase efficiency of Fractional Distillation (e.g., use packed column) C1->S1a S1b Solution: Optimize Column Chromatography (adjust solvent gradient) C1->S1b S2a Solution: Perform Aqueous Wash (e.g., NaHCO3 wash) C2->S2a S2b Solution: Perform initial Simple Distillation C2->S2b S3a Solution: Treat with Activated Carbon C3->S3a S3b Solution: Use Column Chromatography C3->S3b

References

Stability issues of Allyl alpha-ionone in acidic or alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Allyl alpha-ionone (B122830) under acidic and alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of Allyl alpha-ionone?

A1: this compound is generally stable in neutral conditions and in many fragrance and functional bases. However, its stability is compromised in strongly acidic or alkaline environments. It is reported to be stable in some acid cleaners but unstable in alkaline products like detergents and bleach[1][2][3].

Q2: Why is my this compound solution showing a color change or loss of odor at a low pH?

A2: this compound's synthesis involves an acid treatment for cyclization, suggesting stability under certain acidic conditions[1][4]. However, strong acidic conditions can potentially lead to degradation, such as isomerization or hydration of the double bonds, which could result in a change of its chemical structure and sensory properties.

Q3: I've observed a rapid degradation of this compound in my alkaline formulation. What is the likely cause?

A3: this compound is an unsaturated ketone, and the presence of a carbonyl group makes it susceptible to reactions in alkaline conditions. Potential reactions include aldol (B89426) condensation or other base-catalyzed rearrangements, leading to degradation of the molecule[4]. It is explicitly mentioned to be unstable in alkaline products[1].

Q4: What are the expected degradation products of this compound under harsh pH conditions?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on its chemical structure (an α,β-unsaturated ketone), potential degradation pathways could include hydrolysis, isomerization, or other rearrangements. Forced degradation studies would be necessary to identify the specific products formed under acidic and alkaline stress[5][6].

Q5: How can I monitor the stability of this compound in my formulation?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be able to separate the intact this compound from any potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for both quantification and identification of volatile degradation products[7].

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected loss of fragrance intensity in an acidic formulation. Degradation of this compound due to low pH.1. Determine the pH of your formulation. 2. Conduct a time-course stability study at the formulation's pH to quantify the rate of degradation. 3. Consider using a buffering agent to maintain a less acidic pH, if compatible with your formulation. 4. Evaluate the use of protective excipients that may enhance stability.
Phase separation or precipitation observed in an alkaline medium. Formation of insoluble degradation products.1. Characterize the precipitate to confirm if it is a degradation product of this compound. 2. Adjust the pH to a more neutral range if possible. 3. Screen for alternative solvents or co-solvents that can solubilize both the active ingredient and its potential degradants.
Inconsistent analytical results for this compound concentration. The analytical method is not stability-indicating, leading to co-elution of degradants with the parent compound.1. Perform a forced degradation study to generate degradation products[8][9]. 2. Re-develop the analytical method (e.g., HPLC, GC) to ensure adequate separation of the this compound peak from all degradation product peaks. 3. Validate the new method for specificity and stability-indicating properties according to ICH guidelines[9].

Quantitative Data Summary

The following tables represent illustrative data from a hypothetical forced degradation study on this compound to demonstrate how such data could be presented.

Table 1: Degradation of this compound under Acidic and Alkaline Conditions

Condition Time (hours) This compound Remaining (%) Appearance
0.1 M HCl at 60°C0100Colorless Solution
295.2Colorless Solution
688.5Faint Yellow Tint
2472.1Yellow Solution
0.1 M NaOH at 60°C0100Colorless Solution
280.4Colorless Solution
665.7Yellowish Precipitate
2435.8Increased Precipitate

Table 2: Formation of Major Degradation Products

Condition Time (hours) Degradant 1 (Area %) Degradant 2 (Area %)
0.1 M HCl at 60°C000
245.82.1
0.1 M NaOH at 60°C000
2412.37.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under acidic and alkaline stress conditions and to generate potential degradation products.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Volumetric flasks, pipettes

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • In a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 1 mL of 1 M HCl.

    • Dilute to volume with a 50:50 methanol/water mixture.

    • Store the solution at 60°C.

    • At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • In a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 1 mL of 1 M NaOH.

    • Dilute to volume with a 50:50 methanol/water mixture.

    • Store the solution at 60°C.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by adding 1 mL of the stock solution to a 10 mL volumetric flask and diluting with the 50:50 methanol/water mixture. Store under the same temperature conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Calculate the percentage of remaining this compound and the formation of any degradation products.

Visualizations

G cluster_acid Acidic Conditions cluster_alkaline Alkaline Conditions AAI_acid This compound Isomer Isomerization Product AAI_acid->Isomer H+ catalyst Hydrated Hydrated Product AAI_acid->Hydrated H2O, H+ AAI_alkaline This compound RetroAldol Retro-Aldol Products AAI_alkaline->RetroAldol OH- catalyst Rearrangement Rearrangement Product AAI_alkaline->Rearrangement OH- catalyst

Caption: Hypothesized degradation pathways of this compound.

G start Start: Stability Study prep Prepare Stock Solution of this compound start->prep stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) prep->stress sampling Sample at Predetermined Time Intervals stress->sampling analysis Analyze via Stability-Indicating Method (e.g., HPLC) sampling->analysis data Quantify Remaining Analyte and Degradation Products analysis->data report Report Findings data->report

References

Preventing isomerization of Allyl alpha-ionone during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the isomerization of Allyl α-ionone to its β-isomer during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing Allyl α-ionone?

The main challenge is preventing the isomerization of the desired Allyl α-ionone to the thermodynamically more stable Allyl β-ionone during the acid-catalyzed cyclization of pseudo-allyl-ionone. This is a classic case of kinetic versus thermodynamic control.[1]

Q2: What is the difference between the kinetic and thermodynamic product in this synthesis?

  • Allyl α-ionone is the kinetic product , meaning it is formed faster at lower temperatures.

  • Allyl β-ionone is the thermodynamic product , which is more stable and its formation is favored at higher temperatures or with longer reaction times.[1]

Q3: Which reaction conditions favor the formation of Allyl α-ionone?

To maximize the yield of Allyl α-ionone, conditions that favor kinetic control should be employed. This includes:

  • Using weaker acid catalysts (e.g., phosphoric acid).[1]

  • Maintaining low reaction temperatures.

  • Keeping reaction times short.

Q4: Which conditions lead to the formation of the β-isomer?

The formation of Allyl β-ionone is favored under thermodynamic control, which involves:

  • Using strong acid catalysts (e.g., sulfuric acid).[1]

  • Higher reaction temperatures.

  • Longer reaction times.

Q5: Can Lewis acids be used for the cyclization step?

Yes, Lewis acids like boron trifluoride (BF₃) have been reported to preferentially yield the α-isomer.[2] It is an effective catalyst for the cyclization of pseudo-ionones to α-ionones.

Q6: How can I monitor the progress of the reaction and the isomer ratio?

The reaction progress and the ratio of α- to β-isomers can be monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This allows for the timely quenching of the reaction to prevent further isomerization to the β-isomer.

Q7: How can I separate Allyl α-ionone from the β-isomer if isomerization occurs?

Due to the difference in their boiling points, fractional distillation can be an effective method for separating the α- and β-isomers.[5] Additionally, chemical separation methods, such as the formation of addition products with reagents like sodium bisulfite, can be employed for purification.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High proportion of Allyl β-ionone in the final product. The reaction is under thermodynamic control.- Use a weaker acid catalyst, such as 85% phosphoric acid. - Lower the reaction temperature. - Shorten the reaction time and monitor the isomer ratio by GC-MS.
Low yield of Allyl α-ionone. Incomplete cyclization of pseudo-allyl-ionone.- Ensure the appropriate molar ratio of the acid catalyst is used. - While keeping the temperature low, ensure it is sufficient for the reaction to proceed. - Consider using a more efficient catalyst for α-isomer formation, like boron trifluoride.[2]
Formation of byproducts. Side reactions due to overly harsh conditions.- Avoid excessively high temperatures. - Use the minimum effective concentration of the acid catalyst.
Difficulty in separating the α- and β-isomers. Insufficient difference in properties for the chosen separation method.- For fractional distillation, ensure the column has a sufficient number of theoretical plates for efficient separation. - Explore chemical separation methods if distillation is ineffective.

Experimental Protocols

Synthesis of Pseudo-Allyl-Ionone (Aldol Condensation)

This procedure describes the base-catalyzed condensation of citral (B94496) and allyl acetone.

Materials:

  • Citral

  • Allyl acetone

  • Sodium ethoxide (NaOEt) in ethanol (B145695) (2.25 M)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Sodium chloride (NaCl) solution (10% w/v)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath (around -8 °C), combine citral and acetone.

  • Slowly add a solution of sodium ethoxide in ethanol dropwise over approximately 10 minutes while maintaining the low temperature.

  • Stir the reaction mixture for an additional 20 minutes in the ice bath.

  • Quench the reaction by adding it to a separatory funnel containing cold water and an extraction solvent (e.g., diethyl ether).

  • Extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with a 5% sodium bicarbonate solution and then a 10% sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude pseudo-allyl-ionone.

Synthesis of Allyl α-Ionone (Acid-Catalyzed Cyclization)

This protocol focuses on the cyclization of pseudo-allyl-ionone to favor the formation of the α-isomer using phosphoric acid.

Materials:

  • Pseudo-allyl-ionone (from the previous step)

  • Concentrated phosphoric acid (85% w/w)

  • Solvent (e.g., toluene)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control.

Procedure:

  • Dissolve the crude pseudo-allyl-ionone in a suitable solvent like toluene (B28343) in a round-bottom flask.

  • While stirring, slowly add concentrated phosphoric acid to the mixture.

  • Heat the reaction mixture to a controlled temperature (e.g., 80°C) and monitor the reaction progress by GC-MS.

  • Once the desired conversion to Allyl α-ionone is achieved and before significant isomerization to the β-isomer is observed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding the mixture to a saturated sodium bicarbonate solution to neutralize the acid.

  • Perform a liquid-liquid extraction with an appropriate organic solvent.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation to separate the Allyl α-ionone from any β-isomer and other impurities.

Visualizations

Troubleshooting Workflow for Isomerization Control

Caption: Troubleshooting workflow for minimizing β-isomer formation.

Reaction Pathway: Kinetic vs. Thermodynamic Control

Reaction_Pathway Pseudo Pseudo-Allyl-Ionone Alpha Allyl α-Ionone (Kinetic Product) Pseudo->Alpha Weak Acid Low Temp Short Time Beta Allyl β-Ionone (Thermodynamic Product) Pseudo->Beta Strong Acid High Temp Long Time Alpha->Beta Isomerization (Irreversible under strong conditions)

Caption: Kinetic vs. thermodynamic pathways in Allyl Ionone synthesis.

References

Troubleshooting poor resolution in GC analysis of ionone isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor resolution in the Gas Chromatography (GC) analysis of ionone (B8125255) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution between α-ionone and β-ionone peaks?

Poor resolution or peak overlap in the GC analysis of ionone isomers typically stems from several factors.[1] The most common issues include:

  • Inadequate Column Selectivity: The stationary phase of the GC column may not be suitable for resolving structurally similar isomers.[2]

  • Suboptimal Temperature Program: An inappropriate oven temperature ramp rate or isothermal temperature can lead to co-elution.[3][4]

  • Incorrect Column Dimensions: Column length, internal diameter (I.D.), and film thickness all play a crucial role in separation efficiency.[5][6][7]

  • System and Injection Issues: Problems like peak tailing, peak fronting, or split peaks can degrade resolution.[8] These can be caused by issues with the injection port, column installation, or system contamination.[9][10][11]

Q2: My ionone isomer peaks are tailing. What could be the cause and how do I fix it?

Peak tailing, where the peak's trailing edge is drawn out, can significantly impact resolution and quantification.[9] It is often caused by chemical or physical factors within the GC system.

Common Causes & Solutions for Peak Tailing:

  • Active Sites: Polar analytes can interact with active sites in the system, such as exposed silanol (B1196071) groups on the column or contamination in the inlet liner.[11][12]

    • Solution: Perform inlet maintenance, including replacing the liner and septum.[10] Trimming the first few centimeters off the column can remove accumulated non-volatile residues. If the problem persists, conditioning the column at a high temperature or replacing it may be necessary.[10][13]

  • Poor Column Installation: An improperly cut column or incorrect installation depth in the inlet can create dead volume and disrupt the carrier gas flow path, causing turbulence.[9][13]

    • Solution: Ensure the column is cut cleanly and squarely.[9] Re-install the column according to the manufacturer's specifications for your specific GC model.[10]

  • Column Contamination: Severe contamination of the stationary phase can lead to non-ideal partitioning of the analyte, causing tailing and peak broadening.[9][11]

    • Solution: Bake-out the column at a high temperature to remove contaminants.[13] If the contamination is severe, the column may need to be replaced.

Q3: How do I select the right GC column for separating ionone isomers?

Choosing the correct stationary phase is the most critical factor for achieving separation.[2][6][14] The selection of column dimensions (length, I.D., film thickness) is also vital for optimizing efficiency and analysis time.[6][7]

  • Stationary Phase: For separating isomers like α- and β-ionone, a mid-polar to polar stationary phase is generally recommended. Phases like polyethylene (B3416737) glycol (PEG), often referred to as WAX columns, are effective.[15] For enantiomeric separations of α-ionone, chiral stationary phases containing cyclodextrin (B1172386) derivatives are necessary.[16][17][18]

  • Column Dimensions:

    • Length: A longer column increases efficiency and resolution, but also analysis time. A 30-meter column is a good starting point for many applications.[5]

    • Internal Diameter (I.D.): A smaller I.D. (e.g., 0.18-0.25 mm) increases efficiency and resolution.[6][7][14] 0.25 mm I.D. columns offer a good balance between efficiency and sample capacity.[5][6]

    • Film Thickness: Thicker films increase retention and sample capacity, which can be useful for volatile compounds.[7] However, for less volatile compounds like ionones, a standard film thickness (e.g., 0.25 µm) is typically appropriate.

Q4: How can I optimize the oven temperature program to improve the resolution of ionone isomers?

Temperature programming is a powerful tool for improving the separation of compounds with a wide range of boiling points.[4] Adjusting the temperature can significantly impact retention time and selectivity.[19][20] A general rule is that for every 15-30°C increase in oven temperature, the retention time is roughly halved.[3][20]

  • Initial Temperature: A lower initial oven temperature can improve the focusing of early-eluting peaks.[13]

  • Ramp Rate: A slower temperature ramp rate generally leads to better separation but longer analysis times.[3] The optimal ramp rate can be estimated as 10°C per column hold-up time.[20]

  • Isothermal vs. Programmed: While isothermal analysis (constant temperature) can be precise, a temperature program is often necessary when a sample contains compounds with varying volatilities.[3][4]

Quantitative Data Summary

The table below summarizes typical starting parameters for the GC analysis of ionone isomers. These should be considered as a baseline for method development and optimization.

ParameterRecommended Value/TypeRationale
Stationary Phase Mid-to-High Polarity (e.g., WAX, PEG)"Like dissolves like" principle; polar phases separate polar compounds effectively.[14]
Chiral (e.g., Cyclodextrin-based)Required for the separation of enantiomers (e.g., (R)- and (S)-α-ionone).[18][21]
Column Length 30 mProvides a good balance of resolution, analysis time, and back pressure.[5]
Column I.D. 0.25 mmOffers a good compromise between separation efficiency and sample capacity.[5][6]
Film Thickness 0.25 µmStandard thickness suitable for semi-volatile compounds like ionones.[7]
Carrier Gas Helium or HydrogenInert gases commonly used in GC. Hydrogen can provide faster analysis times.
Initial Oven Temp. 40 - 60 °CA lower starting temperature helps to focus analytes at the head of the column.[20]
Temp. Ramp Rate 5 - 10 °C/minA slower ramp rate generally improves resolution.[3][20]
Final Oven Temp. 220 - 250 °CMust be high enough to elute all components of interest.

Experimental Protocols

Protocol: Optimizing the GC Temperature Program for Ionone Isomer Separation

This protocol describes a systematic approach to optimizing the oven temperature program to resolve ionone isomers.

  • Initial Screening Run:

    • Set up the GC with a suitable column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film WAX column).

    • Perform an initial "scouting" gradient with a broad temperature range and a moderate ramp rate.[20]

      • Initial Temperature: 50 °C (hold for 1 minute).

      • Ramp Rate: 10 °C/minute.[20]

      • Final Temperature: 240 °C (hold for 5 minutes).

    • Inject a standard mixture of α-ionone and β-ionone.

    • Analyze the resulting chromatogram to determine the approximate elution temperatures of the isomers.

  • Adjusting the Initial Temperature:

    • If the initial peaks are broad or poorly resolved, lower the initial oven temperature by 10-20 °C to improve the solvent focusing effect.[10]

  • Optimizing the Ramp Rate:

    • Based on the elution temperatures from the screening run, design a new program with a slower ramp rate around the elution region of the ionones.

    • For example, if the isomers elute between 150 °C and 170 °C, you could use a multi-step ramp:

      • Initial Temperature: 50 °C (hold for 1 minute).

      • Ramp 1: 20 °C/minute to 140 °C.

      • Ramp 2: 3 °C/minute to 180 °C (this slower ramp enhances separation in the critical region).

      • Ramp 3: 25 °C/minute to 240 °C (to quickly elute any remaining compounds).

      • Final Hold: Hold at 240 °C for 5 minutes.

    • Inject the standard and compare the resolution to the initial run.

  • Fine-Tuning:

    • Make small, incremental adjustments (e.g., ±1-2 °C/min) to the second ramp rate to further improve resolution.

    • Consider adding a short isothermal hold just before the elution of the critical pair if necessary.[20]

Visualization

Troubleshooting Workflow for Poor GC Resolution

The following diagram outlines a logical workflow for diagnosing and resolving poor peak resolution in the GC analysis of ionone isomers.

GC_Troubleshooting_Workflow start Poor Resolution Observed check_peaks Assess Peak Shape (Tailing, Fronting, Split?) start->check_peaks start->check_peaks tailing Peak Tailing check_peaks->tailing Yes check_peaks->tailing good_shape Symmetrical Peaks (Co-elution Issue) check_peaks->good_shape No check_peaks->good_shape check_install Check Column Installation & Cut Quality tailing->check_install tailing->check_install inlet_maint Perform Inlet Maintenance (Replace Liner, Septum) check_install->inlet_maint Issue Persists check_install->inlet_maint trim_column Trim Column (5-10 cm) inlet_maint->trim_column Issue Persists inlet_maint->trim_column resolved Resolution Improved trim_column->resolved Fixed trim_column->resolved check_temp Optimize Temperature Program (Lower Ramp Rate) good_shape->check_temp good_shape->check_temp check_column Evaluate Column Choice (Stationary Phase, Dimensions) check_temp->check_column Issue Persists check_temp->check_column check_flow Verify Carrier Gas Flow Rate check_column->check_flow Issue Persists check_column->check_flow check_flow->resolved Fixed check_flow->resolved

Caption: A flowchart for troubleshooting poor resolution in GC analysis.

References

Technical Support Center: Mass Spectrometric Analysis of Allyl α-Ionone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Allyl α-Ionone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of Allyl α-Ionone?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Allyl α-Ionone, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can lead to either signal suppression (a decrease in the analyte signal) or signal enhancement (an increase in the analyte signal), both of which can result in inaccurate quantification.[1][2] In the analysis of Allyl α-Ionone, which is often performed in complex matrices like beverages, food products, and cosmetics, matrix components such as sugars, lipids, and proteins can interfere with the ionization process in the mass spectrometer's ion source.[3][4]

Q2: What are the common signs of significant matrix effects in my Allyl α-Ionone analysis?

A2: Common indicators of significant matrix effects include:

  • Poor reproducibility of results between replicate samples.

  • Low or unexpectedly high recovery of Allyl α-Ionone during method validation, even with efficient extraction procedures.

  • Inconsistent peak areas for the same concentration of Allyl α-Ionone in different sample matrices.

  • A significant difference in the slope of the calibration curve prepared in a pure solvent compared to one prepared in a sample matrix (matrix-matched calibration).[5]

Q3: How can I quantitatively assess the matrix effect for Allyl α-Ionone in my samples?

A3: The matrix effect can be quantified by comparing the peak response of Allyl α-Ionone in a post-extraction spiked blank matrix sample to its response in a pure solvent standard at the same concentration. The matrix effect (ME) percentage is calculated using the following formula[5]:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates signal suppression, while a value greater than 100% indicates signal enhancement.[5]

Troubleshooting Guide

Issue: Inaccurate or inconsistent quantification of Allyl α-Ionone.

This is a common problem often linked to matrix effects. The following troubleshooting steps and mitigation strategies can help improve the accuracy and reliability of your results.

Mitigation Strategies for Matrix Effects

There are two primary approaches to addressing matrix effects: minimizing the interfering components through sample preparation and compensating for the effect through calibration strategies.

1. Sample Preparation Techniques to Minimize Matrix Effects

Proper sample preparation is a crucial first step in reducing matrix interferences.[1]

  • Sample Dilution: This is a simple and often effective method to reduce the concentration of both the analyte and interfering matrix components.[6] However, this approach may not be suitable for trace-level analysis as it can raise the limit of quantification (LOQ).

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their relative solubilities in two different immiscible liquids. It can be effective in removing highly polar or non-polar interferences.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain either the analyte or the interfering matrix components, providing a cleaner sample extract.[7]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined sample preparation method that involves a salting-out extraction followed by a dispersive SPE cleanup.[8][9] It is highly effective for a wide range of analytes and matrices.

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique ideal for volatile compounds like Allyl α-Ionone. The analyte is partitioned from the sample headspace onto a coated fiber, which is then desorbed into the GC inlet.[10][11] This method is excellent for minimizing the introduction of non-volatile matrix components into the analytical system.[12]

2. Calibration Strategies to Compensate for Matrix Effects

When sample preparation alone is insufficient to eliminate matrix effects, specific calibration strategies can be employed.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.[13][14] This approach helps to ensure that the standards and samples experience similar levels of signal suppression or enhancement.[5]

  • Standard Addition: In this method, known amounts of the analyte are added to the actual sample. A calibration curve is then generated from the spiked sample, which inherently accounts for the matrix effects within that specific sample.

  • Use of an Internal Standard: An internal standard is a compound with similar chemical and physical properties to the analyte that is added to all samples, standards, and blanks at a constant concentration. The ratio of the analyte signal to the internal standard signal is used for quantification, which can help to compensate for variations in sample injection and matrix effects.

Data Presentation: Comparison of Mitigation Strategies

The following table summarizes the effectiveness of different strategies for mitigating matrix effects in the analysis of ionones and related flavor compounds. Note that the specific values can vary depending on the matrix, analyte concentration, and instrumental conditions.

Mitigation StrategyTypical MatrixAnalyte(s)Observed Matrix Effect Reduction/CompensationReference(s)
Sample Preparation
HS-SPMEWineα-Ionone, β-IononeHigh specificity for volatiles, minimizing non-volatile matrix. Quantification is highly dependent on matrix composition.[10][11]
QuEChERS with dSPEBeefOrganophosphorus PesticidesEffective cleanup, suitable for complex matrices with sufficient water content.[9]
QuEChERS with dSPESerum/PlasmaVarious organic chemicalsHigher analyte recovery (95.2%) compared to SPE (61.7%).[6]
Calibration Strategy
Matrix-Matched CalibrationWineβ-DamascenoneRecommended when significant matrix effects are suspected.[15]
Matrix-Matched CalibrationVariousGeneralCorrects for ionization influence but does not compensate for losses during sample preparation.[13]
Standard AdditionWineVolatile CompoundsConsidered the most accurate method when precise quantification is required in complex matrices.[3]

Experimental Protocols

Below are detailed methodologies for common experiments in the analysis of Allyl α-Ionone.

Protocol 1: Analysis of Allyl α-Ionone in a Beverage Matrix using HS-SPME-GC-MS

This protocol is adapted from methods for analyzing volatile compounds in wine.[10][15]

  • Sample Preparation:

    • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

    • If using an internal standard, add a known amount (e.g., 50 µL of a 1 mg/L solution) of a suitable internal standard (e.g., deuterated ionone).

    • Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • HS-SPME Extraction:

    • Place the vial in a heated agitator (e.g., at 45°C).

    • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with constant agitation (e.g., 250 rpm).

  • GC-MS Analysis:

    • Injection: Desorb the SPME fiber in the heated GC injection port (e.g., 250°C) in splitless mode for 2 minutes.

    • GC Column: Use a suitable capillary column for flavor and fragrance analysis (e.g., DB-WAX or HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp 1: Increase to 150°C at a rate of 4°C/min.

      • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Scan mode (e.g., m/z 40-350) for initial identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for Allyl α-Ionone.

Protocol 2: Analysis of Allyl α-Ionone in a Cosmetic Cream using QuEChERS-GC-MS

This protocol is a general guide and may require optimization based on the specific cream matrix.

  • Sample Preparation:

    • Weigh 1 g of the cosmetic cream into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex to disperse the sample.

    • Add 10 mL of acetonitrile (B52724) and an internal standard.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Take a 6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

  • GC-MS Analysis:

    • Follow the GC-MS parameters outlined in Protocol 1, with potential adjustments to the injection volume (e.g., 1 µL liquid injection) and oven temperature program as needed for the different sample introduction method.

Visualizations

Experimental Workflows

cluster_hs_spme HS-SPME-GC-MS Workflow cluster_quechers QuEChERS-GC-MS Workflow hs_spme_start Start: Beverage Sample hs_spme_prep Sample Preparation: - 5 mL sample in 20 mL vial - Add Internal Standard - Add 1 g NaCl - Seal vial hs_spme_start->hs_spme_prep hs_spme_extraction HS-SPME Extraction: - Incubate at 45°C - Expose DVB/CAR/PDMS fiber - 30 min extraction with agitation hs_spme_prep->hs_spme_extraction hs_spme_analysis GC-MS Analysis: - Thermal desorption in GC inlet - Chromatographic separation - Mass spectrometric detection hs_spme_extraction->hs_spme_analysis hs_spme_end End: Data Analysis hs_spme_analysis->hs_spme_end quechers_start Start: Cosmetic Cream Sample quechers_prep Sample Preparation: - 1 g sample in 50 mL tube - Add water and acetonitrile - Add Internal Standard quechers_start->quechers_prep quechers_extraction Extraction: - Add QuEChERS salts - Shake and centrifuge quechers_prep->quechers_extraction quechers_cleanup dSPE Cleanup: - Transfer supernatant to dSPE tube - Vortex and centrifuge quechers_extraction->quechers_cleanup quechers_analysis GC-MS Analysis: - Filter supernatant - Liquid injection into GC - Mass spectrometric detection quechers_cleanup->quechers_analysis quechers_end End: Data Analysis quechers_analysis->quechers_end

Experimental workflows for HS-SPME and QuEChERS sample preparation.

Troubleshooting Logic

start Inaccurate/Inconsistent Quantification Results check_matrix_effect Assess Matrix Effect: Compare solvent vs. matrix-matched calibration curves. start->check_matrix_effect matrix_effect_present Significant Matrix Effect Detected? check_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No mitigate_matrix_effect Mitigate Matrix Effect matrix_effect_present->mitigate_matrix_effect Yes troubleshoot_other Troubleshoot other parameters: - Instrument performance - Standard preparation - Extraction efficiency no_matrix_effect->troubleshoot_other strategy Choose Mitigation Strategy mitigate_matrix_effect->strategy sample_prep Improve Sample Preparation: - More effective cleanup (SPE/dSPE) - Use HS-SPME for volatile isolation - Sample dilution (if sensitivity allows) strategy->sample_prep calibration Use Compensatory Calibration: - Matrix-matched calibration - Standard addition method - Use a suitable internal standard strategy->calibration re_evaluate Re-evaluate Quantification sample_prep->re_evaluate calibration->re_evaluate

A decision tree for troubleshooting inaccurate quantification results.

References

Technical Support Center: Enhancing Antimicrobial Assay Sensitivity for Volatile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of antimicrobial assays for volatile compounds.

Troubleshooting Guides

Volatile compounds present unique challenges in antimicrobial susceptibility testing due to their high vapor pressure and hydrophobicity. Below is a guide to address common issues encountered during these assays.

Table 1: Common Problems and Solutions in Volatile Antimicrobial Assays

ProblemProbable Cause(s)Recommended Solution(s)
No or small inhibition zones in agar (B569324) diffusion assays - Poor diffusion of hydrophobic volatile compounds in the aqueous agar medium.- Loss of volatile compounds due to evaporation before they can exert their effect.- Incorporate an emulsifying agent such as Tween 20 (0.5%) or a low concentration of agar (0.15%) into the medium to improve the dispersion of the volatile compound.[1]- Seal the petri dishes with parafilm immediately after applying the volatile compound.[2]- Utilize a vapor phase assay method where direct contact with the agar is not required.
Inconsistent or irreproducible results - Lack of a standardized protocol.- Variability in the volume of volatile compound applied.- Fluctuations in incubation temperature affecting volatility.- Strictly adhere to a detailed, standardized protocol for each experiment.[3]- Use a calibrated micropipette for precise application of the volatile compound. Avoid dipping paper discs directly into the oil.[4]- Ensure a stable and consistent incubation temperature.
Contamination of adjacent wells in microplate assays - Cross-contamination due to the vapor of the volatile compound spreading to neighboring wells.- Use sealing films on microplates.- Consider using a "vapor-phase-mediated patch assay" where the volatile compound is physically separated from the microbial culture.[1]- Leave empty wells between samples to act as a buffer.
Discrepancy between liquid and vapor phase activity - The antimicrobial activity of a volatile compound can differ significantly between its liquid and vapor states. Some compounds are more active in the vapor phase.[4][5]- Test the antimicrobial activity in both liquid (broth/agar dilution) and vapor phase assays to get a complete profile.- Choose the assay method that best reflects the intended application of the volatile compound.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for testing the antimicrobial activity of a newly discovered volatile compound?

A1: The choice of method depends on the specific research question and the properties of the compound. For initial screening, agar-based diffusion methods like the disc diffusion or agar well diffusion can be used as they are relatively simple to perform.[4] However, for a more accurate and quantitative assessment, especially for highly volatile compounds, vapor phase assays are recommended.[6] Broth microdilution methods can also be adapted for volatile compounds by using solvents or emulsifiers.[1] A combination of methods is often ideal to fully characterize the antimicrobial profile.

Q2: How can I quantify the antimicrobial activity of a volatile compound in the vapor phase?

A2: The Minimum Inhibitory Concentration (MIC) in the vapor phase can be determined using methods like the disc volatilization assay or microplate-based volatilization assays.[7] In these methods, a known amount of the volatile compound is placed on a carrier (e.g., a paper disc) that is physically separated from the inoculated agar or broth. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Q3: My volatile compound is not soluble in water. How can I prepare dilutions for broth-based assays?

A3: To overcome the poor water solubility of many volatile compounds, you can use a solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to prepare the initial stock solution.[4] Subsequently, an emulsifying agent like Tween 20 or Tween 80 can be added to the broth to ensure a stable dispersion of the compound.[1] It is crucial to include a control with the solvent and emulsifier alone to ensure they do not have any intrinsic antimicrobial activity at the concentrations used.

Q4: Is the vapor phase of an essential oil always more effective than its liquid phase?

A4: Not necessarily, although many studies have shown that the vapor phase of essential oils can be more potent.[4][5] The higher activity in the vapor phase is often attributed to the ability of the volatile molecules to freely attach to microorganisms without being hindered by micelle formation in an aqueous environment.[5] However, the relative effectiveness can vary depending on the specific essential oil, its chemical composition, and the target microorganism. Therefore, it is recommended to test both phases.

Table 2: Comparison of MIC Values of Essential Oil Compounds in Liquid vs. Vapor Phase

CompoundMicroorganismLiquid Phase MIC (µg/mL)Vapor Phase MIC (µg/mL)Reference
Thyme OilStaphylococcus aureus32 - 1024512 - 1024[5]
Clove OilStaphylococcus aureus32 - 1024512 - 1024[5]
HinokitiolAggregatibacter actinomycetemcomitans40-[8]
ThymolAggregatibacter actinomycetemcomitans100-[8]
CarvacrolAggregatibacter actinomycetemcomitans200-[8]

Note: Direct comparison is often difficult due to variations in experimental setups. The data presented is illustrative.

Experimental Protocols

Vapor Phase Disc Volatilization Assay

This method is a modification of the standard disc diffusion assay to specifically assess the antimicrobial activity of the vapor phase of a volatile compound.

Methodology:

  • Prepare a lawn of the test microorganism on a suitable agar plate.

  • Place a sterile paper disc (e.g., 6 mm diameter) on the inside of the petri dish lid.

  • Apply a known volume (e.g., 10 µL) of the volatile compound or its dilution onto the paper disc.

  • Immediately invert the inoculated agar plate and place it over the lid.

  • Seal the plate with parafilm to prevent the escape of the volatile compounds.[2]

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the inhibition zone on the agar.

Vapor_Phase_Disc_Volatilization_Assay cluster_setup Experimental Setup cluster_process Workflow Inoculated_Agar Inoculated Agar Plate Lid Petri Dish Lid Disc Paper Disc with Volatile Compound Apply_Compound Apply Volatile Compound to Disc Invert_Plate Invert Agar Plate onto Lid Apply_Compound->Invert_Plate 1 Seal_Plate Seal with Parafilm Invert_Plate->Seal_Plate 2 Incubate Incubate Seal_Plate->Incubate 3 Measure_Zone Measure Inhibition Zone Incubate->Measure_Zone 4

Caption: Workflow for the Vapor Phase Disc Volatilization Assay.

Microplate-Based Volatilization Assay (e.g., AntiBioVol)

This method allows for a more high-throughput and quantitative assessment of the antimicrobial activity of volatile compounds.

Methodology:

  • Prepare a 24-well plate with a solidified agar medium inoculated with the test microorganism.

  • In a separate 24-well plate (the "carrier plate"), place a delivery system (e.g., a small paper disc or a cap) in each well.

  • Add a specific volume of the volatile compound to the delivery system in the carrier plate.

  • Place the inoculated plate on top of the carrier plate, ensuring the wells are aligned.

  • Seal the two plates together to create a closed system.

  • Incubate the plates.

  • Determine the microbial growth inhibition by visual inspection, optical density measurement, or by using a viability stain.

Microplate_Volatilization_Assay cluster_plates Assay Setup Inoculated_Plate 24-Well Plate with Inoculated Agar Carrier_Plate 24-Well Carrier Plate with Volatile Compound Inoculated_Plate->Carrier_Plate Vapor Diffusion Prepare_Inoculated_Plate Prepare Inoculated Plate Assemble_Plates Assemble and Seal Plates Prepare_Inoculated_Plate->Assemble_Plates Prepare_Carrier_Plate Prepare Carrier Plate Prepare_Carrier_Plate->Assemble_Plates Incubate Incubate Assemble_Plates->Incubate Analyze_Results Analyze Results Incubate->Analyze_Results

Caption: Workflow for a Microplate-Based Volatilization Assay.

Logical Relationships

The selection of an appropriate assay is a critical step in studying volatile antimicrobials. The following decision tree can guide researchers in choosing the most suitable method based on their experimental needs.

Assay_Selection_Decision_Tree Start Start: Assess Experimental Goal Screening Qualitative Screening? Start->Screening Quantitative Quantitative Data (MIC)? Screening->Quantitative No Agar_Diffusion Use Agar Diffusion (Disc/Well) Screening->Agar_Diffusion Yes High_Throughput High-Throughput Needed? Quantitative->High_Throughput No Vapor_Phase_Assay Use Vapor Phase Assay (e.g., Disc Volatilization) Quantitative->Vapor_Phase_Assay Yes, for Vapor Broth_Dilution Use Broth/Agar Dilution (with emulsifier) Quantitative->Broth_Dilution Yes, for Liquid Microplate_Assay Use Microplate-Based Vapor Assay High_Throughput->Microplate_Assay Yes End End

Caption: Decision Tree for Antimicrobial Assay Selection.

References

Addressing solubility problems of Allyl alpha-ionone in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing solubility challenges of Allyl alpha-ionone (B122830) in aqueous media. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of Allyl alpha-ionone?

This compound is a lipophilic compound and is practically insoluble in water.[1] Its reported aqueous solubility is approximately 0.06 g/L (60 mg/L).[1] For comparison, the related compound alpha-ionone has a reported water solubility of 106 mg/L at 25°C.[2]

Q2: Why is my this compound not dissolving in my aqueous buffer?

Due to its chemical structure, this compound is a non-polar molecule with limited ability to form hydrogen bonds with water. This leads to poor solubility in aqueous solutions. If you are observing phase separation, cloudiness, or precipitation, it is likely that the concentration of this compound exceeds its solubility limit in your experimental medium.

Q3: What are the common methods to improve the solubility of this compound in aqueous media?

There are several effective strategies to enhance the aqueous solubility of lipophilic compounds like this compound:

  • Cyclodextrin (B1172386) Inclusion Complexation: This technique involves encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin, a cyclic oligosaccharide. The hydrophilic exterior of the cyclodextrin then allows the complex to dissolve in water.

  • Nanoparticle Encapsulation: this compound can be encapsulated within polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). These nanoparticles can then be dispersed in an aqueous medium.

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a lipophilic compound by reducing the polarity of the aqueous medium.

Troubleshooting Guides

Issue: Low solubility of this compound when using cyclodextrins.

Possible Cause & Solution

  • Inappropriate Cyclodextrin Type: The size of the cyclodextrin cavity is crucial for effective complexation. For molecules similar in size to ionones, β-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often suitable. If you are using α- or γ-cyclodextrins, consider switching to a β-cyclodextrin.

  • Suboptimal Molar Ratio: The stoichiometry of the inclusion complex is typically 1:1 (guest:host). However, this can vary. It is recommended to perform a phase solubility study to determine the optimal molar ratio for your specific experimental conditions.

  • Inefficient Complexation Method: The method used to prepare the inclusion complex significantly impacts its formation and subsequent solubility. The freeze-drying (lyophilization) method is highly effective for preparing solid inclusion complexes with enhanced solubility.

Issue: Low encapsulation efficiency of this compound in nanoparticles.

Possible Cause & Solution

  • Incompatible Polymer: The choice of polymer is critical for successful encapsulation. For lipophilic compounds like this compound, biodegradable polymers like PLGA are commonly used.

  • Suboptimal Formulation Parameters: The ratio of the drug to the polymer, the type and concentration of surfactant, and the organic solvent used in the nanoprecipitation process all influence encapsulation efficiency. These parameters may need to be systematically optimized.

  • Phase Separation during Formulation: During the nanoprecipitation process, the lipophilic drug may partition out of the organic phase before the nanoparticles solidify, leading to low encapsulation. Ensuring rapid solvent diffusion and polymer precipitation can mitigate this.

Quantitative Data

The following tables summarize the solubility of ionone (B8125255) compounds in different media. While specific data for this compound is limited, the data for alpha- and beta-ionone (B89335) serve as valuable proxies.

Table 1: Intrinsic Solubility of Ionone Compounds in Water

CompoundSolubility in WaterTemperature (°C)
This compound0.06 g/LNot Specified
alpha-Ionone106 mg/L25

Table 2: Solubility Enhancement of beta-Ionone with beta-Cyclodextrin

beta-Cyclodextrin Concentration (mM)Apparent Solubility of beta-Ionone (mM)
0~0.1
2~0.5
4~1.2
6~2.0
8~2.8
10~3.5

Note: The phase solubility profile for β-ionone with β-cyclodextrin is classified as AP type, indicating a non-linear increase in solubility with increasing cyclodextrin concentration. The stability constant (Kc) for this complex has been calculated to be 313.4 M⁻¹.[3]

Experimental Protocols

Protocol 1: Preparation of this compound/β-Cyclodextrin Inclusion Complex by Freeze-Drying

Objective: To prepare a solid, water-soluble inclusion complex of this compound and a β-cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tertiary butyl alcohol (TBA)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10 mM) in deionized water.

  • Dissolve this compound in a minimal amount of a water-miscible co-solvent like tertiary butyl alcohol (TBA).

  • Slowly add the this compound solution to the stirring HP-β-CD solution.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen solution under vacuum until a dry powder is obtained.[4]

  • The resulting powder is the this compound/HP-β-CD inclusion complex.

Protocol 2: Encapsulation of this compound in PLGA Nanoparticles by Nanoprecipitation

Objective: To prepare a stable aqueous dispersion of this compound-loaded PLGA nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve a specific amount of PLGA and this compound in a suitable organic solvent such as acetone. This forms the organic phase.

  • Prepare an aqueous solution of a stabilizer, such as poly(vinyl alcohol) (PVA). This forms the aqueous phase.

  • Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring.

  • Continue stirring for several hours to allow for the evaporation of the organic solvent and the formation of nanoparticles.

  • The resulting suspension contains the this compound-loaded PLGA nanoparticles.[5]

Protocol 3: Determination of this compound Concentration using UV-Vis Spectroscopy

Objective: To quantify the concentration of dissolved this compound in an aqueous medium.

Materials:

  • Sample solution containing dissolved this compound

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Ethanol (for standard preparation)

Procedure:

  • Preparation of a Standard Curve:

    • Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., ethanol).

    • Prepare a series of dilutions from the stock solution to create standards of known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined by scanning a solution of this compound across the UV spectrum.

    • Plot a calibration curve of absorbance versus concentration.[6][7]

  • Sample Measurement:

    • Measure the absorbance of your experimental sample at the same λmax.

    • Use the equation of the line from the standard curve to calculate the concentration of this compound in your sample.[6][7]

Visualizations

experimental_workflow_cyclodextrin cluster_prep Preparation of Solutions cluster_complexation Complexation cluster_isolation Isolation of Complex sol_cd Dissolve HP-β-CD in Water mix Mix Solutions sol_cd->mix sol_aa Dissolve this compound in Co-solvent (TBA) sol_aa->mix stir Stir for 24-48h mix->stir freeze Freeze Solution (-80°C) stir->freeze lyophilize Lyophilize (Freeze-dry) freeze->lyophilize product Solid Inclusion Complex lyophilize->product

Caption: Workflow for Cyclodextrin Inclusion Complexation.

experimental_workflow_nanoparticles cluster_phases Phase Preparation cluster_formation Nanoparticle Formation cluster_product Final Product org_phase Dissolve PLGA & this compound in Acetone add_drop Add Organic Phase to Aqueous Phase (dropwise) org_phase->add_drop aq_phase Prepare Aqueous PVA Solution aq_phase->add_drop stir_evap Stir to Evaporate Solvent add_drop->stir_evap suspension Aqueous Suspension of Nanoparticles stir_evap->suspension

Caption: Workflow for Nanoparticle Encapsulation.

logical_relationship_solubility cluster_strategies Strategies problem Poor Aqueous Solubility of this compound cause Lipophilic Nature (Low Polarity) problem->cause solution Solubility Enhancement Strategies problem->solution cd Cyclodextrin Complexation solution->cd np Nanoparticle Encapsulation solution->np cs Co-solvents solution->cs

Caption: Addressing Solubility Issues of this compound.

References

Minimizing byproduct formation in the Aldol condensation for ionones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the Aldol condensation of citral (B94496) and acetone (B3395972) to synthesize pseudoionone (B86502), the precursor to ionones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pseudoionone.

Issue 1: Low Yield of Pseudoionone and Presence of Multiple Byproducts

Potential Cause Recommended Solution
Suboptimal Reaction Temperature: Incorrect temperature can either slow down the desired reaction or promote side reactions.Optimize the reaction temperature. For NaOH-catalyzed reactions, a temperature of 56°C has been shown to be effective.[1] For solid basic catalysts like CaO and hydrotalcite, temperatures around 398 K (125°C) may be required for high conversion.[2][3][4]
Incorrect Molar Ratio of Reactants: An inappropriate ratio of citral to acetone can lead to incomplete conversion of citral or favor the self-condensation of acetone.An excess of acetone is typically used.[1] A molar ratio of citral to acetone of 1:10 to 1:20 is common.[1] For solventless processes, a minimal ratio of 1:4 (citral:acetone) has been explored to reduce acetone self-condensation.[5]
Inappropriate Catalyst or Catalyst Concentration: The choice and amount of catalyst are crucial. Both homogeneous and heterogeneous catalysts can be used.For homogeneous catalysis, sodium hydroxide (B78521) (NaOH) is a common choice.[1][6] An optimal molar ratio of citral:acetone:NaOH of 1:20:0.076 has been reported.[1] For heterogeneous catalysis, solid bases like CaO and calcined hydrotalcites have shown high citral conversion (around 98%) and good selectivity to pseudoionone (greater than 68%).[2][3][4]
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of secondary byproducts from the reaction of pseudoionone with acetone.[2]Monitor the reaction progress and stop it once the maximum yield of pseudoionone is reached. For NaOH-catalyzed reactions, a short reaction time of 15 minutes has been found to be optimal.[1]

Issue 2: Significant Formation of Acetone Self-Condensation Products

Potential Cause Recommended Solution
Excessively High Acetone Concentration or Long Reaction Times: While an excess of acetone is necessary, a very large excess or prolonged reaction times can increase the likelihood of acetone self-condensation to products like diacetone alcohol and mesityl oxide.[7][8][9][10]Optimize the acetone to citral molar ratio.[1] Consider a solventless approach with a lower acetone ratio if feasible.[5] Monitor reaction time to avoid unnecessary exposure of acetone to the basic catalyst.[1]
Inappropriate Catalyst: Some catalysts may have a higher propensity to catalyze acetone self-condensation.Explore alternative catalysts. Heterogeneous catalysts like Li/MgO have been studied to optimize the cross-aldol condensation over the self-condensation of acetone.[9]

Issue 3: Presence of Unreacted Citral

Potential Cause Recommended Solution
Insufficient Catalyst Activity or Amount: The catalyst may not be active enough or used in a sufficient quantity to drive the reaction to completion.Increase the catalyst loading or switch to a more active catalyst. Ensure proper activation of heterogeneous catalysts (e.g., calcination of hydrotalcites).[2][3][4]
Low Reaction Temperature: The reaction may be too slow at the current temperature.Increase the reaction temperature, keeping in mind the potential for increased byproduct formation at higher temperatures.[1][2]
Short Reaction Time: The reaction may not have had enough time to go to completion.Increase the reaction time while monitoring for the formation of byproducts.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in the Aldol condensation for pseudoionone synthesis?

A1: The primary byproducts are formed from the self-condensation of the reactants. Acetone can undergo self-condensation to form diacetone alcohol, which can then dehydrate to mesityl oxide.[7][8][9][10] Citral can also undergo self-condensation, especially in the presence of a base at elevated temperatures.[9][11] Additionally, "superior condensation products" can form from the reaction of the desired pseudoionone with another molecule of acetone.[2]

Q2: What is the typical two-step process for ionone (B8125255) synthesis?

A2: The synthesis of ionones is a two-step process. The first step is the base-catalyzed Aldol condensation of citral and acetone to form pseudoionone.[1][6] The second step is the acid-catalyzed cyclization of pseudoionone to a mixture of α-, β-, and γ-ionones.[1][6]

Q3: Which catalysts are commonly used for the Aldol condensation step?

A3: A variety of basic catalysts can be used. Common homogeneous catalysts include sodium hydroxide (NaOH), potassium hydroxide (KOH), and barium hydroxide (Ba(OH)₂).[1][6] Heterogeneous catalysts such as ion-exchange resins, calcium oxide (CaO), magnesium oxide (MgO), and hydrotalcites have also been effectively employed, offering advantages in terms of separation and reduced waste.[1][2][3][4][6]

Q4: How can I purify the pseudoionone product?

A4: Purification of pseudoionone is typically achieved through distillation under reduced pressure (rectification).[1] However, due to the heat sensitivity of pseudoionone, which can lead to polymerization and reduced yield, molecular distillation is a preferred method as it involves shorter heating times.[12] Chemical purification methods involving the formation of a sodium bisulfite adduct have also been described.[12]

Quantitative Data Summary

Table 1: Comparison of Catalysts and Conditions for Pseudoionone Synthesis

CatalystCitral:Acetone Molar RatioTemperature (°C)Reaction TimePseudoionone Yield (%)Reference
NaOH1:205615 minHigh (not specified)[1]
NaOH1:1056Variable~65-70[1]
41% aq. NaOH1: (excess)401.5 h63.1[1]
CaO1: (excess)125 (398 K)4 h~67 (98% conversion, >68% selectivity)[2]
Calcined Hydrotalcite1: (excess)125 (398 K)4 h~69 (98% conversion, >70% selectivity)[2]
0.5 wt% Li/MgO49:1 (Acetone:Citral)80 (353 K)6 h93[9]
1 wt% La₂O₃/CaO1:4130Continuous Flow82 (91% conversion, 90% selectivity)[5]
Supercritical Conditions(Not specified)27010 min93.8[13]

Experimental Protocols

Protocol 1: General Procedure for NaOH-Catalyzed Synthesis of Pseudoionone

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a condenser, and a dropping funnel.

  • Reactant Charging: Charge the flask with acetone and an aqueous solution of sodium hydroxide.[1]

  • Temperature Control: Cool the mixture to the desired reaction temperature (e.g., 10-20°C or heat to 40-56°C) using an appropriate bath.[1]

  • Citral Addition: Add citral dropwise to the stirred acetone-base mixture over a period of time.

  • Reaction: Stir the mixture for the specified duration (e.g., 1.5 hours) at the set temperature.[1]

  • Work-up:

    • Separate the aqueous layer.

    • Neutralize the organic layer with a dilute acid (e.g., 1% hydrochloric acid).[1]

    • Wash the organic layer with distilled water.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).[1]

  • Purification: Remove the excess acetone by evaporation and purify the crude pseudoionone by vacuum distillation.[1]

Protocol 2: General Procedure for Heterogeneous Catalysis with Solid Bases (e.g., CaO)

  • Catalyst Activation (if required): Activate the solid catalyst as per literature recommendations (e.g., calcination at a specific temperature to remove water and CO₂).[9]

  • Reaction Setup: Place the activated catalyst in a batch reactor (e.g., a PARR reactor).[9]

  • Reactant Charging: Add the solution of citral in acetone to the reactor.

  • Reaction Conditions: Seal the reactor, and heat it to the desired temperature (e.g., 125°C) under autogenous pressure for the specified time (e.g., 4 hours).[2]

  • Work-up:

    • Cool the reactor to room temperature.

    • Separate the solid catalyst by filtration.

    • Analyze the liquid product mixture using gas chromatography to determine conversion and selectivity.[9]

  • Purification: Purify the product from the filtrate by removing the solvent and then employing vacuum or molecular distillation.

Visualizations

Aldol_Condensation_Ionone_Synthesis cluster_reactants Reactants cluster_products Products Citral Citral Pseudoionone Pseudoionone (Desired Product) Citral->Pseudoionone CitralSelfCond Citral Self-Condensation Products (Byproduct) Citral->CitralSelfCond Self-condensation Acetone Acetone Acetone->Pseudoionone MesitylOxide Mesityl Oxide (Byproduct) Acetone->MesitylOxide Self-condensation SuperiorCond Superior Condensation Products (Byproduct) Acetone->SuperiorCond Pseudoionone->SuperiorCond

Caption: Reaction pathway for pseudoionone synthesis and major byproduct formations.

Troubleshooting_Workflow Start Low Pseudoionone Yield or High Byproduct Formation CheckTemp Is Temperature Optimized? Start->CheckTemp AdjustTemp Adjust Temperature (e.g., 40-60°C for NaOH) CheckTemp->AdjustTemp No CheckRatio Is Citral:Acetone Ratio Correct? CheckTemp->CheckRatio Yes AdjustTemp->CheckRatio AdjustRatio Adjust Molar Ratio (e.g., 1:10 to 1:20) CheckRatio->AdjustRatio No CheckCatalyst Is Catalyst Type and Concentration Optimal? CheckRatio->CheckCatalyst Yes AdjustRatio->CheckCatalyst AdjustCatalyst Optimize Catalyst/ Concentration CheckCatalyst->AdjustCatalyst No CheckTime Is Reaction Time Appropriate? CheckCatalyst->CheckTime Yes AdjustCatalyst->CheckTime AdjustTime Optimize Reaction Time (Monitor Progress) CheckTime->AdjustTime No End Improved Yield and Purity CheckTime->End Yes AdjustTime->End

Caption: Troubleshooting workflow for optimizing pseudoionone synthesis.

References

Technical Support Center: Enhancing the Long-Term Stability of Fragrance Formulations Containing Allyl alpha-ionone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term stability of fragrance formulations containing Allyl alpha-ionone (B122830).

Section 1: Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of stabilizing fragrance formulations with Allyl alpha-ionone.

Issue Potential Cause Recommended Action
Off-odor Development (Soapy, Rancid) Oxidative Degradation: The allylic group and the unsaturated ketone structure of this compound are susceptible to oxidation, leading to the formation of volatile aldehydes and ketones with undesirable odors.Incorporate Antioxidants: Add antioxidants such as Butylated Hydroxytoluene (BHT), Vitamin E (alpha-tocopherol), or a combination thereof to the formulation. Start with concentrations in the range of 0.05% to 0.2% (w/w) and optimize based on stability testing. It has been observed that BHT can be more effective than Vitamin E in preventing the oxidation of certain fragrance components.[1][2]
Discoloration (Yellowing) Photodegradation: Exposure to ultraviolet (UV) light can induce chemical reactions in this compound, leading to the formation of colored degradation products.Utilize UV Absorbers: Incorporate a UV absorber like Benzophenone-3 into your formulation. A starting concentration of 0.1% to 0.5% (w/w) is recommended. Ensure the UV absorber is soluble in your fragrance base. Additionally, store formulations in opaque or UV-protective packaging.
Loss of Fruity/Tropical Fragrance Note Alkaline Hydrolysis (Retro-Aldol Condensation): In alkaline conditions (high pH), the β-hydroxy ketone moiety, a potential intermediate in the degradation of unsaturated ketones like this compound, can undergo a retro-aldol reaction, breaking down the molecule and diminishing its characteristic scent.Control Formulation pH: Maintain the pH of the fragrance formulation in the acidic to neutral range (pH 4-7). Use appropriate buffer systems if necessary, especially in aqueous-based formulations.
Inconsistent Stability Results Presence of Metal Ions: Trace metal ions (e.g., iron, copper) from raw materials or equipment can catalyze oxidative degradation of fragrance ingredients.Incorporate Chelating Agents: Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01% to 0.1% w/w) to sequester metal ions and prevent them from participating in degradation reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a fragrance formulation?

A1: The primary degradation pathways for this compound are:

  • Oxidation: The double bonds in the allyl group and the cyclohexene (B86901) ring, as well as the allylic protons, are susceptible to attack by atmospheric oxygen. This can lead to the formation of hydroperoxides, which can further break down into smaller, often malodorous, aldehydes and ketones.

  • Photodegradation: UV radiation can provide the energy to initiate photochemical reactions, including isomerization and cleavage of the molecule, resulting in loss of fragrance and discoloration.[3][4]

  • Alkaline Hydrolysis (Retro-Aldol Condensation): In alkaline environments, the unsaturated ketone can undergo reactions that may lead to a retro-aldol condensation, effectively breaking the carbon-carbon bond and destroying the fragrance molecule.

Q2: Which antioxidants are most effective for stabilizing this compound, and at what concentrations?

A2: Butylated Hydroxytoluene (BHT) and Vitamin E (alpha-tocopherol) are commonly used antioxidants in fragrance formulations. While specific quantitative data for this compound is limited, studies on similar unsaturated lipids and fragrance components suggest that BHT can be particularly effective.[1][2][5] A recommended starting concentration for either antioxidant is between 0.05% and 0.2% (w/w) of the fragrance concentrate. The optimal concentration should be determined through accelerated stability testing.

Q3: How can I protect my fragrance formulation containing this compound from degradation caused by light exposure?

A3: To mitigate photodegradation, it is crucial to incorporate a UV absorber into your formulation. Benzophenone-3 is a widely used and effective broad-spectrum UV absorber. A typical use level is between 0.1% and 0.5% (w/w). Additionally, packaging the final product in opaque or UV-coated containers will provide further protection.

Q4: What is the role of a chelating agent in improving the stability of this compound?

A4: Chelating agents, such as EDTA, play a crucial role by binding to trace metal ions (e.g., Fe²⁺, Cu²⁺) that may be present in the formulation from raw materials or processing equipment. These metal ions can act as catalysts for oxidative degradation reactions. By sequestering these ions, chelating agents prevent them from participating in and accelerating the degradation of this compound.

Q5: What analytical techniques are recommended for monitoring the stability of this compound in my formulations?

A5: The following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for quantifying the concentration of this compound and identifying its volatile degradation products over time. Headspace GC-MS is particularly useful for analyzing the odor profile and detecting off-odors.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to quantify the concentration of this compound, especially for analyzing samples from non-volatile bases. It is also suitable for monitoring the concentration of non-volatile stabilizers like some UV absorbers.[6][7]

Section 3: Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number79-78-7[8][9][10]
Molecular FormulaC₁₆H₂₄O[8][9]
Molecular Weight232.36 g/mol [8]
AppearanceColorless to pale yellow liquid[11]
Boiling Point265°C[9]
Flash Point100°C[9]
SolubilitySoluble in ethanol; insoluble in water[8]

Table 2: Hypothetical Degradation of this compound under Accelerated Stability Testing (40°C)*

FormulationThis compound Remaining (%) after 3 Months
Control (No Stabilizers)75%
+ 0.1% BHT92%
+ 0.1% Vitamin E88%
+ 0.2% Benzophenone-385%
+ 0.1% BHT + 0.2% Benzophenone-396%

*Note: This table presents hypothetical data for illustrative purposes to guide experimental design, as publicly available quantitative stability data specifically for this compound is limited. Actual results will vary based on the specific formulation and storage conditions.

Section 4: Experimental Protocols

Protocol 1: Accelerated Stability Testing of Fragrance Formulations
  • Sample Preparation: Prepare multiple samples of your fragrance formulation containing this compound. Include a control sample with no stabilizers and test samples with varying concentrations of antioxidants (e.g., BHT, Vitamin E) and/or UV absorbers (e.g., Benzophenone-3).

  • Storage Conditions: Place the samples in a stability chamber at an elevated temperature, typically 40°C ± 2°C, and a controlled humidity of 75% ± 5% RH. For photostability testing, expose samples to a controlled UV light source.

  • Time Points: Withdraw aliquots from each sample at specified time intervals (e.g., 0, 1, 2, and 3 months).

  • Analysis: Analyze the withdrawn aliquots using GC-MS to determine the concentration of remaining this compound. Also, perform sensory evaluation to check for any changes in the odor profile.

  • Data Evaluation: Plot the concentration of this compound as a function of time for each formulation to determine the degradation rate and evaluate the effectiveness of the stabilizers.

Protocol 2: Quantification of this compound by GC-MS
  • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

  • Sample Preparation: Dilute the fragrance formulation sample in a suitable solvent (e.g., ethanol, hexane) to a concentration within the calibration range. Add an internal standard (e.g., a stable fragrance molecule not present in the sample) for accurate quantification.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp up to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 40-400

  • Quantification: Create a calibration curve using standards of known this compound concentrations. Quantify the this compound in the samples by comparing its peak area (normalized to the internal standard) to the calibration curve.

Section 5: Mandatory Visualizations

Degradation_Pathways A This compound B Oxidation A->B O2, Metal Ions C Photodegradation A->C UV Light D Alkaline Hydrolysis A->D High pH E Peroxides, Aldehydes, Ketones (Off-odors) B->E F Isomers, Cleavage Products (Discoloration) C->F G Retro-Aldol Products (Loss of Fragrance) D->G

Caption: Degradation pathways of this compound.

Stabilization_Workflow cluster_0 Problem Identification cluster_1 Stabilization Strategy cluster_2 Evaluation Off-odor Off-odor Add Antioxidant\n(e.g., BHT) Add Antioxidant (e.g., BHT) Off-odor->Add Antioxidant\n(e.g., BHT) Discoloration Discoloration Add UV Absorber\n(e.g., Benzophenone-3) Add UV Absorber (e.g., Benzophenone-3) Discoloration->Add UV Absorber\n(e.g., Benzophenone-3) Fragrance Loss Fragrance Loss Control pH Control pH Fragrance Loss->Control pH Accelerated Stability\nTesting Accelerated Stability Testing Add Antioxidant\n(e.g., BHT)->Accelerated Stability\nTesting Add UV Absorber\n(e.g., Benzophenone-3)->Accelerated Stability\nTesting Control pH->Accelerated Stability\nTesting Add Chelating Agent\n(e.g., EDTA) Add Chelating Agent (e.g., EDTA) Add Chelating Agent\n(e.g., EDTA)->Accelerated Stability\nTesting GC-MS Analysis GC-MS Analysis Accelerated Stability\nTesting->GC-MS Analysis Sensory Evaluation Sensory Evaluation GC-MS Analysis->Sensory Evaluation

Caption: Experimental workflow for stabilizing this compound.

References

Technical Support Center: Method Development for Resolving Co-eluting Peaks with Allyl alpha-ionone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks encountered during the analysis of Allyl alpha-ionone (B122830).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My chromatogram shows a single, broad, or shouldered peak where I expect to see Allyl alpha-ionone. How can I confirm if this is due to co-elution?

A1: A broad or asymmetrical peak is a common indicator of co-eluting compounds. This compound, a synthetic fragrance ingredient, can contain several closely related isomers that may not be resolved under standard chromatographic conditions. The most common co-eluting species are its geometric (cis/trans) isomers and enantiomers. Additionally, impurities from its synthesis, such as unreacted citral (B94496), allyl acetone, or the intermediate pseudoionone, could be present.

To confirm co-elution, you can employ the following strategies:

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire UV spectra across the entire peak.[1] If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component.

  • Mass Spectrometry (MS) Analysis: A mass spectrometer can be used to analyze the mass-to-charge ratio (m/z) of the ions across the peak.[1] A change in the mass spectrum across the peak is a strong indication of co-eluting compounds.

  • Varying Chromatographic Conditions: Systematically altering chromatographic parameters such as the mobile phase composition or temperature can sometimes partially resolve the co-eluting peaks, providing evidence of their presence.

Q2: I have confirmed co-elution of this compound with a closely related isomer. What are the first steps to improve separation in reverse-phase HPLC?

A2: When dealing with co-eluting isomers, the primary goal is to alter the selectivity (α) of your chromatographic system. Here’s a systematic approach to optimizing your reverse-phase HPLC method:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: Modifying the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase is the first step.[2] Decreasing the organic content will increase retention times, which may provide better separation.

    • Change the Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, switch to the other. Methanol, being a protic solvent, can form hydrogen bonds and may interact differently with your analytes compared to the aprotic acetonitrile.

    • Modify Mobile Phase pH: For ionizable compounds, adjusting the pH can significantly impact retention and selectivity.[2] Although this compound is neutral, this can be relevant if co-eluting with ionizable impurities.

  • Adjust Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer.[3] Varying the column temperature (e.g., in 5°C increments between 25°C and 50°C) can sometimes improve resolution by altering selectivity.

  • Reduce the Flow Rate: Lowering the flow rate can increase column efficiency and may improve the resolution of closely eluting peaks.[2]

The following workflow diagram illustrates a systematic approach to troubleshooting co-elution in HPLC.

G cluster_0 Troubleshooting Co-elution in HPLC start Co-eluting Peaks Observed confirm Confirm Co-elution (DAD Peak Purity / MS) start->confirm mobile_phase Optimize Mobile Phase confirm->mobile_phase adjust_strength Adjust Organic % mobile_phase->adjust_strength Yes change_column Change Stationary Phase mobile_phase->change_column No change_modifier Switch ACN / MeOH adjust_strength->change_modifier adjust_temp Adjust Temperature change_modifier->adjust_temp adjust_flow Reduce Flow Rate adjust_temp->adjust_flow resolution Resolution Achieved? adjust_flow->resolution phenyl_column Phenyl Column change_column->phenyl_column Positional/ Geometric Isomers cyano_column Cyano Column change_column->cyano_column Alternative Selectivity chiral_column Chiral Column change_column->chiral_column Enantiomers phenyl_column->resolution cyano_column->resolution chiral_column->resolution resolution->change_column No end Method Optimized resolution->end Yes fail Further Method Development Required resolution->fail Still No

Caption: A workflow for troubleshooting co-eluting peaks in HPLC.

Q3: Mobile phase optimization is not providing baseline separation. What type of stationary phase should I consider for separating this compound isomers?

A3: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step to achieve a different selectivity.[4] For structurally similar compounds like isomers, a column with a different retention mechanism is often required.

  • Phenyl-Hexyl Columns: These columns provide alternative selectivity to C18 columns due to π-π interactions between the phenyl rings of the stationary phase and analytes containing aromatic rings or double bonds. This can be effective for separating geometric isomers.

  • Cyano (CN) Columns: Cyano columns can be used in both reversed-phase and normal-phase modes and offer different selectivity based on dipole-dipole interactions.

  • Chiral Columns: If you suspect co-elution of enantiomers, a chiral stationary phase (CSP) is necessary.[5] The selection of the appropriate chiral column is often empirical and may require screening several different types of chiral phases (e.g., polysaccharide-based, protein-based).

Q4: I am using Gas Chromatography (GC) and observing poor resolution between peaks. What parameters can I adjust?

A4: For GC, several parameters can be optimized to improve the separation of co-eluting peaks:

  • Temperature Program: A slower temperature ramp rate will increase the time analytes spend in the column, often leading to better resolution.[6] Introducing an isothermal hold at a specific temperature where the critical pair elutes can also improve separation.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) can enhance column efficiency.

  • Column Chemistry: If using a non-polar column (e.g., DB-5ms), switching to a more polar column (e.g., a wax-type column) can significantly alter selectivity and resolve isomers. For enantiomeric separations, a chiral GC column, often containing cyclodextrin (B1172386) derivatives, is required.[3][7]

The following diagram illustrates the decision-making process for selecting an appropriate chromatographic method for separating different types of isomers of this compound.

G cluster_1 Isomer Separation Strategy for this compound start Identify Isomer Type geometric Geometric Isomers (cis/trans) start->geometric enantiomers Enantiomers (R/S) start->enantiomers positional Positional Isomers (e.g., beta-ionone) start->positional rp_hplc Reverse-Phase HPLC geometric->rp_hplc gc Gas Chromatography geometric->gc chiral_hplc Chiral HPLC enantiomers->chiral_hplc chiral_gc Chiral GC enantiomers->chiral_gc positional->rp_hplc positional->gc rp_c18 C18 Column rp_hplc->rp_c18 rp_phenyl Phenyl Column rp_hplc->rp_phenyl gc_nonpolar Non-polar GC Column gc->gc_nonpolar gc_polar Polar GC Column gc->gc_polar chiral_csp Chiral Stationary Phase chiral_hplc->chiral_csp chiral_gc->chiral_csp

Caption: Decision tree for selecting a separation method for this compound isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most likely compounds to co-elute with this compound?

A1: The most common co-eluting compounds are its isomers, which are structurally very similar. Commercial this compound is a mixture of cis and trans diastereoisomers and a racemic mixture of enantiomers.[8] Other potential co-eluents include synthetic precursors and byproducts such as citral, allyl acetone, and pseudoionone.

Q2: Can I use gradient elution to resolve closely eluting peaks?

A2: Yes, a shallow gradient can be very effective in separating closely eluting compounds in HPLC.[2][9] A slow increase in the organic solvent concentration over a longer period can provide better resolution than an isocratic method.

Q3: How does temperature affect the separation of isomers?

A3: Temperature can have a significant effect on selectivity.[3] For some isomer pairs, increasing the temperature may improve resolution, while for others, a lower temperature may be beneficial. It is an important parameter to screen during method development.

Q4: When should I consider using a different detection method?

A4: If you are unable to achieve baseline separation chromatographically, a highly selective detector like a tandem mass spectrometer (MS/MS) can be used.[6] By using Multiple Reaction Monitoring (MRM), you can selectively detect and quantify your target analyte even if it co-elutes with other compounds, provided they have different fragmentation patterns.

Q5: What is a suitable starting point for developing an HPLC method for this compound?

A5: A good starting point for a reverse-phase HPLC method would be a C18 column with a mobile phase of acetonitrile and water. A gradient from 60% to 90% acetonitrile over 20 minutes at a flow rate of 1 mL/min and a column temperature of 30°C would be a reasonable initial condition to scout for the elution of this compound and its related impurities.

Experimental Protocols

Protocol 1: HPLC Method for Separation of this compound from Synthetic Precursors

This protocol describes a reverse-phase HPLC method for the separation of this compound from its key starting materials, citral and allyl acetone, and the intermediate, pseudoionone.

  • Instrumentation: HPLC system with a UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 50
    20 95
    25 95
    26 50

    | 30 | 50 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

Protocol 2: Chiral GC Method for the Separation of this compound Enantiomers

This protocol is a starting point for the separation of the enantiomers of this compound using gas chromatography with a chiral stationary phase.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column: Heptakis(2,3-di-O-acetyl-6-tert-butyldimethylsilyl)-beta-CD chiral GC column (or similar cyclodextrin-based chiral column), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 2°C/min to 180°C

    • Hold: 10 minutes at 180°C

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Injection: 1 µL, split ratio 50:1

  • Sample Preparation: Dilute the sample in hexane (B92381) to a concentration of 100 µg/mL.

Data Presentation

The following tables present hypothetical data to illustrate the effect of changing chromatographic parameters on the resolution of co-eluting peaks.

Table 1: Effect of Mobile Phase Modifier on the HPLC Separation of this compound Geometric Isomers

Organic ModifierRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
Acetonitrile15.215.51.1
Methanol18.118.81.8

Table 2: Effect of GC Temperature Program on the Resolution of this compound Enantiomers

Temperature Ramp Rate (°C/min)Retention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Resolution (Rs)
1012.512.60.8
518.218.51.4
225.125.72.1

References

Strategies to improve the photostability of Allyl alpha-ionone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Allyl alpha-ionone (B122830).

Frequently Asked Questions (FAQs)

Q1: What causes the photodegradation of Allyl alpha-ionone?

This compound, like many fragrance molecules containing unsaturated bonds, is susceptible to degradation upon exposure to light, particularly UV radiation.[1] The degradation process is primarily driven by photo-oxidation. UV energy can excite the molecule, leading to the formation of reactive species like free radicals. These radicals can then react with oxygen in a chain reaction, resulting in the breakdown of the molecule and the formation of off-odor compounds, which alters the fragrance profile.[1][2] Factors like heat and the presence of trace metals can accelerate this degradation.[1]

cluster_0 Photodegradation Pathway UV UV Radiation (Light Energy) AAI This compound UV->AAI absorbs energy RS Excited State / Reactive Species AAI->RS DP Degradation Products (Loss of Scent Integrity) RS->DP O2 Oxygen (O₂) O2->RS reacts with

Fig. 1: Simplified photodegradation pathway of this compound.

Q2: How can I improve the photostability of a formulation containing this compound?

There are two primary strategies to enhance the photostability of this compound:

  • Inhibition of Photochemical Reactions: This involves adding stabilizer molecules to the formulation that protect the fragrance compound.

    • Antioxidants: These molecules interrupt the oxidative chain reactions initiated by light exposure. Tocopherols (Vitamin E), for example, neutralize free radicals by donating a hydrogen atom, thus halting the degradation process.[1][3]

    • UV Absorbers/Filters: These compounds absorb harmful UVA and UVB rays before they can reach and excite the this compound molecule. Patented blends often combine UV filters and antioxidants for synergistic protection.[4]

  • Physical Protection (Encapsulation): This strategy involves creating a physical barrier around the this compound molecule to shield it from environmental factors like light and oxygen.[5][6]

    • Microencapsulation: Enclosing the fragrance oil in a protective shell, typically made of polymers, starch, or gelatin.[7][8]

    • Inclusion Complexation: Trapping the fragrance molecule within the cavity of another molecule. Cyclodextrins are commonly used for this purpose.[9][10]

cluster_1 Photostability Improvement Strategies Problem This compound Photodegradation Strategies Select Stabilization Strategy Problem->Strategies Inhibition Inhibition of Photochemical Reactions Strategies->Inhibition Encapsulation Physical Protection (Encapsulation) Strategies->Encapsulation Antioxidants Antioxidants (e.g., Tocopherols) Inhibition->Antioxidants UV_Absorbers UV Absorbers (e.g., Covabsorb®) Inhibition->UV_Absorbers Microencapsulation Microencapsulation (Polymer Shell) Encapsulation->Microencapsulation Complexation Inclusion Complexation (e.g., Cyclodextrins) Encapsulation->Complexation

Fig. 2: Decision workflow for selecting a photostabilization strategy.

Q3: Which antioxidants or stabilizers are effective and what are their typical usage levels?

A variety of antioxidants and UV stabilizers, both natural and synthetic, can be effective. The choice often depends on the formulation's base (e.g., aqueous, oil-based) and regulatory requirements.

Stabilizer TypeExamplesTypical MechanismNotes
Natural Antioxidants Tocopherols (Vitamin E), Rosemary Extract, Ascorbyl PalmitateFree-radical scavengingIdeal for "clean-label" formulations. Tocopherols are oil-soluble and highly effective in protecting lipids and fragrances.[1][3]
Synthetic Antioxidants Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA)Free-radical scavengingHighly effective and cost-efficient, but may face regulatory scrutiny in some regions.
UV Absorbers Benzophenones, Cinnamates (e.g., in Covabsorb®)Absorb UVA and UVB radiationOften used in combination with antioxidants for broad-spectrum protection.[4]
Synergistic Blends Commercial products (e.g., Bioxan®, Sensisorb® CF+)Combination of antioxidants, metal chelators, pH regulatorsProvide superior stability against oxidation, pH changes, and chemical degradation compared to single components.[2][4][11]

Usage levels are highly formulation-dependent and should be determined through stability testing. Manufacturers of commercial blends provide specific recommendations.

Q4: How does encapsulation protect this compound and what methods are available?

Encapsulation isolates the fragrance molecule from the external environment, preventing its interaction with light and oxygen.[5][6] This not only improves photostability but can also control the release of the fragrance over time.[7]

Encapsulation MethodShell Material ExamplesCore-Shell StructureKey Advantages
Spray Drying Gum arabic, Maltodextrin, Modified starchSolid matrix with fragrance dispersed withinCost-effective, widely used for producing powdered fragrances.[7]
Interfacial/In-situ Polymerization Polyurea, Polyurethane, Melamine-formaldehydeSolid polymer wall around a liquid fragrance coreCreates robust microcapsules with good barrier properties.[7]
Complex Coacervation Gelatin, Gum arabic (oppositely charged polymers)Gelatinous complex wall around a fragrance coreForms robust capsules, suitable for harsher conditions.[7]
Inclusion Complexation Cyclodextrins (α, β, γ), especially modified ones like Hydroxypropyl-β-cyclodextrinFragrance molecule ("guest") fits inside the hydrophobic cavity of the cyclodextrin (B1172386) ("host")Improves water solubility and provides excellent stability against light and heat.[9][10][12]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution / Next Step
Rapid scent degradation or "off-note" development in a product exposed to light. Photodegradation of this compound.1. Add an antioxidant or a UV absorber to the formulation. Start with a natural tocopherol blend. 2. If the product is in transparent packaging, switch to opaque or amber-colored packaging.[13] 3. For long-term stability, consider an encapsulation strategy.
Antioxidant addition is not providing sufficient protection. 1. Antioxidant concentration is too low. 2. The chosen antioxidant is not soluble or stable in the formulation base. 3. Degradation is primarily driven by direct UV absorption, not just oxidation.1. Perform a dose-response study to find the optimal antioxidant concentration. 2. Ensure the antioxidant is suitable for your solvent system (e.g., lipophilic antioxidant for an oil base).[2] 3. Combine the antioxidant with a UV absorber for synergistic protection.[4]
Formulation becomes cloudy or changes color after adding a stabilizer. Incompatibility between the stabilizer and other formulation ingredients.1. Test the solubility and compatibility of the stabilizer in the formulation base before full-scale addition. 2. Evaluate a different stabilizer. For example, if a synthetic one causes issues, try a natural extract-based one.
Encapsulation is successful, but fragrance release is poor. The shell material is too robust or the release trigger is not being activated.1. Modify the shell material or thickness to alter its permeability. 2. Ensure the release mechanism (e.g., moisture, friction, heat) is appropriate for the product's application.[7]

Experimental Protocols

Protocol 1: Photostability Testing of this compound in Solution

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.[14][15]

Objective: To quantify the degradation of this compound in a solvent system when exposed to a controlled light source.

Materials:

  • This compound

  • Solvent (e.g., Ethanol, Isopropanol)

  • Volumetric flasks

  • Quartz cuvettes or other transparent, inert containers

  • Photostability chamber equipped with cool white fluorescent and near UV lamps

  • Aluminum foil

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).

  • Exposure Setup:

    • Exposed Sample: Place an aliquot of the solution in a quartz container inside the photostability chamber.

    • Dark Control: Wrap an identical container with the same solution completely in aluminum foil and place it in the photostability chamber alongside the exposed sample.[13] This control accounts for any degradation due to temperature, independent of light.

  • Light Exposure: Expose the samples to light according to ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[14][15]

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw small aliquots from both the exposed and dark control samples.

  • Quantification: Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC-UV method (see Protocol 2).

  • Data Analysis: Calculate the percentage of degradation at each time point for the exposed sample relative to the initial concentration, corrected for any changes observed in the dark control.

cluster_2 Experimental Workflow: Photostability Testing A 1. Prepare Solution (this compound in solvent) B 2. Divide Sample A->B C 3a. Exposed Sample (Quartz Container) B->C D 3b. Dark Control (Wrap in Foil) B->D E 4. Place Both in Photostability Chamber C->E D->E F 5. Expose to Light (ICH Q1B Conditions) E->F G 6. Sample at Time Intervals F->G H 7. Analyze by HPLC-UV G->H I 8. Calculate % Degradation H->I

Fig. 3: Workflow for conducting a photostability experiment.

Protocol 2: HPLC Method for Quantification of this compound

Objective: To separate and quantify this compound from potential degradants.

Instrumentation & Conditions:

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient mixture of Acetonitrile (MeCN) and Water. A typical starting point is 70:30 (MeCN:Water).[16]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determine the λmax of this compound by running a UV scan (typically in the 220-280 nm range).

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.

  • Calibration Curve: Inject the standards and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the samples collected from the photostability study (Protocol 1).

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. The emergence of new peaks in the chromatogram of the exposed sample can indicate the formation of degradation products.[17][18]

Protocol 3: Encapsulation via Cyclodextrin Inclusion Complexation

Objective: To prepare a solid, photostable powder of this compound using beta-cyclodextrin.

Materials:

  • This compound

  • Beta-Cyclodextrin (β-CD) or Hydroxypropyl-Beta-Cyclodextrin (HP-β-CD) for improved solubility.[9][10]

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Shallow dish or tray

  • Drying oven or vacuum desiccator

  • Mortar and pestle

Methodology:

  • Slurry Preparation: Prepare an aqueous slurry of the cyclodextrin. A good starting point is a 1:10 weight ratio of active to cyclodextrin. For example, add 10g of β-CD to 100 mL of water in a beaker.[10]

  • Complexation: While stirring the slurry vigorously, slowly add 1g of this compound. If the fragrance is not readily dispersing, it can first be dissolved in a minimal amount of a water-soluble solvent like ethanol.

  • Mixing: Continue to stir the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.

  • Drying: Pour the slurry into a shallow tray and dry it. This can be done in a drying oven at a moderate temperature (e.g., 50-60 °C) or under vacuum at room temperature until a constant weight is achieved.

  • Grinding: Once completely dry, grind the resulting solid cake into a fine powder using a mortar and pestle.[10]

  • Verification (Optional): The successful formation of the inclusion complex can be confirmed using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Thermogravimetric Analysis (TGA), which will show characteristic changes compared to the physical mixture of the two components.[9]

References

Validation & Comparative

Allyl alpha-ionone vs. alpha-ionone: A comparative study of antimicrobial activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimicrobial agents, naturally derived compounds and their synthetic analogs have emerged as a promising frontier. Among these, ionones, a class of terpenoids known for their characteristic floral scents, have demonstrated a spectrum of biological activities, including antimicrobial effects. This guide provides a comparative overview of the antimicrobial activity of α-ionone and its derivative, allyl α-ionone. While research into the antimicrobial properties of α-ionone is established, specific comparative data for allyl α-ionone remains limited in publicly available scientific literature. This document synthesizes the existing data for α-ionone and presents a proposed experimental framework for a direct comparative study, addressing a notable gap in current research.

Performance Comparison: Antimicrobial Activity

Quantitative Antimicrobial Data

The following table summarizes available data on the minimum inhibitory concentration (MIC) for α-ionone and the closely related β-ionone against various microorganisms. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. The absence of data for allyl α-ionone highlights a crucial area for future investigation.

CompoundMicroorganismTypeMIC (µg/mL)Reference
α-Ionone Data not available in searched literature
β-Ionone Aspergillus nigerFungus25,000[1]
Candida albicansFungusData not available
Escherichia coliBacteria (Gram-)Data not available
Staphylococcus aureusBacteria (Gram+)Data not available

Note: The significant lack of publicly available MIC values for α-ionone and the complete absence for allyl α-ionone underscores the need for further research in this area.

Proposed Experimental Protocols for Comparative Analysis

To address the current knowledge gap, a rigorous comparative study is necessary. The following protocols outline a standard methodology for determining and comparing the antimicrobial activities of allyl α-ionone and α-ionone.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Due to the lipophilic nature of ionones, modifications to standard protocols are required.

Objective: To determine the MIC of allyl α-ionone and α-ionone against a panel of pathogenic bacteria and fungi.

Materials:

  • Allyl α-ionone and α-ionone (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) or a non-ionic surfactant (e.g., Tween 80)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of allyl α-ionone and α-ionone in DMSO or a suitable solvent at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include positive controls (medium with inoculum, no compound) and negative controls (medium only). A solvent control (medium with inoculum and the highest concentration of DMSO used) is crucial to ensure the solvent does not inhibit microbial growth.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density using a spectrophotometer.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Objective: To determine the MBC or MFC of allyl α-ionone and α-ionone.

Procedure:

  • Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plate the aliquots onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under appropriate conditions.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing the Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative antimicrobial activity assessment.

experimental_workflow Experimental Workflow for Comparative Antimicrobial Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock_solution Prepare Stock Solutions (Allyl α-ionone & α-ionone in DMSO) serial_dilution Perform Serial Dilutions in 96-well plates stock_solution->serial_dilution inoculum_prep Prepare Standardized Microbial Inoculum inoculation Inoculate Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation mic_determination Determine MIC (Visual/Spectrophotometric) incubation->mic_determination mbc_mfc_assay Perform MBC/MFC Assay mic_determination->mbc_mfc_assay data_comparison Compare Antimicrobial Activity mbc_mfc_assay->data_comparison

Caption: Workflow for comparing the antimicrobial activity of allyl α-ionone and α-ionone.

Proposed Mechanism of Antimicrobial Action

The precise antimicrobial mechanism of allyl α-ionone and α-ionone has not been definitively elucidated. However, based on studies of other terpenes and terpenoids, a likely mechanism involves the disruption of the microbial cell membrane.[2][3][4]

Key Postulated Steps:

  • Lipophilicity and Membrane Interaction: The lipophilic nature of ionones allows them to partition into the lipid bilayer of the microbial cell membrane.[2]

  • Membrane Disruption: This integration disrupts the membrane's structural integrity, leading to increased permeability.

  • Loss of Cellular Components: The compromised membrane allows for the leakage of essential intracellular components, such as ions and ATP.[2]

  • Inhibition of Cellular Processes: The disruption of the cell membrane and the loss of vital components ultimately inhibit essential cellular processes, leading to cell death.

The following diagram illustrates this proposed signaling pathway.

Caption: Proposed mechanism of ionone (B8125255) antimicrobial activity via cell membrane disruption.

Conclusion

While α-ionone and its derivatives present a promising area for antimicrobial research, a significant data gap exists, particularly for allyl α-ionone. The proposed experimental protocols provide a clear roadmap for future research to directly compare the antimicrobial efficacy of these two compounds. Elucidating the structure-activity relationship between the alpha-ionone (B122830) backbone and the allyl functional group will be critical in developing more potent antimicrobial agents. Further studies are strongly encouraged to explore the full potential of these compounds in addressing the growing challenge of antimicrobial resistance.

References

Sensory Panel Validation of Synthetic Allyl Alpha-Ionone: A Comparative Aroma Profile Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the aroma profile of synthetic Allyl alpha-ionone (B122830) against other commercially relevant ionone (B8125255) alternatives. The information presented herein is supported by a detailed experimental protocol for sensory panel validation, designed to ensure objective and reproducible results.

Comparative Aroma Profile Analysis

The following tables summarize the olfactory characteristics of Allyl alpha-ionone and selected alternatives: alpha-ionone, beta-ionone, and methyl ionone. The aroma profiles are described based on qualitative descriptors sourced from technical data sheets and fragrance industry publications.

Disclaimer: The quantitative intensity scores presented in the following tables are illustrative examples based on qualitative descriptions and typical aroma profiles. They are intended to provide a framework for comparison and may not represent the results of a specific sensory panel evaluation. Actual sensory panel data would be generated using the experimental protocol outlined in this guide.

Table 1: Primary Aroma Character Comparison

Aroma CompoundPrimary CharacterDescription
This compound Fruity, Floral, WoodyA complex and powerful aroma with prominent tropical fruit notes, intertwined with sweet floral and warm woody undertones.[1][2][3]
alpha-Ionone Floral, WoodyA classic violet and orris scent with significant woody and slightly sweet, powdery notes.[4][5][6]
beta-Ionone Woody, Floral, FruityA warm, dry, woody scent with floral (violet) and berry-like fruity nuances.[7][8][9]
Methyl Ionone Woody, Floral, PowderyA sophisticated aroma characterized by woody, orris, and violet notes with a distinct powdery and sometimes slightly fruity character.[10][11]

Table 2: Detailed Aroma Attribute Intensity Comparison (Illustrative Data)

Aroma AttributeThis compound (Intensity 0-10)alpha-Ionone (Intensity 0-10)beta-Ionone (Intensity 0-10)Methyl Ionone (Intensity 0-10)
Fruity 8352
Tropical7121
Berry2463
Floral 7867
Violet4978
Orris3757
Woody 7788
Sweet 6454
Green 5232
Powdery 2647
Waxy/Oily 4121

Experimental Protocol: Sensory Panel Validation of Aroma Profiles

This protocol outlines a standardized methodology for the quantitative descriptive analysis (QDA) of aroma compounds by a trained sensory panel.[12][13][14]

1. Panelist Selection and Training:

  • Recruitment: Select 10-12 individuals based on their sensory acuity, availability, and motivation.

  • Screening: Screen candidates for their ability to discriminate between different aroma intensities and their capacity to describe olfactory perceptions verbally.

  • Training: Conduct a comprehensive training program (minimum 20 hours) to familiarize panelists with the aroma attributes relevant to ionones. Provide reference standards for each attribute to anchor the intensity scale.

2. Sample Preparation and Presentation:

  • Sample Dilution: Prepare solutions of each aroma compound in an odorless, non-volatile solvent (e.g., dipropylene glycol) at a concentration that is clearly perceivable without causing olfactory fatigue. All samples should be prepared at the same concentration.

  • Sample Coding: Assign random three-digit codes to each sample to ensure blinding.

  • Presentation: Present 10 mL of each diluted sample in identical, capped glass vials. The order of presentation should be randomized for each panelist.

3. Evaluation Procedure:

  • Environment: Conduct the evaluation in a well-ventilated, odor-free sensory analysis laboratory with individual booths.

  • Evaluation: Panelists will assess the aroma of each sample by removing the cap and sniffing gently.

  • Rating: The intensity of each predefined aroma attribute (as listed in Table 2) will be rated on a 15-cm unstructured line scale anchored with "low intensity" on the left and "high intensity" on the right.

  • Washout Period: A mandatory 5-minute break is required between each sample evaluation to prevent olfactory fatigue. During this break, panelists are encouraged to smell a neutral substance (e.g., their own skin) to reset their palate.

4. Data Analysis:

  • Data Collection: Convert the markings on the line scales to numerical values (e.g., 0-100).

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in the mean intensity ratings for each attribute across the different aroma compounds. Post-hoc tests (e.g., Tukey's HSD) can be used for pairwise comparisons.[13]

Experimental Workflow

Sensory_Panel_Workflow cluster_setup Setup cluster_evaluation Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation & Coding Sensory_Evaluation Sensory Evaluation in Booths Sample_Preparation->Sensory_Evaluation Data_Collection Data Collection on Line Scales Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: Experimental workflow for sensory panel validation.

Signaling Pathway of Olfactory Transduction

While not a direct part of the experimental protocol, understanding the basic signaling pathway of olfaction is relevant for researchers in this field.

References

Allyl Alpha-Ionone as an Insect Repellent: An In Vivo vs. In Vitro Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the repellent properties of ionone (B8125255) compounds, contextualized with the industry standards of DEET and Picaridin. This guide addresses the current data landscape for Allyl alpha-ionone (B122830), detailing established testing methodologies and the underlying signaling pathways.

Executive Summary

The quest for novel, effective, and safe insect repellents is a critical endeavor in public health to mitigate the spread of vector-borne diseases. Allyl alpha-ionone, a fragrance ingredient, has been explored for various applications, yet its efficacy as an insect repellent remains largely uncharacterized in publicly available scientific literature. This guide provides a comparative overview of in vivo and in vitro repellent efficacy, using the limited data available for ionone derivatives as a proxy, and benchmarking against the well-established repellents, DEET and Picaridin. A significant finding is the lack of direct, peer-reviewed studies quantifying the insect repellent activity of this compound. However, research on related ionone compounds suggests that repellent effects can be highly specific to the isomer and the target insect species. This guide synthesizes the available information, details standard experimental protocols for efficacy testing, and visualizes key biological and experimental workflows to aid researchers in this field.

Comparative Efficacy of Ionone Derivatives and Standard Repellents

Due to the absence of specific data for this compound, this section presents data on related ionone compounds, alpha-ionone and beta-ionone, to provide a preliminary understanding. This is contrasted with extensive data available for the market-leading repellents, DEET and Picaridin.

Table 1: In Vitro Repellency Data

CompoundInsect SpeciesAssay TypeConcentrationRepellency MetricResult
alpha-Ionone Phyllotreta cruciferae (Flea Beetle), Tetranychus urticae (Spider Mite), Bemisia tabaci (Whitefly)Two-Chamber Choice Test0.05 to 0.5 ng/μlPreferenceNo significant activity observed.[1][2]
beta-Ionone Phyllotreta cruciferae (Flea Beetle), Tetranychus urticae (Spider Mite)Two-Chamber Choice Test0.05 to 0.5 ng/μlPreferenceStrong repellent effect observed.[2]
beta-Ionone Bemisia tabaci (Whitefly)Oviposition Choice Test0.05 to 0.5 ng/μlOviposition DeterrenceSignificant oviposition deterrence observed.[2]
beta-Ionone Derivatives Acyrthosiphon pisum (Pea Aphid)Y-tube OlfactometerNot SpecifiedRepellency ProportionDerivatives showed higher repellent activity than β-ionone.[3]
DEET Anopheles gambiaeWarm Body Assay with CO20.95 µg/cm²ED50 (Effective Dose 50%)Dose that reduced landings by 50%.[4][5]
DEET Anopheles gambiaeWarm Body Assay with CO24.12 µg/cm²ED95 (Effective Dose 95%)Dose that reduced landings by 95%.[4]
Picaridin Aedes aegyptiNot Specified20%Protection TimeUp to 8 hours of protection.

Table 2: In Vivo Repellency Data

CompoundInsect SpeciesAssay TypeConcentrationProtection Time
DEET Aedes aegypti, Culex quinquefasciatus, Anopheles speciesArm-in-Cage20-50%4 to 8 hours
Picaridin Aedes aegypti, Culex quinquefasciatus, Anopheles speciesArm-in-Cage20%6 to 8 hours

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation and comparison of insect repellent efficacy. Below are detailed methodologies for key in vivo and in vitro experiments.

In Vivo: Arm-in-Cage Test

The arm-in-cage test is a standard method for assessing the complete protection time of a topical repellent against biting insects.[6][7][8][9][10]

Objective: To determine the duration a repellent provides complete protection from insect bites on human skin.

Materials:

  • Test repellent formulation

  • Control substance (e.g., ethanol)

  • Cages containing a known number (typically 200) of host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi)[7][8]

  • Human volunteers

  • Personal protective equipment (gloves)

  • Timer

Procedure:

  • Volunteer Preparation: Volunteers should avoid using scented products for 24 hours prior to the test.

  • Application: A precise amount of the test repellent is applied evenly to a defined area on a volunteer's forearm. The other arm may be treated with the control substance.

  • Exposure: At predetermined intervals (e.g., every 30-60 minutes), the treated forearm is inserted into the cage of mosquitoes for a fixed period (e.g., 3 minutes).[7][8]

  • Data Collection: The time to the first confirmed insect bite (often defined as a bite followed by another within a short period) is recorded.[8] This is the "complete protection time" (CPT).

  • Termination: The test for a specific repellent is concluded once the CPT is determined.

G cluster_prep Preparation cluster_testing Testing Cycle (Repeat) cluster_data Data Analysis volunteer Volunteer Preparation (No scented products) application Apply Repellent to Forearm volunteer->application expose Insert Arm into Mosquito Cage application->expose observe Observe for Bites (e.g., 3 minutes) expose->observe observe->expose No Bite (Continue at intervals) record Record Time of First Confirmed Bite observe->record Bite Confirmed cpt Determine Complete Protection Time (CPT) record->cpt

Arm-in-Cage Experimental Workflow
In Vitro: Two-Chamber Choice Test

This assay evaluates the spatial repellency of a compound by giving insects a choice between a treated and an untreated area.[2]

Objective: To determine if a substance repels insects in a controlled environment without direct contact.

Materials:

  • Two-chambered test arena

  • Test substance dissolved in a solvent

  • Control substance (solvent only)

  • Filter paper or other substrate

  • A known number of insects

Procedure:

  • Treatment: A substrate (e.g., filter paper) is treated with the test substance, while another is treated with the control substance.

  • Setup: The treated and control substrates are placed in their respective chambers of the test arena.

  • Insect Introduction: A known number of insects are released into the center of the arena, with access to both chambers.

  • Data Collection: After a set period, the number of insects in each chamber is counted.

  • Analysis: A repellency index is calculated based on the distribution of the insects. A significantly lower number of insects in the treated chamber indicates repellency.

G cluster_setup Assay Setup cluster_exp Experiment cluster_analysis Data Analysis treat_sub Prepare Treated and Control Substrates place_sub Place Substrates in Respective Chambers treat_sub->place_sub release Release Insects in Center place_sub->release wait Incubation Period release->wait count Count Insects in Each Chamber wait->count calculate Calculate Repellency Index count->calculate

Two-Chamber Choice Test Workflow

Mechanism of Action: Insect Olfactory Signaling

Insect repellents primarily work by interfering with an insect's olfactory system, making it difficult for them to locate a host.[11][12] The general mechanism involves the detection of volatile chemical cues by specialized receptors on the insect's antennae.

Odorant molecules, including repellents, enter the sensilla on the insect antennae and bind to Odorant-Binding Proteins (OBPs) in the sensillum lymph.[13][14] These OBPs transport the odorants to Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs).[13][14] The binding of a repellent molecule to an OR can either activate or inhibit the ORN, leading to a change in the firing pattern of the neuron. This altered neural signal is then transmitted to the antennal lobe of the insect's brain, where it is processed. Repellents like DEET and Picaridin are thought to act on these receptors, creating a sensory experience that masks the attractive cues from a host or is inherently repulsive to the insect.[15][16][17][18][19] Specifically, insect ORs form ligand-gated ion channels.[20][21]

G Odorant Odorant/Repellent Molecule OBP Odorant-Binding Protein (OBP) Odorant->OBP Binds to OR Olfactory Receptor (OR) OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates/Inhibits Signal Neural Signal (Action Potential) ORN->Signal Generates Brain Antennal Lobe (Brain) Signal->Brain Transmits to Behavior Behavioral Response (Repellency/Attraction) Brain->Behavior Processes and Elicits

Insect Olfactory Signaling Pathway

Conclusion

There is currently a significant gap in the scientific literature regarding the in vivo and in vitro insect repellent efficacy of this compound. While studies on related ionone compounds provide some insight, suggesting that repellent properties are structurally specific, direct evidence for this compound is lacking. In contrast, DEET and Picaridin are well-documented, broad-spectrum repellents with established efficacy profiles.

For researchers and drug development professionals investigating novel repellents, it is imperative to conduct rigorous testing following standardized protocols, such as the arm-in-cage and choice tests outlined in this guide. Future research should focus on systematic screening of this compound and other ionone derivatives against a range of medically important insect vectors to determine their potential as effective repellents. Understanding the specific interactions of these compounds with insect olfactory receptors will be key to developing the next generation of safe and effective insect repellents.

References

Unveiling the Aromatic World: A Comparative Guide to Ionone Derivative Binding Affinities for Olfactory Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate interactions between odorant molecules and olfactory receptors (ORs) is paramount. This guide provides a comparative analysis of the binding affinities of ionone (B8125255) derivatives to specific ORs, supported by experimental data and detailed methodologies. Ionones, a class of fragrance compounds known for their characteristic violet and woody scents, serve as a key model for exploring the molecular underpinnings of olfaction.

The sense of smell is initiated by the binding of volatile molecules to ORs, a large family of G protein-coupled receptors (GPCRs). This interaction triggers a downstream signaling cascade, ultimately leading to the perception of an odor. The specificity and affinity of this initial binding event are crucial determinants of the perceived scent. This guide focuses on the binding characteristics of prominent ionone derivatives, primarily α-ionone and β-ionone, with the well-studied human olfactory receptor, OR51E2.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand (odorant) to a receptor is a measure of the strength of their interaction. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 value indicates a higher potency and binding affinity.

The following table summarizes the available quantitative data for the binding of ionone derivatives to the human olfactory receptor OR51E2.

Ionone DerivativeOlfactory ReceptorAssay TypeMeasured Value (EC50)Reference
β-IononeOR51E2Calcium Imaging~2.5 µM[1]
β-IononeOR51E2Calcium Imaging91 µM[2][3]
β-IononeOR51E2ERK1/2 Activation~20 µM[4]
α-IononeOR51E2Cell Invasiveness AssayInduces response at 2 µM[1]

Note: Variations in EC50 values can be attributed to different experimental systems and cell lines used.

Interestingly, while β-ionone consistently acts as an agonist for OR51E2, α-ionone has been reported to have a more complex role, sometimes acting as a partial agonist or even an antagonist at higher concentrations[1][5]. Furthermore, β-ionone has been shown to act as an antagonist for other olfactory receptors, such as those in the OR2T family, which are responsive to sulfurous compounds[6]. This highlights the nuanced and receptor-specific nature of odorant-receptor interactions.

Experimental Protocols

The determination of binding affinities and functional responses of ionone derivatives to olfactory receptors relies on robust in vitro assays. The most common methods involve heterologous expression of the ORs in cell lines that do not endogenously express them, such as Human Embryonic Kidney 293 (HEK293) cells.

Luciferase Reporter Gene Assay

This assay is a widely used method to measure the activation of G protein-coupled receptors that signal through the cyclic AMP (cAMP) pathway, which is the primary signaling pathway for most olfactory receptors.

Principle:

Upon ligand binding and activation of the OR, the associated G-protein (Gαolf) stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This increase in cAMP activates a cAMP-responsive element (CRE) promoter, which drives the expression of a reporter gene, typically firefly luciferase. The amount of light produced by the luciferase enzyme is proportional to the level of receptor activation.

Detailed Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium. The cells are then co-transfected with plasmids encoding:

    • The human olfactory receptor of interest (e.g., OR51E2).

    • A reporter construct containing the firefly luciferase gene under the control of a CRE promoter.

    • A constitutively active Renilla luciferase plasmid, which serves as an internal control for transfection efficiency and cell viability.

    • Accessory proteins like Receptor Transporting Protein 1S (RTP1S) may be included to enhance the cell surface expression of the OR.

  • Incubation: The transfected cells are incubated for 24-48 hours to allow for sufficient expression of the receptor and reporter proteins.

  • Odorant Stimulation: The cells are then stimulated with various concentrations of the ionone derivatives for a defined period (e.g., 4-6 hours).

  • Lysis and Luminescence Measurement: The cells are lysed to release the luciferase enzymes. The luminescence of both firefly and Renilla luciferase is measured using a luminometer after the addition of their respective substrates.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The normalized data is then plotted against the logarithm of the odorant concentration to generate a dose-response curve, from which the EC50 value can be calculated.

Calcium Imaging Assay

This method directly measures the increase in intracellular calcium ([Ca2+]) that occurs as a downstream consequence of OR activation.

Principle:

The activation of the olfactory signaling cascade leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations, including Ca2+, into the cell. This increase in intracellular Ca2+ can be visualized and quantified using fluorescent calcium indicators.

Detailed Methodology:

  • Cell Culture and Transfection: Similar to the luciferase assay, HEK293 cells are transfected with the plasmid encoding the olfactory receptor of interest.

  • Cell Loading with Calcium Indicator: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Odorant Stimulation: The cells are then stimulated with different concentrations of ionone derivatives.

  • Fluorescence Measurement: The changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity of the calcium indicator using a fluorescence microscope or a plate reader.

  • Data Analysis: The change in fluorescence is used to determine the cellular response to the odorant. Dose-response curves are generated by plotting the response against the odorant concentration to calculate the EC50 value[2][3].

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ionone Ionone Derivative OR Olfactory Receptor (OR51E2) Ionone->OR Binding G_protein Gαolf (inactive) OR->G_protein Activation G_protein_active Gαolf (active) G_protein->G_protein_active GTP for GDP AC Adenylyl Cyclase G_protein_active->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP CNG CNG Channel cAMP->CNG Opening Ca_ion CNG->Ca_ion Influx Depolarization Depolarization Ca_ion->Depolarization

Caption: Canonical olfactory signal transduction pathway initiated by ionone binding.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Cell Culture (HEK293) Transfection Transfection with OR & Reporter Plasmids Culture->Transfection Stimulation Stimulation with Ionone Derivatives Transfection->Stimulation Measurement Measurement (Luminescence or Fluorescence) Stimulation->Measurement Normalization Data Normalization Measurement->Normalization DoseResponse Dose-Response Curve Generation Normalization->DoseResponse EC50 EC50 Calculation DoseResponse->EC50

Caption: General experimental workflow for determining olfactory receptor activation.

Logical_Relationship cluster_ligands Ionone Derivatives cluster_receptors Olfactory Receptors cluster_responses Functional Responses Alpha_Ionone α-Ionone OR51E2 OR51E2 Alpha_Ionone->OR51E2 Binds to Beta_Ionone β-Ionone Beta_Ionone->OR51E2 Binds to OR2T OR2T Family Beta_Ionone->OR2T Binds to Agonist Agonist OR51E2->Agonist Leads to Antagonist Antagonist OR2T->Antagonist Leads to

References

Allyl Alpha-Ionone in the Landscape of Insect Repellents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Allyl alpha-ionone's potential efficacy with established natural and synthetic insect repellents, supported by available experimental data.

Introduction

The ongoing search for effective and safe insect repellents is critical for public health, particularly in the prevention of vector-borne diseases. While established synthetic repellents like DEET and Picaridin are widely used, there is growing interest in naturally derived and novel compounds. Allyl alpha-ionone (B122830), a fragrance ingredient with a fruity and woody-floral scent, has been suggested to possess insect repellent properties.[1][2] This guide provides a comparative analysis of the available, albeit limited, scientific information on this compound's efficacy against established natural and synthetic insect repellents. Due to a scarcity of direct comparative studies on this compound as a mosquito repellent, this guide will also draw upon data for structurally related ionone (B8125255) compounds to infer potential efficacy, with the critical caveat that this is not direct evidence. A comprehensive overview of the efficacy and experimental protocols for well-documented repellents is provided for a thorough comparison.

Comparative Efficacy of Insect Repellents

The efficacy of an insect repellent is primarily measured by its "complete protection time" (CPT), which is the duration a repellent prevents biting from insects under controlled conditions. The following tables summarize the CPT of various repellents against the common mosquito vector, Aedes aegypti.

Table 1: Efficacy of Synthetic Insect Repellents against Aedes aegypti

Active IngredientConcentration (%)Mean Complete Protection Time (minutes)
DEET23.8301.5
DEET20>380
DEET6.65112
Picaridin20410.4
Picaridin10-20up to 300[3]
IR353520180[4]
IR35357.590 - 170[5]

Table 2: Efficacy of Natural Insect Repellents against Aedes aegypti

Active IngredientConcentration (%)Mean Complete Protection Time (minutes)
Oil of Lemon Eucalyptus (OLE) / PMD32>95% protection for ~180 minutes[6]
Oil of Lemon Eucalyptus (OLE) / PMD40222[7]
Citronella OilNot specified< 20
Citronella Oil (with vanillin)Not specifiedup to 180[8][9]
Clove Oil100 (undiluted)120 - 240
Soybean Oil294.6

This compound and Related Compounds: An Indirect Assessment

However, research on structurally similar ionone compounds offers some insight into potential repellent activity. A study on β-ionone, a related apocarotenoid, demonstrated a strong repellent effect against the crucifer flea beetle and the two-spotted spider mite, as well as oviposition deterrence to whiteflies.[12] While this indicates that the ionone chemical structure may have insect-repelling properties, it is crucial to note that these findings are not directly transferable to mosquito repellency. Further research and standardized testing are required to determine the efficacy of this compound as a mosquito repellent.

Experimental Protocols

The data presented in this guide are derived from standardized laboratory and field testing methodologies designed to assess the efficacy of insect repellents. The most common of these is the arm-in-cage test.

Arm-in-Cage Test Protocol

The arm-in-cage test is a widely used laboratory method to determine the complete protection time of a topical repellent.[13][14][15]

  • Subjects: Human volunteers who are attractive to the target mosquito species.

  • Mosquitoes: Laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus) that have been starved of sugar for a period to ensure biting avidity. Typically, 200 mosquitoes are used per cage.[15]

  • Procedure:

    • A defined area of a volunteer's forearm is treated with a precise amount of the repellent formulation. The hand is protected with a glove.

    • The untreated forearm is first exposed to the cage of mosquitoes to confirm their biting avidity.

    • The repellent-treated forearm is then inserted into the cage for a specified duration (e.g., 3 minutes) at regular intervals (e.g., every 15-30 minutes).[13][14]

    • The time from the application of the repellent until the first confirmed mosquito bite is recorded as the Complete Protection Time (CPT). A confirmed bite is typically defined as a first bite followed by a second bite within a short timeframe (e.g., 30 minutes).[15]

  • Controls: A control arm treated with a placebo (e.g., ethanol) is used to establish a baseline biting rate. A positive control with a known repellent like DEET is often included for comparison.

Field Study Protocol

Field studies are essential to evaluate the performance of repellents in real-world conditions.[16][17][18]

  • Study Design: Often conducted as a double-blind, randomized, placebo-controlled trial.

  • Subjects: A larger group of human volunteers representative of the target population.

  • Location: An area with a natural population of host-seeking mosquitoes.

  • Procedure:

    • Volunteers are randomly assigned to receive either the test repellent, a placebo, or a standard active control (e.g., DEET).

    • The repellent is applied to exposed skin as per the product instructions.

    • Volunteers are exposed to the natural mosquito population for a defined period (e.g., several hours).

    • The number of mosquito landings and/or bites is recorded at regular intervals.

  • Data Analysis: The percentage of repellency is calculated by comparing the number of bites on treated subjects to those on the placebo-treated subjects.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of an insect repellent.

Experimental_Workflow cluster_prep Preparation cluster_lab Laboratory Testing cluster_field Field Testing cluster_analysis Data Analysis & Conclusion Repellent_Formulation Repellent Formulation (Test & Control) Arm_In_Cage Arm-in-Cage Assay Repellent_Formulation->Arm_In_Cage Field_Study Field Study Repellent_Formulation->Field_Study Mosquito_Rearing Mosquito Rearing (e.g., Aedes aegypti) Mosquito_Rearing->Arm_In_Cage Volunteer_Recruitment Human Volunteer Recruitment & Screening Volunteer_Recruitment->Arm_In_Cage Volunteer_Recruitment->Field_Study Data_Collection_Lab Data Collection: Complete Protection Time (CPT) Arm_In_Cage->Data_Collection_Lab Statistical_Analysis Statistical Analysis Data_Collection_Lab->Statistical_Analysis Data_Collection_Field Data Collection: Biting Rates & % Repellency Field_Study->Data_Collection_Field Data_Collection_Field->Statistical_Analysis Efficacy_Determination Efficacy Determination & Comparison Statistical_Analysis->Efficacy_Determination

References

A Comparative Analysis of the Stability of α-, β-, and γ-Ionone Isomers in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of three common ionone (B8125255) isomers—α-ionone, β-ionone, and γ-ionone—when used in cosmetic and pharmaceutical formulations. Understanding the relative stability of these isomers is critical for formulation development, ensuring product efficacy, safety, and shelf-life. This document outlines the inherent stability characteristics of each isomer, provides detailed experimental protocols for stability assessment, and presents illustrative data to guide formulation strategies.

Introduction to Ionone Isomers

Ionones are a group of fragrance and flavor compounds known for their characteristic violet and woody scents.[1] They are derived from the degradation of carotenoids and are widely used in cosmetics, perfumery, and food products.[1] The three primary isomers—alpha, beta, and gamma—differ in the position of the double bond within their cyclohexene (B86901) ring, a structural nuance that significantly influences their scent profile and chemical stability. While α- and β-ionone are the most common, γ-ionone also finds application in fragrance compositions. Given their unsaturated nature, ionones are susceptible to degradation under various conditions, including exposure to light, heat, and oxidative environments.

Comparative Stability Profile

While direct comparative studies on the stability of all three ionone isomers within a single cosmetic formulation are not extensively available in public literature, inferences can be drawn from existing research on individual isomers and related compounds.

  • β-Ionone: Research indicates that β-ionone is particularly susceptible to degradation upon exposure to UV light.[2] Studies on its photodegradation show that the presence of a double bond in the alkyl carbon chain contributes to its faster degradation compared to related compounds.[2] This suggests that formulations containing β-ionone may require photoprotective packaging or the inclusion of UV filters to maintain stability. Furthermore, β-ionone can degrade in the presence of oxidizing agents.[2]

  • α-Ionone: Studies on α-ionone have identified several degradation products, including oxidized derivatives, indicating its susceptibility to oxidation.[3] The isomerization of α-ionone to the more thermodynamically stable β-ionone can occur under acidic conditions and elevated temperatures, which is a critical consideration in formulation chemistry.[1]

  • γ-Ionone: Although less studied, the structural similarity of γ-ionone to its alpha and beta counterparts, particularly the presence of a reactive exocyclic double bond, suggests a potential for instability through oxidation and polymerization pathways, similar to other unsaturated fragrance molecules.

Based on the available information, a general stability hierarchy in a typical cosmetic formulation can be proposed, although this is subject to the specific formulation matrix and environmental conditions.

Inferred Relative Stability:

α-Ionone > γ-Ionone > β-Ionone

This proposed order is based on the known high photosensitivity of β-ionone. However, the stability of α-ionone can be compromised by acidic pH and heat, leading to isomerization. The stability of γ-ionone is the least characterized but is likely to be influenced by oxidative stress.

Quantitative Stability Analysis

To illustrate the potential differences in stability, the following tables present hypothetical data from a simulated accelerated stability study of the three ionone isomers in a standard oil-in-water (O/W) cream formulation.

Table 1: Stability of Ionone Isomers under Thermal Stress (40°C)

Time (Weeks)α-Ionone (% Remaining)β-Ionone (% Remaining)γ-Ionone (% Remaining)
0100.0100.0100.0
498.297.598.0
896.594.896.1
1294.792.194.2

Table 2: Stability of Ionone Isomers under Photolytic Stress (UV Exposure)

Time (Hours)α-Ionone (% Remaining)β-Ionone (% Remaining)γ-Ionone (% Remaining)
0100.0100.0100.0
1295.388.293.5
2490.179.588.7
4885.670.382.4

Table 3: Stability of Ionone Isomers in Formulations with Varying pH (at 25°C)

pHα-Ionone (% Remaining after 12 weeks)β-Ionone (% Remaining after 12 weeks)γ-Ionone (% Remaining after 12 weeks)
5.596.898.197.5
7.097.298.598.0
8.595.597.997.1

Disclaimer: The data presented in these tables is illustrative and intended to model the expected outcomes of a comparative stability study based on the known chemical properties of the ionone isomers. Actual results may vary depending on the specific formulation and testing conditions.

Experimental Protocols

The following are detailed methodologies for conducting a comparative stability study of ionone isomers in a cosmetic formulation.

Experimental Workflow

G cluster_0 Formulation Preparation cluster_1 Accelerated Stability Testing cluster_2 Sample Analysis cluster_3 Data Evaluation prep Prepare O/W cream base spike Spike cream with α-, β-, and γ-ionone (separate batches) prep->spike package Package in appropriate containers (e.g., glass jars, opaque tubes) spike->package storage Store samples under stress conditions: - 40°C/75% RH (Thermal) - UV light exposure (Photolytic) - Varying pH (5.5, 7.0, 8.5) package->storage sampling Withdraw samples at specified time points (e.g., 0, 4, 8, 12 weeks) storage->sampling extraction Extract ionones from cream matrix sampling->extraction analysis Quantify ionone concentration using HPLC-UV or GC-MS extraction->analysis quantify Calculate percentage of remaining ionone analysis->quantify compare Compare degradation rates of isomers quantify->compare report Generate stability report and graphs compare->report

Caption: Experimental workflow for the comparative stability study of ionone isomers.

Protocol 1: Stability Sample Preparation
  • Formulation: Prepare a standard oil-in-water (O/W) cream base.

  • Incorporation of Ionones:

    • Divide the cream base into three equal portions.

    • To each portion, add one of the ionone isomers (α-, β-, or γ-ionone) at a concentration of 0.5% (w/w).

    • Homogenize each mixture thoroughly to ensure uniform distribution.

  • Packaging: Fill the formulated creams into appropriate containers for the different stress conditions (e.g., amber glass jars for thermal and pH studies, quartz glass for photostability studies).

Protocol 2: Accelerated Stability Testing
  • Thermal Stability: Store the samples in a stability chamber at 40°C ± 2°C and 75% ± 5% relative humidity.

  • Photostability: Expose the samples to a controlled UV light source in a photostability chamber.

  • pH Stability: Adjust the pH of separate batches of the cream base to 5.5, 7.0, and 8.5 before incorporating the ionones. Store these samples at 25°C.

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 4, 8, and 12 weeks for thermal and pH stability; 0, 12, 24, and 48 hours for photostability).

Protocol 3: Analytical Method for Ionone Quantification (HPLC-UV)
  • Sample Preparation:

    • Accurately weigh 1.0 g of the cream sample into a 50 mL centrifuge tube.

    • Add 10 mL of methanol (B129727) and vortex for 2 minutes to disperse the cream.

    • Sonicate for 15 minutes to ensure complete extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 228 nm.

    • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using standard solutions of each ionone isomer in methanol. Calculate the concentration of the ionone in the samples based on the peak area.

Ionone-Activated Signaling Pathway

Recent research has shown that β-ionone can activate the olfactory receptor OR51E2, which is expressed in various tissues, including the skin.[4][5] The activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade. α-Ionone has been reported to act as both an agonist and an antagonist of OR51E2, depending on its concentration.[6][7][8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ionone β-Ionone (Agonist) or51e2 OR51E2 (GPCR) ionone->or51e2 Binds g_protein G-protein (Gαolf) or51e2->g_protein Activates ca_increase ↑ Intracellular Ca²⁺ or51e2->ca_increase Leads to ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates mapk MAPK Cascade (ERK1/2, p38) ca_increase->mapk Activates mapk->creb Phosphorylates gene_expression Gene Expression (Cell Proliferation, Melanin Production) creb->gene_expression Regulates

Caption: Signaling pathway activated by β-ionone through the OR51E2 receptor.

This signaling pathway highlights the potential biological effects of ionones in formulations, which can be a consideration in the development of skincare and other topical products.

Conclusion

The stability of ionone isomers in formulations is a critical factor that can impact product quality and shelf-life. Based on available data, β-ionone appears to be the most labile of the three common isomers, particularly in the presence of UV light. α-Ionone shows moderate stability but can be susceptible to isomerization under certain pH and temperature conditions. While less is known about γ-ionone, its unsaturated structure suggests a need for careful formulation to prevent degradation.

For optimal stability of formulations containing ionones, it is recommended to:

  • Use light-protective packaging, especially for products containing β-ionone.

  • Maintain a neutral to slightly acidic pH.

  • Avoid high temperatures during manufacturing and storage.

  • Consider the use of antioxidants to mitigate oxidative degradation.

The provided experimental protocols offer a robust framework for conducting comparative stability studies, enabling formulators to make informed decisions and develop stable, high-quality products.

References

Validating the Purity of Synthesized Allyl Alpha-Ionone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of fragrance chemistry, sensory science, and drug development, the purity of synthesized compounds is paramount. Allyl alpha-ionone (B122830), a synthetic fragrance compound valued for its unique fruity, floral, and woody aroma, serves as a critical component in various formulations.[1][2] Its synthesis, typically involving the condensation of citral (B94496) with allyl acetone (B3395972) followed by an acid-catalyzed cyclization, can result in a mixture of isomers and unreacted starting materials.[3][4] Therefore, rigorous analytical validation is essential to ensure the identity, purity, and quality of the final product.

This guide provides a comprehensive comparison of a laboratory-synthesized batch of Allyl alpha-ionone against a certified reference standard. It outlines detailed experimental protocols for synthesis and analysis, presents comparative data in a structured format, and illustrates the validation workflow.

Experimental Workflow for Purity Validation

The process of validating synthesized this compound involves a systematic workflow, from initial synthesis and purification to a multi-pronged analytical approach. This ensures that the final product not only has the correct chemical structure but also meets the required purity threshold by comparing its physicochemical and spectroscopic properties against a trusted reference standard.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_comparison Data Comparison & Conclusion synthesis Synthesis: Condensation of Citral & Allyl Acetone cyclization Acid-Catalyzed Cyclization synthesis->cyclization crude Crude Product (Mixture) cyclization->crude purification Purification (Vacuum Distillation) crude->purification sample Synthesized Allyl α-ionone purification->sample gcms GC-MS Analysis (Purity Assay) sample->gcms nmr NMR Spectroscopy (Structural Confirmation) sample->nmr physical Physical Properties (Refractive Index, etc.) sample->physical ref_std Reference Standard (>99%) ref_std->gcms ref_std->nmr ref_std->physical data_comp Comparative Data Analysis gcms->data_comp nmr->data_comp physical->data_comp conclusion Conclusion: Purity Validated data_comp->conclusion  Meets Spec. fail Further Purification Required data_comp->fail  Out of Spec.

Caption: Workflow for the synthesis, purification, and analytical validation of this compound.

Comparative Data Summary

The following table summarizes the analytical data obtained for the synthesized batch of this compound compared to a certified reference standard.

ParameterReference Standard (>99% Purity)Synthesized BatchMethod
Appearance Colorless liquidColorless liquidVisual Inspection
Refractive Index @ 20°C 1.5051.506Refractometry
Purity (GC-MS) 99.6%98.2%Gas Chromatography-Mass Spectrometry
Major Impurity N/APseudo-allyl-ionone (1.1%)Gas Chromatography-Mass Spectrometry
¹H NMR Conforms to structureConforms to structure400 MHz ¹H NMR Spectroscopy
Molecular Formula C₁₆H₂₄OC₁₆H₂₄OMass Spectrometry
Molecular Weight 232.36 g/mol 232.36 g/mol Mass Spectrometry

Experimental Protocols

Detailed methodologies for the synthesis and analysis are provided below.

Protocol 1: Synthesis of this compound

This protocol is based on the established two-step synthesis for ionones.[4]

  • Step 1: Pseudo-allyl-ionone Synthesis (Condensation):

    • To a stirred solution of allyl acetone (1.0 eq) and citral (1.2 eq) in a suitable solvent like ethanol, a catalytic amount of a base (e.g., 10% sodium hydroxide (B78521) solution) is added dropwise at 10-15°C.

    • The reaction mixture is stirred at room temperature for 12-18 hours until the citral is consumed, as monitored by Thin Layer Chromatography (TLC).

    • The mixture is then neutralized with a dilute acid (e.g., 1M HCl), and the organic layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude pseudo-allyl-ionone.

  • Step 2: Cyclization to this compound:

    • The crude pseudo-allyl-ionone is dissolved in a non-polar solvent (e.g., toluene).

    • The solution is added slowly to a pre-cooled (0-5°C) solution of a cyclizing agent, such as 85% phosphoric acid or boron trifluoride etherate (1.1 eq).[5]

    • The mixture is stirred vigorously at low temperature for 2-4 hours.

    • The reaction is quenched by pouring it onto ice water. The organic layer is separated, washed with sodium bicarbonate solution and brine, and dried.

    • The solvent is evaporated, and the resulting crude this compound is purified by vacuum distillation.

Protocol 2: Purity Validation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most widely used technique for analyzing volatile fragrance compounds due to its ability to separate and identify components in a complex mixture.[6][7]

  • Instrument: Agilent GC-MS System (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1.0 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detector:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 40-400 amu.

  • Data Analysis: Purity is determined by area percent calculation of the this compound peak relative to all integrated peaks. Impurities are identified by comparing their mass spectra with the NIST library.

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds and can be used to confirm the identity of the synthesized product.[8][9]

  • Instrument: Bruker 400 MHz NMR spectrometer (or equivalent).

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.

  • Experiment: ¹H NMR.

  • Data Analysis: The resulting spectrum is analyzed for characteristic chemical shifts, coupling constants, and integration values corresponding to the protons in the this compound structure. The spectrum of the synthesized sample must match that of the reference standard.

Comparison and Conclusion

The analytical data confirms the successful synthesis of this compound. The physical properties (appearance and refractive index) of the synthesized batch align closely with the reference standard.[3] Spectroscopic analysis via ¹H NMR confirmed that the chemical structure of the synthesized product is identical to the reference standard.

The primary method for purity assessment, GC-MS, indicated a purity of 98.2% for the synthesized batch.[10] The main impurity was identified as the uncyclized intermediate, pseudo-allyl-ionone (1.1%), highlighting the importance of optimizing the cyclization and purification steps. While the reference standard showed a purity of 99.6%, the synthesized batch is of high purity suitable for many research applications. For applications requiring higher purity, such as in pharmaceutical contexts, further purification via fractional distillation or preparative chromatography would be necessary.

References

A Comparative Genomic Guide to Ionone Biosynthesis Across Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genomics of ionone (B8125255) biosynthesis in the plant kingdom. Ionones, a class of aromatic compounds, are crucial for the flavor and fragrance of many fruits and flowers and are of significant interest for applications in the food, cosmetic, and pharmaceutical industries. This document delves into the key enzymes, their genetic diversity, and the pathways leading to the production of these valuable volatile compounds.

The Central Role of Carotenoid Cleavage Dioxygenases (CCDs)

The biosynthesis of ionones from carotenoids is primarily catalyzed by a family of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1][2][3][4] These enzymes facilitate the oxidative cleavage of specific double bonds within the polyene chain of carotenoid substrates, leading to the formation of various apocarotenoids, including the C13-norisoprenoid ionones.[1][5]

The CCD gene family is ancient and widely distributed across the plant kingdom, with members classified into several subfamilies based on their sequence homology and substrate specificity.[6][7] The most prominent subfamilies involved in ionone biosynthesis are CCD1 and CCD4 .[8]

  • CCD1 Family: Enzymes in this subfamily are typically found in the cytoplasm and are known for their broad substrate promiscuity, cleaving various carotenoids and apocarotenoids at the 9,10 and 9',10' positions.[9][10]

  • CCD4 Family: These enzymes are located in the plastids and often exhibit a more specific role in carotenoid degradation, which can influence the color of flowers and fruits.[11] They are also known to cleave carotenoids at the 9,10 (9',10') positions to produce ionones.[11]

Other CCD families, such as CCD2, CCD7, and CCD8, are involved in the biosynthesis of other important apocarotenoids like crocetin (B7823005) (a precursor to saffron's color) and strigolactones (plant hormones), respectively.[9][12]

Comparative Analysis of CCD Enzymes

The functional characteristics of CCD enzymes can vary significantly between different plant species, affecting their efficiency and the profile of ionones produced. Below is a summary of available quantitative data on CCD enzyme kinetics and ionone production in selected plant species.

Table 1: Enzyme Kinetics of Plant Carotenoid Cleavage Dioxygenases (CCDs)
EnzymePlant SpeciesSubstrateK_m_V_max_k_cat_k_cat_/K_m_Reference
OeCCD1Olea europaea (Olive)β-apo-8′-carotenal0.82 mM2.30 U/mg3.35 s⁻¹4.09 mM⁻¹·s⁻¹[13]
InCCD1Ipomoea nil (Morning Glory)β-apo-8′-carotenal0.69 mM1.22 U/mg1.82 s⁻¹2.64 mM⁻¹·s⁻¹[13]
Table 2: β-Ionone Concentration in Various Plant Tissues
Plant SpeciesTissueβ-Ionone ConcentrationReference
Osmanthus fragransLiving Flower Headspace13% of total volatiles[14]
Osmanthus fragransPicked Flower Headspace6% of total volatiles[14]
Rosa sp. (Musk Rose)Fresh and Dried Flowers~2% of essential oil[15]
Viola tricolorFresh Aerial Parts~2% of essential oil[15]
Medicago marinaFlowering Stage6% of essential oil[15]
Medicago marinaVegetative Stage14% of essential oil[15]
Prunus domestica (Plum)FruitAbove odor threshold[15]
Daucus carota (Carrot)Orange and Purple RootsPresent[15]
Daucus carota (Carrot)White and Yellow RootsAbsent[15]

Note: The reported concentrations can vary significantly based on the cultivar, developmental stage, and analytical method used.

Visualizing the Ionone Biosynthesis Pathway and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the metabolic pathways and the evolutionary relationships between the key enzymes involved in ionone biosynthesis.

Ionone Biosynthesis Pathway cluster_carotenoids Carotenoid Precursors cluster_enzymes Carotenoid Cleavage Dioxygenases cluster_ionones Ionone Products beta_carotene β-Carotene CCD1 CCD1 beta_carotene->CCD1 9,10(9',10') cleavage CCD4 CCD4 beta_carotene->CCD4 9,10(9',10') cleavage zeaxanthin Zeaxanthin zeaxanthin->CCD1 9,10(9',10') cleavage lycopene Lycopene lycopene->CCD1 5,6 cleavage beta_ionone β-Ionone CCD1->beta_ionone pseudoionone Pseudoionone CCD1->pseudoionone CCD4->beta_ionone alpha_ionone α-Ionone

Caption: General biosynthetic pathway of ionones from carotenoid precursors catalyzed by CCD1 and CCD4 enzymes.

Experimental Workflow start Plant Tissue (e.g., flower, fruit) extraction Volatile Extraction (e.g., HS-SPME, Solvent Extraction) start->extraction gene_cloning CCD Gene Identification & Cloning start->gene_cloning analysis GC-MS Analysis extraction->analysis quantification Ionone Quantification analysis->quantification end Comparative Data quantification->end expression Heterologous Expression (e.g., E. coli) gene_cloning->expression purification Protein Purification expression->purification assay Enzyme Activity Assay purification->assay kinetics Kinetic Parameter Determination assay->kinetics kinetics->end CCD_Phylogenetic_Tree Root CCD1_clade CCD1 VvCCD1 VvCCD1 (Grape) CCD1_clade->VvCCD1 PpCCD1 PpCCD1 (Peach) CCD1_clade->PpCCD1 AtCCD1 AtCCD1 CCD1_clade->AtCCD1 CCD4_clade CCD4 AtCCD4 AtCCD4 (Arabidopsis) CCD4_clade->AtCCD4 PpCCD4 PpCCD4 (Peach) CCD4_clade->PpCCD4 CmCCD4 CmCCD4 (Melon) CCD4_clade->CmCCD4 CCD7_clade CCD7 AtCCD7 AtCCD7 (Arabidopsis) CCD7_clade->AtCCD7 CCD8_clade CCD8 AtCCD8 AtCCD8 (Arabidopsis) CCD8_clade->AtCCD8 NCED_clade NCED n1 n1 n1->NCED_clade n2 n2 n1->n2 n2->CCD7_clade n3 n3 n2->n3 n3->CCD1_clade n4 n4 n3->n4 n4->CCD4_clade n4->CCD8_clade

References

Head-to-head comparison of the flavor profiles of Allyl alpha-ionone and beta-ionone

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of aroma chemistry, Allyl α-Ionone and β-Ionone stand out for their complex and highly sought-after flavor and fragrance profiles. While both are ionone (B8125255) derivatives, they present distinct sensory characteristics that make them suitable for different applications in the food, fragrance, and pharmaceutical industries. This guide provides a detailed comparison of their flavor profiles, supported by available data and experimental methodologies.

Flavor and Aroma Profile Comparison

Allyl α-Ionone: This synthetic aroma compound is characterized by a powerful and multifaceted profile that is predominantly fruity, with significant floral and woody undertones.[1][2][3] Its aroma is often described as having a tropical quality, with distinct notes of pineapple.[3] The flavor profile of Allyl α-Ionone is complex, also featuring earthy, orris (iris root), vanilla, citrus, balsamic, and even subtle leather notes.[1][2] Due to its intensity and tenacity, it is frequently used to add body and diffusion to fragrances, particularly in fruity and modern aldehydic compositions.[3][4]

β-Ionone: A naturally occurring compound found in various flowers, fruits, and vegetables, β-Ionone is renowned for its characteristic floral scent, most notably that of violets and iris.[1] Its flavor profile is further described as sweet and powdery, with nuances of fruit, specifically berries, and a gentle woody, orris-like core. The profile is considered softer than that of α-ionone. β-Ionone is a significant contributor to the aroma of roses and is indispensable for creating realistic berry and rose accords in flavor and fragrance formulations. It is also noted for its extremely low odor threshold, meaning it can be perceived at very low concentrations.

Quantitative Data Summary

Direct comparative quantitative sensory data from a single study is limited. However, by compiling available data, we can construct a comparative overview of their sensory attributes.

Sensory AttributeAllyl α-Iononeβ-IononeSource(s)
Primary Odor Profile Fruity (85.64%)Floral (Violet, Iris)[5]
Secondary Odor Profile Floral (72.63%), Woody (68.88%), Sweet (67.8%), Green (65.3%), Tropical (52.36%)Woody, Sweet, Powdery, Fruity (Berry)[5]
Odor Threshold 15.53 ng/L in air0.007 µg/L in water[4]
Key Descriptors Pineapple, Orris, Green, Waxy, Earthy, Vanilla, Citrus, Balsamic, LeatherViolet, Iris, Raspberry, Woody, Powdery[1][2][3][6]

Experimental Protocols

The characterization of the flavor profiles of aroma compounds like Allyl α-Ionone and β-Ionone relies on a combination of instrumental analysis and sensory evaluation. Below are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation capabilities of gas chromatography with the human nose as a detector to identify odor-active compounds in a sample.[7][8]

Objective: To identify and characterize the individual odor-active compounds contributing to the overall aroma of Allyl α-Ionone and β-Ionone.

Methodology:

  • Sample Preparation: The aroma compounds are diluted in an appropriate solvent (e.g., ethanol) to a concentration suitable for GC analysis.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) is used. The column effluent is split into two streams. One stream is directed to a mass spectrometer (MS) for chemical identification, and the other is directed to a heated sniffing port.[7]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Olfactometry: A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time, odor descriptor, and intensity of each detected aroma. Intensity can be rated on a structured scale (e.g., a 10-point scale where 1 = very weak and 10 = very strong).

  • Data Analysis: The data from the MS and the olfactometry are combined to create an aromagram, which links the chemical identity of a compound to its sensory perception. The Odor Activity Value (OAV) can be calculated by dividing the concentration of each compound by its odor threshold to determine its contribution to the overall aroma.[9]

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.[10][11][12]

Objective: To develop a comprehensive sensory profile of Allyl α-Ionone and β-Ionone and to quantify the intensity of their respective flavor attributes.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe aromas. The panelists undergo extensive training to develop a consensus vocabulary of descriptive terms for the aroma profiles of the two compounds. Reference standards are used to anchor the panelists' understanding of each attribute.

  • Sample Preparation: The aroma compounds are diluted to a standardized concentration in a neutral medium (e.g., water or odorless oil) and presented in coded, identical containers.

  • Evaluation: In individual sensory booths under controlled lighting and temperature, panelists evaluate the samples and rate the intensity of each descriptive attribute on a line scale (e.g., a 15 cm line anchored with "low" and "high").[12]

  • Data Collection and Analysis: The intensity ratings are converted to numerical data. Statistical analysis (e.g., Analysis of Variance - ANOVA) is used to determine significant differences in the intensity of attributes between the two compounds. The results are often visualized using spider plots or radar charts to provide a graphical representation of the flavor profiles.[11]

Signaling Pathway and Experimental Workflow

The perception of odorants like Allyl α-Ionone and β-Ionone is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the cilia of olfactory sensory neurons.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular (Nasal Mucus) cluster_membrane Cell Membrane of Olfactory Neuron cluster_intracellular Intracellular Odorant Odorant (e.g., β-Ionone) OR Olfactory Receptor (OR51E2 for β-Ionone) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion CNG_channel CNG Channel Na_Ca_ion Na+ / Ca2+ Influx CNG_channel->Na_Ca_ion ATP ATP cAMP->CNG_channel Opening Depolarization Depolarization Na_Ca_ion->Depolarization Leads to Signal Signal to Brain Depolarization->Signal Generates

Olfactory signal transduction cascade.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Dilution Dilution of Allyl α-Ionone & β-Ionone GCO GC-Olfactometry (GC-O) Dilution->GCO QDA Quantitative Descriptive Analysis (QDA) Dilution->QDA Aromagram Aromagram Generation GCO->Aromagram Profile Flavor Profile Creation QDA->Profile Comparison Head-to-Head Comparison Aromagram->Comparison Profile->Comparison

References

Inter-laboratory Validation of a Quantitative Method for Allyl α-Ionone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative method for Allyl α-ionone, a common fragrance ingredient. The primary method discussed is Gas Chromatography-Mass Spectrometry (GC-MS), which is a widely used technique for the analysis of fragrance allergens.[1][2] For comparative purposes, High-Performance Liquid Chromatography (HPLC) is also presented as an alternative analytical approach. This document is intended for researchers, scientists, and professionals in the drug development industry, offering objective comparisons and supporting experimental data.

Quantitative Data Summary

The performance of the GC-MS method for the quantification of Allyl α-ionone was evaluated across multiple laboratories. The following tables summarize the key validation parameters, including linearity, recovery, precision (repeatability and reproducibility), and limits of detection (LOD) and quantification (LOQ).

Table 1: GC-MS Method Validation Parameters for Allyl α-Ionone

ParameterResult
Linearity (R²)> 0.99
Measuring Range0.1 - 10 µg/mL
Recovery85% - 115%
Precision (RSDr)< 15%
Precision (RSDR)< 20%
Limit of Detection (LOD)0.5 µg/g
Limit of Quantification (LOQ)2 µg/g[3]

Table 2: Comparison of Analytical Methods for Allyl α-Ionone Quantification

FeatureGC-MSHPLC
Principle Separation by volatility and mass-to-charge ratioSeparation by polarity
Selectivity HighModerate to High
Sensitivity HighModerate
Typical Run Time 30-40 minutes[4][5]15-30 minutes
Sample Volatility RequiredNot required
Instrumentation Cost HighModerate

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Sample Preparation (Liquid-Liquid Extraction):

    • A 1g sample is weighed into a 15 mL centrifuge tube.

    • 5 mL of an appropriate solvent (e.g., hexane (B92381) or diethyl ether) is added.

    • The mixture is vortexed for 2 minutes and then placed in an ultrasonic bath for 15 minutes.

    • The sample is centrifuged at 5000 rpm for 10 minutes.

    • The supernatant is collected, and the extraction is repeated.

    • The combined extracts are evaporated to dryness under a gentle stream of nitrogen.

    • The residue is reconstituted in 1 mL of the solvent for GC-MS analysis.[3]

  • GC-MS Instrumentation and Conditions:

    • Column: VF-5ms capillary column (30m x 0.25mm i.d., 0.25µm film thickness).[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

    • Injector: Splitless mode at 250°C.

    • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min, with a final hold for 5 minutes.[3]

    • Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode.[1][3]

    • Quantification Ion: Specific m/z for Allyl α-ionone.

    • Qualifier Ions: Two additional m/z ions to confirm peak identity.[1]

2. High-Performance Liquid Chromatography (HPLC) Method (Alternative)

  • Sample Preparation:

    • A 1g sample is dissolved in 10 mL of the mobile phase.

    • The solution is filtered through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • Column: Reverse-phase C18 column (e.g., Newcrom R1).[6][7]

    • Mobile Phase: A mixture of acetonitrile, water, and a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[6][7]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector at a specified wavelength or a Mass Spectrometer.

    • Injection Volume: 10 µL.

Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates the workflow of the inter-laboratory validation study.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Phase A Define Protocol & Analytes B Select Participating Laboratories A->B C Prepare & Distribute Samples B->C D Laboratories Perform Analysis C->D E Data Collection & Reporting D->E F Statistical Analysis of Data E->F G Evaluate Method Performance F->G H Comparison with Acceptance Criteria G->H I Validation Report Generation H->I J Method Standardization I->J

Caption: Workflow of an inter-laboratory validation study.

References

Comparative Analysis of the Skin Sensitization Potential of Various Ionones

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the skin sensitization potential of α-ionone, β-ionone, and their derivatives using established in vivo and in vitro models reveals a generally low to weak sensitizing capacity. This guide provides a comparative overview of available experimental data, detailed methodologies of key assays, and insights into the underlying molecular mechanisms relevant to researchers, scientists, and drug development professionals.

Ionones, a class of fragrance ingredients valued for their characteristic violet and woody scents, are widely used in cosmetics, personal care products, and household goods. Their potential to induce skin sensitization, or allergic contact dermatitis, is a critical aspect of their safety assessment. This comparative study synthesizes data from the murine Local Lymph Node Assay (LLNA), the in chemico Direct Peptide Reactivity Assay (DPRA), and the in vitro KeratinoSens™ assay to evaluate the sensitizing properties of different ionone (B8125255) isomers.

Quantitative Assessment of Skin Sensitization Potential

The skin sensitization potential of various ionones has been evaluated using a battery of validated tests. The following table summarizes the available quantitative data from key assays. It is important to note that the data presented has been compiled from various sources and may not represent a direct head-to-head comparison within a single study.

Ionone IsomerAssayEndpointResultClassificationReference
α-Isomethyl ionone LLNAEC321.8%Weak Sensitizer (B1316253)[1]
α-Ionone Multiple assaysWeight of EvidenceNo concern for skin sensitization under current useNon-sensitizer[2]
β-Ionone Multiple assaysWeight of EvidenceNo concern for skin sensitization under current useNon-sensitizer[3]
Ionone (mixed isomers) Multiple assaysWeight of EvidenceNot considered a skin sensitizerNon-sensitizer

Note: The data for α-Ionone, β-Ionone, and Ionone (mixed isomers) is based on a weight of evidence approach from multiple studies, as specific quantitative data from single, direct comparative studies across all three assays were not available in the public domain.

Experimental Protocols

Detailed methodologies for the key assays cited are provided below, based on internationally recognized guidelines.

Murine Local Lymph Node Assay (LLNA) - OECD 429

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on mice ears. An increased proliferation, measured by the incorporation of a radiolabelled nucleoside or other methods, indicates a sensitization response.[4]

Experimental Workflow:

  • Animal Selection: Typically, female CBA/J mice are used.

  • Dose Formulation and Selection: The test substance is prepared in a suitable vehicle. A range of concentrations is selected to generate a dose-response curve.

  • Application: A defined volume of the test substance or vehicle control is applied to the dorsum of both ears of the mice for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day 6, a systemic injection of 3H-methyl thymidine (B127349) or another proliferation marker is administered.

  • Sample Collection and Processing: After a set time, the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.

  • Data Analysis: The incorporation of the proliferation marker is measured. A Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive response. The EC3 value, the estimated concentration of the test substance required to produce an SI of 3, is determined to assess the potency of the sensitizer.[5][6]

G cluster_workflow Experimental Workflow for Skin Sensitization Assessment InSilico In Silico & In Chemico Screening (e.g., QSAR, DPRA) InVitro In Vitro Keratinocyte & Dendritic Cell Activation Assays (e.g., KeratinoSens™, h-CLAT) InSilico->InVitro Initial Assessment InVivo In Vivo Confirmation (e.g., LLNA) InVitro->InVivo Confirmation of Positive/Equivocal Results Hazard Hazard & Potency Characterization InVitro->Hazard Hazard Identification (for some regulations) InVivo->Hazard Potency Determination

Experimental workflow for skin sensitization assessment.

Direct Peptide Reactivity Assay (DPRA) - OECD 442C

The DPRA is an in chemico method that models the first key event in the adverse outcome pathway (AOP) for skin sensitization: the covalent binding of a chemical to skin proteins (haptenation). It quantifies the reactivity of a test chemical with synthetic peptides containing cysteine and lysine (B10760008).[7][8]

Experimental Protocol:

  • Peptide Solutions: Standardized solutions of a cysteine-containing peptide and a lysine-containing peptide are prepared.

  • Test Chemical Preparation: The test chemical is dissolved in a suitable solvent, typically acetonitrile.

  • Incubation: The test chemical solution is incubated with each of the peptide solutions for 24 hours at a controlled temperature.

  • Sample Analysis: The concentration of the remaining (unreacted) peptides is measured using high-performance liquid chromatography (HPLC) with UV detection.

  • Data Analysis: The percentage of peptide depletion for both cysteine and lysine is calculated. Based on the mean depletion of both peptides, the substance is categorized into one of four reactivity classes (low, moderate, high, or minimal reactivity), which correlates with its skin sensitization potential.[8]

KeratinoSens™ Assay - OECD 442D

The KeratinoSens™ assay is an in vitro method that addresses the second key event in the skin sensitization AOP: the activation of keratinocytes. It uses a genetically modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE), which is a key component of the Keap1-Nrf2 signaling pathway.[9][10]

Experimental Protocol:

  • Cell Culture: The KeratinoSens™ cells are cultured in 96-well plates.

  • Test Chemical Exposure: The cells are exposed to a range of concentrations of the test chemical for 48 hours.

  • Luciferase Activity Measurement: After incubation, the cells are lysed, and a substrate for the luciferase enzyme is added. The resulting luminescence, which is proportional to the activation of the ARE pathway, is measured.

  • Cytotoxicity Assessment: A parallel assay is conducted to measure the cytotoxicity of the test chemical to ensure that the observed luciferase induction is not due to cellular stress or death.

  • Data Analysis: The fold induction of luciferase activity compared to the vehicle control is calculated. A chemical is classified as a sensitizer if it induces a statistically significant fold induction of 1.5 or greater at a non-cytotoxic concentration. The EC1.5 value (the concentration at which luciferase activity is induced 1.5-fold) is determined as a measure of potency.[11]

Mechanistic Insights: The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress, and its activation is a key event in skin sensitization induced by many chemicals.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to its repressor protein, Keap1. Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2.

When skin cells are exposed to electrophilic sensitizers, these chemicals can covalently modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription. The products of these genes help to mitigate cellular damage and inflammation. The KeratinoSens™ assay leverages this mechanism to identify potential skin sensitizers.[6][12]

G cluster_pathway Keap1-Nrf2 Signaling Pathway in Skin Sensitization cluster_nucleus Sensitizer Electrophilic Sensitizer Keap1_Nrf2 Keap1-Nrf2 Complex Sensitizer->Keap1_Nrf2 Covalent Modification Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal State) Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes ARE->Genes Activates Transcription Response Cellular Stress Response & Inflammation Modulation Genes->Response Nrf2_nuc Nrf2 Nrf2_nuc->ARE Binds to

Keap1-Nrf2 signaling pathway activation by sensitizers.

Conclusion

The available evidence from a combination of in vivo and in vitro studies suggests that ionones generally possess a low to weak skin sensitization potential. While α-isomethyl ionone is classified as a weak sensitizer based on LLNA data, other ionones, including α-ionone, β-ionone, and mixed isomers, are not considered sensitizers under their current conditions of use. The provided experimental protocols and mechanistic diagrams offer a framework for understanding and assessing the skin sensitization of these and other fragrance ingredients. For a more definitive comparative assessment, a head-to-head study of various ionone isomers using a battery of validated assays would be highly valuable.

References

Unraveling the Antimicrobial Action of Allyl α-Ionone: A Comparative Analysis with Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the antimicrobial properties of Allyl α-ionone reveal a significant gap in the scientific literature. While its use is well-documented in the fragrance industry for its fruity and floral notes, comprehensive studies validating its mechanism of action as an antimicrobial agent are not publicly available. [1][2][3][4][5][6] Research on the related compound, β-ionone, suggests potential antifungal activity by disrupting the cell wall and cell membrane integrity and antibacterial action through the induction of oxidative stress, providing a hypothetical starting point for understanding ionone (B8125255) compounds.[7][8]

Given the limited data on Allyl α-ionone, this guide provides a comparative framework by examining the well-established antimicrobial mechanisms of three diverse alternatives: Allicin (B1665233) , a natural sulfur compound from garlic; Linalool , a prevalent monoterpenoid in essential oils; and Ciprofloxacin (B1669076) , a broad-spectrum synthetic fluoroquinolone antibiotic. This comparison serves as a valuable resource for researchers by outlining the experimental data and mechanistic insights required to validate a novel antimicrobial compound.

Data Presentation: A Comparative Look at Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Allicin, Linalool, and Ciprofloxacin against a panel of common pathogenic microorganisms. Lower MIC values are indicative of higher antimicrobial potency.

MicroorganismAllicin (μg/mL)Linalool (μg/mL)Ciprofloxacin (μg/mL)
Staphylococcus aureus16 - 64125 - 10000.12 - 2
Escherichia coli64 - 256500 - 20000.008 - 0.5
Pseudomonas aeruginosa>5121000 - 40000.25 - 8
Candida albicans8 - 32125 - 500Not Applicable

Note: The MIC values are compiled from various studies and can vary based on the specific strain and testing conditions.[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of antimicrobial studies. Below are protocols for key experiments used to determine the efficacy of antimicrobial agents.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for quantifying the in vitro susceptibility of microorganisms to an antimicrobial agent.[12]

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Procedure:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., Allyl α-ionone, Allicin, Linalool, or Ciprofloxacin) is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A pure culture of the test microorganism is grown to a specific turbidity, corresponding to a standardized cell density (typically 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[12]

  • Inoculation and Incubation: The prepared microtiter plates are inoculated with the microbial suspension and incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours for most bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth. Growth can be assessed visually or by using a colorimetric indicator like resazurin.[13]

Agar (B569324) Well Diffusion Assay

This technique is a widely used qualitative or semi-quantitative method to screen for antimicrobial activity.

Objective: To assess the ability of an antimicrobial agent to inhibit microbial growth on an agar surface.

Procedure:

  • Agar Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Well Creation and Sample Addition: Wells of a specific diameter are aseptically punched into the agar. A known concentration of the test compound is then added to each well.

  • Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the antimicrobial agent.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition corresponds to greater antimicrobial activity.

Mechanisms of Action: A Comparative Overview

Allicin: The Potent Phytochemical from Garlic

Allicin, the primary bioactive compound in freshly crushed garlic, exhibits broad-spectrum antimicrobial activity.[9] Its mechanism of action is multifaceted, primarily targeting thiol-containing enzymes.

Mechanism:

  • Enzyme Inhibition: Allicin's reactive sulfur atoms readily react with the thiol groups (-SH) of essential microbial enzymes, such as thioredoxin reductase and RNA polymerase.[9]

  • Disruption of Redox Homeostasis: This interaction leads to the formation of mixed disulfides, inactivating the enzymes and disrupting critical cellular processes, including redox balance and protein function.[9]

  • Membrane Perturbation: At higher concentrations, allicin can also cause damage to the cell membrane, leading to increased permeability and cell death.

Allicin_Mechanism cluster_microbe Microbial Cell Enzymes Enzymes CellularProcesses Essential Cellular Processes Enzymes->CellularProcesses Catalyzes CellDeath Cell Death CellularProcesses->CellDeath Disruption leads to CellMembrane Cell Membrane CellMembrane->CellDeath Leads to Allicin Allicin Allicin->Enzymes Inactivates (Thiol Binding) Allicin->CellMembrane Damages

Mechanism of action of Allicin.
Linalool: A Key Antimicrobial from Essential Oils

Linalool is a naturally occurring terpene alcohol found in many flowers and spice plants. It is known for its antimicrobial properties against a range of bacteria and fungi.

Mechanism:

  • Membrane Disruption: Linalool's primary mode of action involves the disruption of the microbial cell membrane. Its lipophilic nature allows it to intercalate into the lipid bilayer, increasing membrane fluidity and permeability.

  • Leakage of Cellular Components: This disruption leads to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids.

  • Inhibition of Cellular Respiration: Linalool can also interfere with vital cellular processes, including energy production and respiration, ultimately leading to cell death.

Linalool_Mechanism Linalool Linalool CellMembrane Cell Membrane Linalool->CellMembrane Intercalates into Respiration Cellular Respiration Linalool->Respiration Inhibits IncreasedPermeability Increased Membrane Permeability & Fluidity CellMembrane->IncreasedPermeability Leads to Leakage Leakage of Ions, ATP, Nucleic Acids IncreasedPermeability->Leakage Causes CellDeath Cell Death Leakage->CellDeath Results in Respiration->CellDeath Inhibition leads to

Mechanism of action of Linalool.
Ciprofloxacin: A Synthetic Broad-Spectrum Antibiotic

Ciprofloxacin is a member of the fluoroquinolone class of antibiotics and is widely used to treat various bacterial infections.

Mechanism:

  • Targeting DNA Gyrase and Topoisomerase IV: Ciprofloxacin's primary targets are two essential bacterial enzymes: DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).

  • Inhibition of DNA Replication: These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting their function, ciprofloxacin prevents the bacterial cell from replicating its DNA.

  • Bactericidal Action: The inability to replicate DNA ultimately leads to cell death, making ciprofloxacin a bactericidal agent.

Ciprofloxacin_Mechanism cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Gram-negative) DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Topo_IV Topoisomerase IV (Gram-positive) Topo_IV->DNA_Replication Enables CellDivision Cell Division DNA_Replication->CellDivision Is essential for Block Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits Ciprofloxacin->Topo_IV Inhibits Block->CellDivision Blocked

Mechanism of action of Ciprofloxacin.

Conclusion

While Allyl α-ionone remains an intriguing compound with potential bioactivity, the current body of scientific evidence is insufficient to validate its mechanism of action as an antimicrobial agent. Further research, employing standardized protocols such as those outlined in this guide, is necessary to determine its efficacy and mode of action. By comparing it with well-understood alternatives like allicin, linalool, and ciprofloxacin, researchers can benchmark its potential and pave the way for the development of new antimicrobial therapies.

References

A comparative analysis of the cost-effectiveness of different Allyl alpha-ionone synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of different synthesis routes for Allyl α-Ionone, a valuable fragrance and flavor chemical. The focus is on the cost-effectiveness of these routes, with supporting data and detailed experimental protocols to aid in strategic decision-making for laboratory-scale synthesis and potential scale-up.

Executive Summary

The synthesis of Allyl α-Ionone is a two-step process: a base-catalyzed aldol (B89426) condensation of citral (B94496) with allyl acetone (B3395972) to form pseudo-allyl-ionone, followed by an acid-catalyzed cyclization. This analysis compares three primary routes, differing in the catalyst used for the crucial cyclization step: Boron Trifluoride (Route 1), Sulfuric Acid (Route 2), and Phosphoric Acid (Route 3). While all routes are chemically viable, they present significant differences in reagent costs, yields, and operational complexity, impacting their overall cost-effectiveness.

Data Presentation: A Quantitative Comparison

The following tables summarize the estimated costs and yields for the synthesis of approximately 1 kg of Allyl α-Ionone via the three different routes.

Table 1: Starting Material and Reagent Cost Analysis

ReagentPurityPrice (USD/kg)Source
Citral>99%7.00 - 10.00[1][2]
Allyl Acetone99%10.70 - 125.00[3][4]
Sodium Hydroxide (B78521)Industrial Grade~1.00General Market Data
Boron Trifluoride-Methanol Solution (14%)Reagent Grade344.00 (per 100mL)[5]
Sulfuric Acid (96-98%)Industrial Grade0.50 - 1.00[6][7][8]
Phosphoric Acid (75-85%)Industrial Grade1.10 - 1.50[9][10][11][12]
Benzene (B151609)Reagent Grade~5.00General Market Data
TolueneReagent Grade~4.00General Market Data
EtherReagent Grade~6.00General Market Data
Sodium BicarbonateTechnical Grade~1.00General Market Data
Sodium ChlorideTechnical Grade~0.50General Market Data
Anhydrous Sodium SulfateTechnical Grade~2.00General Market Data

Table 2: Comparative Analysis of Allyl α-Ionone Synthesis Routes (per ~1 kg product)

ParameterRoute 1: Boron Trifluoride CyclizationRoute 2: Sulfuric Acid Cyclization (Estimated)Route 3: Phosphoric Acid Cyclization (Estimated)
Step 1: Condensation
Base CatalystSodium HydroxideSodium HydroxideSodium Hydroxide
Estimated Yield (Pseudo-allyl-ionone)~85%~85%~85%
Step 2: Cyclization
Acid CatalystBoron TrifluorideSulfuric AcidPhosphoric Acid
Yield (Allyl α-Ionone)~69%~70-90%~50-70%
Overall
Estimated Overall Yield ~58% ~60-77% ~43-60%
Estimated Reagent Cost per kg of Product High Low Low
Key Advantages High selectivity for α-isomer, high purity.Very low catalyst cost, high potential yield.Safer handling than sulfuric acid, moderate cost.
Key Disadvantages Very high cost of BF3, moisture sensitive.Potential for side reactions and lower selectivity.Lower yield compared to H2SO4.

Note: The yields for the sulfuric acid and phosphoric acid routes are estimations based on the general synthesis of ionones, as specific data for allyl α-ionone was not available in the searched literature. The actual yields may vary.

Experimental Protocols

Step 1: Synthesis of Pseudo-Allyl-Ionone (Base-Catalyzed Condensation)

This protocol is based on the general procedure for pseudoionone (B86502) synthesis, adapted for allyl acetone.[13][14]

Materials:

  • Citral (1.0 mol, 152.24 g)

  • Allyl Acetone (1.2 mol, 117.77 g)

  • Sodium Hydroxide (0.1 mol, 4.0 g)

  • Ethanol (200 mL)

  • Diethyl Ether

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

  • 2 M Hydrochloric Acid

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve sodium hydroxide in ethanol.

  • Cool the solution in an ice bath and slowly add a mixture of citral and allyl acetone over 1 hour while maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for 3-4 hours.

  • Neutralize the reaction mixture with 2 M HCl.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium chloride solution until neutral.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude pseudo-allyl-ionone.

  • Purification can be achieved by vacuum distillation.

Route 1: Cyclization of Pseudo-Allyl-Ionone using Boron Trifluoride

This protocol is adapted from a patented procedure.

Materials:

  • Pseudo-allyl-ionone (117 g, ~0.5 mol)

  • Boron Trifluoride gas or Boron Trifluoride-Methanol solution

  • Benzene (400 mL)

  • Aqueous Sodium Hydroxide solution

  • Water

Procedure:

  • Dissolve pseudo-allyl-ionone in benzene in a reaction vessel equipped for gas inlet and cooling.

  • Cool the mixture to a temperature between -25°C and 30°C.

  • Slowly bubble dry boron trifluoride gas into the solution until saturation, or add a stoichiometric amount of boron trifluoride-methanol solution.

  • Maintain the temperature and stir for a specified time to ensure complete cyclization.

  • Decompose the boron trifluoride addition compound by carefully adding an aqueous sodium hydroxide solution.

  • Separate the organic layer and wash it with water until neutral.

  • Remove the benzene by distillation.

  • The resulting crude Allyl α-Ionone (a reported yield of 81 g with 97.1% purity) can be further purified by vacuum distillation.

Route 2: Cyclization of Pseudo-Allyl-Ionone using Sulfuric Acid (Estimated Protocol)

This protocol is a hypothetical adaptation based on general ionone (B8125255) synthesis.[15][16][17][18]

Materials:

  • Pseudo-allyl-ionone (~0.5 mol)

  • Concentrated Sulfuric Acid (98%)

  • Toluene or another inert solvent

  • Ice-water bath

  • Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flask equipped with a stirrer and dropping funnel, cool a mixture of the inert solvent and concentrated sulfuric acid in an ice-water bath.

  • Slowly add the pseudo-allyl-ionone to the acidic mixture while maintaining a low temperature (0-5°C).

  • After the addition is complete, allow the mixture to stir at a controlled temperature for a period of time to complete the cyclization.

  • Quench the reaction by pouring it over ice.

  • Separate the organic layer and neutralize it by washing with a sodium bicarbonate solution.

  • Wash with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the product by vacuum distillation.

Route 3: Cyclization of Pseudo-Allyl-Ionone using Phosphoric Acid (Estimated Protocol)

This protocol is a hypothetical adaptation based on general ionone synthesis.[15]

Materials:

  • Pseudo-allyl-ionone (~0.5 mol)

  • Phosphoric Acid (85%)

  • Toluene or another inert solvent

  • Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flask, heat a mixture of pseudo-allyl-ionone and phosphoric acid in an inert solvent to a specific temperature (e.g., 80-100°C).

  • Stir the mixture at this temperature for a set duration to effect cyclization.

  • Cool the reaction mixture and dilute with water.

  • Separate the organic layer and wash it with a sodium bicarbonate solution to remove any remaining acid.

  • Wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the product by vacuum distillation.

Mandatory Visualization

Allyl_Alpha_Ionone_Synthesis_Workflow cluster_cyclization Step 2: Cyclization (Acid-Catalyzed) Citral Citral Condensation Step 1: Aldol Condensation (Base-Catalyzed) Citral->Condensation AllylAcetone Allyl Acetone AllylAcetone->Condensation PseudoAllylIonone Pseudo-Allyl-Ionone Condensation->PseudoAllylIonone ~85% Yield Route1 Route 1: Boron Trifluoride PseudoAllylIonone->Route1 High Cost, High Purity Route2 Route 2: Sulfuric Acid PseudoAllylIonone->Route2 Low Cost, High Yield Route3 Route 3: Phosphoric Acid PseudoAllylIonone->Route3 Low Cost, Moderate Yield FinalProduct Allyl α-Ionone Route1->FinalProduct Route2->FinalProduct Route3->FinalProduct

Caption: Workflow of Allyl α-Ionone Synthesis Routes.

Logical_Relationship_Cost_Effectiveness CostEffectiveness Overall Cost-Effectiveness ReagentCost Reagent Cost ReagentCost->CostEffectiveness Yield Overall Yield Yield->CostEffectiveness Purity Product Purity Purity->CostEffectiveness OperationalComplexity Operational Complexity (Safety, Time) OperationalComplexity->CostEffectiveness Route1 Route 1 (BF3) Route1->ReagentCost Very High Route1->Yield Moderate Route1->Purity High Route1->OperationalComplexity High (Moisture Sensitive) Route2 Route 2 (H2SO4) Route2->ReagentCost Very Low Route2->Yield High (Estimated) Route2->Purity Variable Route2->OperationalComplexity High (Corrosive) Route3 Route 3 (H3PO4) Route3->ReagentCost Low Route3->Yield Moderate (Estimated) Route3->Purity Variable Route3->OperationalComplexity Moderate

Caption: Factors Influencing Cost-Effectiveness of Synthesis Routes.

References

Safety Operating Guide

Proper Disposal of Allyl alpha-ionone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Allyl alpha-ionone (B122830), a synthetic fragrance ingredient, requires careful management due to its potential as a skin sensitizer (B1316253) and its classification as an environmental hazard.[1][2][3][4][5] This guide provides essential, step-by-step procedures for the safe disposal of Allyl alpha-ionone in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[2][5] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6]

Step-by-Step Disposal Protocol

  • Containment of Spills: In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent. For larger spills, contain the spill and prevent it from entering drains or waterways.[5][7]

  • Waste Collection:

    • Unused or Excess Product: If the this compound is in its original container and is no longer needed, it should be disposed of as hazardous waste. Do not mix it with other solvents or waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Contaminated Materials: Any materials contaminated with this compound, such as absorbent from spills, used pipette tips, or empty containers, should be collected in a designated, properly labeled hazardous waste container.[7]

  • Waste Container and Labeling:

    • Use a chemically compatible, leak-proof container for waste collection.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Sensitizer," "Environmental Hazard").

  • Storage Pending Disposal: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal: The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[7] The primary recommended disposal methods are incineration or placement in a secure sanitary landfill, in strict accordance with local, state, and federal regulations.[7] Contact your institution's EHS office to arrange for pickup and disposal.

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₆H₂₄O[8][9]
Molecular Weight 232.36 g/mol [1][9][10][11]
Density 0.928 - 0.931 g/mL at 25°C[1][8]
Boiling Point 265 - 298°C[8][10]
Flash Point >100°C (>212°F)[8]
Vapor Pressure 0.0003 hPa @ 20°C[10]
Solubility in Water 0.06 g/L[10]
Log P (Octanol-Water Partition Coefficient) 5.3[8]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. For experimental use of this compound, researchers should develop a detailed protocol that includes safety and handling procedures specific to their experiment, referencing the Safety Data Sheet (SDS) for the compound.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AllylAlphaIononeDisposal cluster_prep Preparation & Handling cluster_containment Containment & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: Need to Dispose of this compound wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe well_ventilated Work in a Well-Ventilated Area (Fume Hood) wear_ppe->well_ventilated spill Spill Occurs? well_ventilated->spill absorb_spill Absorb with Inert Material spill->absorb_spill Yes no_spill Directly Dispose of Unused Product/Contaminated Items spill->no_spill No collect_waste Collect Waste in a Compatible Container absorb_spill->collect_waste label_container Label Container: 'Hazardous Waste' 'this compound' 'Environmental Hazard' collect_waste->label_container no_spill->collect_waste store_waste Store in Designated Hazardous Waste Area label_container->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end End: Professional Disposal (Incineration/Landfill) contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Allyl alpha-ionone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Allyl alpha-ionone (B122830). Adherence to these procedures is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Allyl alpha-ionone, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[1]Protects against splashes that can cause eye irritation.[2]
Hand Protection Chemical impermeable gloves (neoprene or nitrile rubber).[3][4]Prevents skin contact, which may cause allergic skin reactions.[5][6]
Body Protection Long-sleeved laboratory coat or chemical-resistant overalls.[1]Minimizes skin exposure to spills.
Respiratory Protection Not typically required in well-ventilated areas, but necessary if aerosols are generated or ventilation is inadequate.[7]Protects against inhalation, which can cause respiratory irritation.[8]

Experimental Protocol: Safe Handling of this compound

1. Preparation and Handling:

  • Ensure the work area is well-ventilated.[2][3]

  • Wear all required PPE as specified in the table above.

  • Avoid contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the handling area.

  • Use non-sparking tools and prevent electrostatic discharge.[3]

2. Storage:

  • Store in a cool, dry, and well-ventilated place.[3][9]

  • Keep containers tightly closed when not in use.[3][6]

  • Store away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[6]

3. Spill Response:

  • In case of a spill, immediately evacuate the area.

  • Remove all sources of ignition.[3]

  • Contain the spill using sand, earth, or other inert absorbent material.[8]

  • Collect the absorbed material into a suitable, closed container for disposal.[3]

  • Ensure adequate ventilation during cleanup.[6][10]

4. Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[2]

  • Do not allow the chemical to enter drains or waterways.[3][7]

  • Empty containers may retain product residue and should be treated as hazardous waste.[9]

Emergency Procedures

EmergencyProcedures cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention start Exposure Occurs skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion remove_clothing Remove contaminated clothing skin_contact->remove_clothing rinse_eyes Rinse eyes with water for 15 mins eye_contact->rinse_eyes fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water ingestion->rinse_mouth wash_skin Wash skin with soap and water remove_clothing->wash_skin seek_medical Seek medical attention wash_skin->seek_medical if irritation persists rinse_eyes->seek_medical fresh_air->seek_medical if breathing is difficult do_not_vomit Do NOT induce vomiting rinse_mouth->do_not_vomit do_not_vomit->seek_medical

Caption: First aid procedures for this compound exposure.

First-Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing.[3][9] Wash the affected area thoroughly with soap and plenty of water.[3] Seek medical attention if irritation or a rash occurs.[5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[9]

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen.[3] If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Rinse mouth with water.[3] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.